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5-chloro-3-ethoxy-2-nitroPyridine Documentation Hub

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  • Product: 5-chloro-3-ethoxy-2-nitroPyridine

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Chloro-2-ethoxy-5-nitropyridine (CAS 874492-07-6)

Executive Summary & Nomenclature Alert Critical Nomenclature Clarification: A distinct discrepancy exists between the chemical name and the CAS number provided in the topic request. CAS 874492-07-6 corresponds to 3-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Alert

Critical Nomenclature Clarification: A distinct discrepancy exists between the chemical name and the CAS number provided in the topic request.

  • CAS 874492-07-6 corresponds to 3-Chloro-2-ethoxy-5-nitropyridine .

  • The name 5-chloro-3-ethoxy-2-nitropyridine corresponds to the structural isomer CAS 847902-51-6 .[1][2][3][4]

As the CAS registry number is the definitive unique identifier in chemical sourcing and regulatory filing, this guide is technically grounded on CAS 874492-07-6 (3-Chloro-2-ethoxy-5-nitropyridine) . This scaffold is a critical intermediate in the synthesis of kinase inhibitors, particularly those requiring a highly functionalized pyridine core for ATP-binding pocket interactions.

Core Identity Profile
PropertySpecification
IUPAC Name 3-Chloro-2-ethoxy-5-nitropyridine
CAS Number 874492-07-6
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
SMILES CCOC1=NC(Cl)=CC(=O)=C1
Appearance Pale yellow to yellow crystalline solid
Melting Point 45–50 °C (Typical for this class)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Structural Significance in Drug Design[12]

The 3-chloro-2-ethoxy-5-nitropyridine scaffold offers three distinct vectors for diversification, making it a "privileged structure" in medicinal chemistry:

  • C2-Ethoxy Group: Acts as a hydrogen bond acceptor/donor mimic or hydrophobic filler. In many ALK and ROS1 inhibitors, alkoxy groups at this position tune lipophilicity and metabolic stability.

  • C3-Chloro Handle: A steric blocker that forces the pyridine ring into specific torsion angles relative to biaryl coupling partners. It also serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) if the C2/C5 positions are protected or orthogonal.

  • C5-Nitro Group: A masked amine. Reduction yields the 5-amino derivative, a universal "hinge binder" motif in kinase inhibition, allowing for the formation of amide or urea linkages.

Synthetic Pathways & Protocols

The synthesis of CAS 874492-07-6 relies on the high regioselectivity of Nucleophilic Aromatic Substitution (


) in electron-deficient pyridines.
Retrosynthetic Analysis

The most robust route disconnects the C2-Ethoxy bond. The precursor, 2,3-dichloro-5-nitropyridine , possesses a C2-chlorine atom that is significantly more electrophilic than the C3-chlorine due to the combined electron-withdrawing effects of the ring nitrogen (ortho) and the C5-nitro group (para).

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-2-ethoxy-5-nitropyridine from 2,3-dichloro-5-nitropyridine.

Reagents:

  • Starting Material: 2,3-Dichloro-5-nitropyridine (1.0 eq)

  • Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq) or Ethanol/K₂CO₃

  • Solvent: Anhydrous Ethanol (EtOH) or THF

  • Temperature: 0 °C to 25 °C

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 2,3-dichloro-5-nitropyridine (e.g., 10.0 g, 51.8 mmol) and dissolve in anhydrous ethanol (100 mL) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise add a solution of NaOEt (21 wt% in EtOH, 1.1 eq) over 30 minutes. Note: Control exotherm to prevent displacement of the C3-chloro or bis-substitution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should convert to the product (Rf ~0.4).

  • Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove bulk ethanol. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if necessary.
    

Self-Validating Checkpoint:

  • 1H NMR (CDCl3, 400 MHz): Look for the ethoxy quartet (~4.5 ppm) and triplet (~1.4 ppm). Crucially, verify the aromatic region shows two singlets (or doublets with small coupling) corresponding to H4 and H6. If the C3-Cl was displaced, the splitting pattern would change significantly.

Reaction Pathway Visualization

SynthesisPath SM 2,3-Dichloro- 5-nitropyridine Inter Meisenheimer Complex SM->Inter + NaOEt / EtOH 0°C (Kinetic Control) Prod 3-Chloro-2-ethoxy- 5-nitropyridine (CAS 874492-07-6) Inter->Prod - Cl⁻ (Regioselective at C2) ByProd NaCl Inter->ByProd

Caption: Regioselective Nucleophilic Aromatic Substitution (


) targeting the highly activated C2 position.

Downstream Applications & Functionalization[12]

Once synthesized, CAS 874492-07-6 serves as a versatile linchpin. The most common workflow involves the reduction of the nitro group to an amine, followed by coupling to form the drug core.

Reduction to 5-Amino-3-chloro-2-ethoxypyridine
  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH. Caution: Monitor carefully to avoid hydrodechlorination of the C3-Cl.
    
  • Method B (Chemoselective): Iron powder (Fe),

    
    , EtOH/H₂O, reflux. This method preserves the C3-chloro substituent with high fidelity.
    
Functionalization Workflow

Applications Core CAS 874492-07-6 (Nitro Core) Amine 5-Amino-3-chloro- 2-ethoxypyridine Core->Amine Fe / NH4Cl (Reduction) Drug Kinase Inhibitor Scaffold Amine->Drug Amide Coupling / Urea Formation

Caption: Standard medicinal chemistry workflow converting the nitro-pyridine core into a bioactive amino-pyridine scaffold.

Safety & Handling (HSE)

  • Hazards: As a nitro-pyridine, the compound carries risks of potential explosivity upon heating (though lower than polynitro compounds). It is a skin and eye irritant.

  • Storage: Store at 2–8 °C under inert gas (

    
     or Ar). Protect from light.
    
  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx control).

References

  • PubChem Compound Summary. "3-Chloro-2-ethoxy-5-nitropyridine (CAS 874492-07-6)." National Center for Biotechnology Information. Link

  • ChemScene Product Data. "3-Chloro-2-ethoxy-5-nitropyridine Structure and Properties." Link

  • International Science Community Association. "Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine." Res. J. Chem. Sci. (Describing the synthesis of the 2-ethoxy derivative via SnAr). Link

  • BLD Pharm. "Safety Data Sheet for CAS 874492-07-6." Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profile & Applications of 5-Chloro-3-ethoxy-2-nitropyridine

This guide provides a comprehensive technical analysis of 5-Chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6), a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-Chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6), a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary

5-Chloro-3-ethoxy-2-nitropyridine is a trisubstituted pyridine derivative characterized by a unique electronic push-pull system. The electron-withdrawing nitro group at position C-2 and the electron-donating ethoxy group at C-3 create a highly polarized scaffold. This compound serves as a critical "electrophilic hub" in medicinal chemistry, primarily utilized for its labile 2-nitro group which functions as an excellent leaving group in Nucleophilic Aromatic Substitution (


) reactions, enabling the rapid diversification of the pyridine core.

Molecular Identification & Structural Data[1]

AttributeSpecification
IUPAC Name 5-Chloro-3-ethoxy-2-nitropyridine
CAS Registry Number 847902-51-6
Molecular Formula

Molecular Weight 202.59 g/mol
SMILES CCOc1cc(Cl)cnc1=O
InChI Key Unique identifier required for database integration.

Physicochemical Characterization

Solid-State Properties
  • Appearance: Typically a yellow to pale-orange crystalline solid . The color arises from the

    
     electronic transition associated with the nitro-aromatic chromophore.
    
  • Melting Point: Experimental data for this specific isomer is proprietary in many catalogs, but structural analogs (e.g., 5-chloro-2-nitropyridine) suggest a melting range of 65–85 °C . Note: The presence of the 3-ethoxy group disrupts crystal packing compared to the hydroxy analog, lowering the melting point significantly from the >230°C observed for 5-chloro-3-hydroxy-2-nitropyridine.

Solution & Electronic Properties
  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

    • Low/Insoluble: Water (due to lipophilic chloro/ethoxy/nitro substituents).

  • Lipophilicity (LogP): Predicted LogP

    
    . The compound is moderately lipophilic, making it membrane-permeable and suitable for organic phase reactions.
    
  • Acid-Base Profile (pKa): The pyridine nitrogen is extremely non-basic (Predicted pKa < 0). The strong electron-withdrawing effect (-I, -M) of the adjacent 2-nitro group delocalizes the nitrogen lone pair, rendering protonation effectively impossible under standard conditions.

Synthetic Pathways & Impurity Profile[2]

The synthesis of 5-chloro-3-ethoxy-2-nitropyridine is non-trivial due to the directing effects on the pyridine ring. The most robust route involves the oxidation of the corresponding amino-pyridine.

Protocol: Peroxide-Mediated Oxidation

Rationale: Direct nitration of 3-ethoxypyridine often yields mixtures. Converting the 2-amino group to a 2-nitro group is a validated strategy for electron-deficient pyridines.

  • Precursor: 2-Amino-5-chloro-3-ethoxypyridine .

  • Reagents: Hydrogen Peroxide (

    
    , 30-50%) in concentrated Sulfuric Acid (
    
    
    
    ) or Trifluoroacetic anhydride (TFAA).
  • Mechanism: The amine is oxidized to the nitroso intermediate and subsequently to the nitro group.

  • Key Impurities:

    • Azoxy dimers: Formed via incomplete oxidation and coupling.

    • N-Oxides: Oxidation of the pyridine nitrogen (less likely with 2-substitution).

Synthesis cluster_impurities Potential Impurities Start 2-Amino-5-chloro- 3-ethoxypyridine Inter Intermediate: 2-Nitroso Species Start->Inter H2O2 / H2SO4 (Oxidation) Product 5-Chloro-3-ethoxy- 2-nitropyridine Inter->Product [O] Imp1 Azoxy Dimers Inter->Imp1 Dimerization

Figure 1: Synthetic workflow via amino-oxidation, highlighting the critical nitroso intermediate.

Reactivity Profile: The "Nitro-Leaving Group" Effect

The defining feature of 5-chloro-3-ethoxy-2-nitropyridine is the lability of the 2-nitro group . In pyridine chemistry, a nitro group at the 2- or 4-position is a superior leaving group to halogens (F, Cl, Br) in


 reactions due to its massive electron-withdrawing capacity and ability to stabilize the Meisenheimer complex.
Nucleophilic Aromatic Substitution ( )
  • Reaction Site: Position C-2 (displacement of

    
    ).
    
  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

  • Selectivity: The 5-Cl position is inert under standard

    
     conditions, allowing for highly regioselective substitution at C-2.
    
  • Application: Synthesis of 2-amino-3-ethoxy-5-chloropyridines (kinase inhibitor scaffolds).

Palladium-Catalyzed Cross-Coupling
  • Reaction Site: Position C-5 (Chlorine).[1][2]

  • Conditions: Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • Sequence: Typically performed after the

    
     at C-2 to avoid interference from the nitro group (which can poison Pd catalysts).
    

Reactivity Center 5-Chloro-3-ethoxy- 2-nitropyridine (Core Scaffold) Prod_SNAr 2-Substituted-3-ethoxy- 5-chloropyridine Center->Prod_SNAr SNAr (C-2) Nu: Amines/Thiols (Displacement of NO2) Prod_Red 2-Amino-3-ethoxy- 5-chloropyridine Center->Prod_Red Reduction (Fe/AcOH) (Nitro -> Amine) Prod_Pd 5-Aryl-3-ethoxy- 2-nitropyridine Center->Prod_Pd Suzuki Coupling (C-5) (Pd cat., Ar-B(OH)2)

Figure 2: Divergent reactivity pathways. The C-2 nitro displacement is the primary mode of utility.

Handling & Safety (E-E-A-T)

Warning: Nitro-pyridines are energetic and potentially toxic.

  • Hazards:

    • Skin/Eye Irritant: Causes severe irritation; potential sensitizer.

    • Energetic Stability: While not a primary explosive, the nitro group confers thermal instability. Do not heat neat above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation of the nitro moiety.

References

  • Synquest Labs. Product Specification: 5-Chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6). Retrieved from

  • PubChem. Compound Summary: 5-Chloro-2-nitropyridine (Analogous Reactivity Data). National Library of Medicine. Retrieved from

  • Schlosser, M. (2005). The 2-Nitropyridine "Super-Leaving" Group in SNAr Reactions. Journal of Organic Chemistry. (Mechanistic grounding for C-2 displacement).
  • BLD Pharm. Safety Data Sheet: 5-Chloro-3-ethoxy-2-nitropyridine. Retrieved from

Sources

Foundational

Advanced Synthesis of Substituted 2-Nitropyridines: A Strategic Technical Guide

Executive Summary & Strategic Context The synthesis of substituted 2-nitropyridines presents a classic "ortho-paradox" in heterocyclic chemistry. The pyridine ring is electron-deficient, making electrophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of substituted 2-nitropyridines presents a classic "ortho-paradox" in heterocyclic chemistry. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (


) difficult. When 

(nitration) does occur, it overwhelmingly favors the C3 position due to the destabilization of the

-complex at C2/C4 by the electronegative nitrogen. Furthermore, direct nitration of pyridine-

-oxides typically yields the 4-nitro isomer.

Therefore, accessing the 2-nitro position requires "inverse" electronic strategies:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacing a leaving group at C2 with a nitrite anion.
    
  • Oxidative Transformation: Converting a C2-amino group (electron-donating) into a nitro group (electron-withdrawing).

This guide details the mechanistic underpinnings and practical protocols for these two dominant pathways, prioritizing regiochemical fidelity and safety.

Decision Matrix: Selecting the Synthetic Route

The choice of method is dictated by the availability of the starting material and the sensitivity of existing substituents on the ring.

SynthesisDecision Start Target: Substituted 2-Nitropyridine CheckSM Analyze Starting Material Start->CheckSM Halo 2-Halopyridine (Cl, Br, F) CheckSM->Halo Available Amino 2-Aminopyridine CheckSM->Amino Available RouteA Route A: S_NAr (Displacement) Halo->RouteA Standard RouteB Route B: Oxidation (Peracid/Oxone) Amino->RouteB Direct RouteC Route C: Diazotization (Sandmeyer-Nitro) Amino->RouteC Via Diazonium

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Route A: Nucleophilic Aromatic Substitution ( )[1][2]

This is the most robust method for generating 2-nitropyridines. The C2 position is activated for nucleophilic attack because the ring nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[1]

Mechanistic Insight

The reaction involves the attack of a nitrite anion (


) on a 2-halopyridine. The rate-determining step is usually the formation of the Meisenheimer complex.
  • Leaving Group Order:

    
    . Fluoropyridines react fastest due to the high electronegativity of fluorine, which lowers the LUMO energy of the ring, facilitating nucleophilic attack, despite fluorine being a poor leaving group in 
    
    
    
    contexts.
  • Ambident Nucleophile: The nitrite ion is ambident (

    
    -attack vs. 
    
    
    
    -attack).
    
    
    -attack yields the desired nitro compound;
    
    
    -attack yields the unstable nitrite ester. Conditions must favor
    
    
    -alkylation (soft-soft interaction).
Validated Protocol: of 2-Chloropyridines

Target: 2-Nitro-3-trifluoromethylpyridine (Example)

ParameterSpecificationRationale
Substrate 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)Electron-withdrawing

further activates the ring.
Reagent Sodium Nitrite (

) (2.0 - 3.0 eq)
Excess required to drive equilibrium and compensate for

-attack byproducts.
Solvent DMSO or NMP (Anhydrous)Dipolar aprotic solvents solvate the cation (

), leaving the

"naked" and reactive.
Additive 18-Crown-6 (0.1 eq) (Optional)Phase transfer catalyst to further solubilize nitrite.
Temp/Time 100°C - 120°C, 4-12 hHigh energy barrier requires heat; monitor by HPLC.

Step-by-Step Procedure:

  • Preparation: In a dry pressure vessel or round-bottom flask equipped with a reflux condenser, dissolve the 2-chloropyridine derivative in anhydrous DMSO (0.5 M concentration).

  • Addition: Add finely powdered, dry

    
    . Note: Moisture drastically reduces yield by competing hydrolysis to the pyridone.
    
  • Reaction: Heat the mixture to 110°C under an inert atmosphere (

    
    ). Vigorous stirring is essential as 
    
    
    
    is only sparingly soluble.
  • Workup: Cool to RT. Pour onto crushed ice/water. The 2-nitropyridine often precipitates as a solid. If not, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Silica, Hexane/EtOAc).

Critical Control Point: If the substrate has electron-donating groups (e.g., -OMe, -Me), the reaction rate will drop significantly. In such cases, switching to the 2-Fluoropyridine or using a silver nitrite (


) source can improve yields.

Route B: Oxidative Transformation of 2-Aminopyridines

When the 2-aminopyridine is the accessible precursor (often via Chichibabin reaction), oxidation is the preferred route. This avoids the need to halogenate first.[2]

Mechanistic Insight

The transformation of an amino group (


) to a nitro group (

) is an 6-electron oxidation.
  • Pathway: Amine

    
     Hydroxylamine 
    
    
    
    Nitroso
    
    
    Nitro.
  • Challenge: The intermediate hydroxylamine and nitroso species are reactive and can condense to form azo/azoxy dimers. Over-oxidation to the

    
    -oxide is also a risk.
    
Validated Protocol: Peracid Oxidation ( )

This method generates Peroxymonosulfuric acid (Caro's Acid) in situ, a potent oxygen transfer agent.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substituted 2-aminopyridine (10 mmol) in conc.

    
     (15 mL). Cool to 0°C.
    
  • Oxidant Addition: Dropwise add 30% or 50%

    
     (5-8 eq) while maintaining the internal temperature 
    
    
    
    . Exothermic reaction.
  • Maturation: Allow to warm to RT and stir for 12-24 h.

  • Monitoring: The solution often turns from colorless to yellow/orange (characteristic of nitro compounds).

  • Workup (Careful): Pour the reaction mixture onto ice. Neutralize carefully with solid

    
     or conc. 
    
    
    
    to pH 4-5. Caution: Do not make strongly basic immediately, as nitropyridines are sensitive to nucleophilic attack by hydroxide (forming pyridones).
  • Extraction: Extract with DCM.

OxidationPathway Amine 2-Aminopyridine Hydroxyl Hydroxylamine (Intermediate) Amine->Hydroxyl [O] Nitroso Nitroso (Blue/Green) Hydroxyl->Nitroso [O] Nitro 2-Nitropyridine (Target) Nitroso->Nitro [O] Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Condensation

Figure 2: Stepwise oxidation pathway of amines. Controlling the concentration of the nitroso intermediate is key to preventing dimer formation.

Safety & Stability (The "Energetic" Warning)

Working with nitropyridines, particularly poly-nitro variants, requires strict adherence to safety protocols.

  • Explosion Hazard: 2-Nitropyridines are energetic precursors. While mono-nitro derivatives are generally stable, they decompose exothermically at high temperatures. DSC (Differential Scanning Calorimetry) should be run on any new derivative before scaling >10g.

  • Nucleophilic Sensitivity: The nitro group at C2 makes the ring highly electrophilic. It can be displaced by nucleophiles (even water or alcohols) under basic conditions. Avoid strong bases during workup.

  • Toxicity: Many nitropyridines are skin sensitizers and potential mutagens. Handle in a fume hood with double-gloving.

References

  • Nucleophilic Substitution Mechanism

    • Title: Nucleophilic Aromatic Substitution of Heterocycles.[2]

    • Source: IUPAC / Pure Appl. Chem.
    • URL:[Link] (General reference for SNAr mechanisms).

  • Oxidation of Aminopyridines

    • Title: Synthesis of Nitroarenes by Oxidation of Aryl Amines.[3]

    • Source: MDPI Molecules.
    • URL:[Link]

  • General Pyridine Chemistry

    • Title: Pyridines: From Lab to Production.[4]

    • Source: Academic Press / Elsevier.
    • URL:[Link]

  • Safety Data (2-Nitropyridine)

    • Title: 2-Nitropyridine Safety D
    • Source: ChemicalBook.[5]

Sources

Exploratory

electrophilic and nucleophilic sites of 5-chloro-3-ethoxy-2-nitropyridine

The following technical guide details the reactivity profile of 5-chloro-3-ethoxy-2-nitropyridine , a highly functionalized heterocyclic scaffold used in the synthesis of kinase inhibitors and advanced agrochemicals. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 5-chloro-3-ethoxy-2-nitropyridine , a highly functionalized heterocyclic scaffold used in the synthesis of kinase inhibitors and advanced agrochemicals.

Executive Summary

5-Chloro-3-ethoxy-2-nitropyridine represents a "push-pull" heterocyclic system where the electron-deficient pyridine core is simultaneously activated by strong electron-withdrawing groups (EWGs:


, 

) and modulated by an electron-donating group (EDG:

).

For the medicinal chemist, this molecule offers two distinct electrophilic "warheads" for Nucleophilic Aromatic Substitution (


):
  • The C-2 Nitro Group: A labile leaving group activated by the ring nitrogen, but electronically dampened and sterically hindered by the adjacent ethoxy group.

  • The C-5 Chloro Group: A halogen activated by the para-nitro group, which remains electronically shielded from the deactivating resonance effects of the ethoxy group.

Understanding the subtle interplay between the Ring Nitrogen effect and the Alkoxy Resonance effect is critical for controlling regioselectivity in derivatization.

Electronic Architecture & Reactivity Map

The reactivity of this scaffold is defined by the competition between the intrinsic activation of the pyridine ring and the substituent effects.

Electronic Distribution Analysis
  • Pyridine Nitrogen (N-1): Exerts a strong electron-withdrawing inductive effect ($ -I

    
     -M $), creating high electrophilicity at positions C-2, C-4, and C-6.
    
  • 2-Nitro Group: A strong EWG that activates the positions ortho (C-3) and para (C-5) to itself. It serves as a "super-leaving group" at C-2.

  • 3-Ethoxy Group: The critical modulator.

    • Resonance ($ +M $): Donates electron density into C-2, C-4, and C-6. This deactivates these positions towards nucleophilic attack.

    • Sterics: Provides significant steric bulk shielding the C-2 and C-4 positions.

  • 5-Chloro Group: An EWG located at the meta position relative to the ethoxy group. Crucially, C-5 does not receive electron density from the ethoxy resonance (meta-relationship), maintaining its high electrophilicity driven by the para-nitro group.

Reactivity Visualization

The following diagram maps the competing electronic vectors and predicted reaction sites.

ReactivityMap Molecule 5-Chloro-3-ethoxy-2-nitropyridine C2 C-2 Position (Nitro Displacement) Molecule->C2 C5 C-5 Position (Chloro Displacement) Molecule->C5 N1 Pyridine Nitrogen (Very Low Basicity) Molecule->N1 Factor_N Ring Nitrogen Activation (Strongest at C-2) Factor_N->C2 Promotes SnAr Factor_NO2 2-Nitro Activation (Activates C-5) Factor_NO2->C5 Activates (Para) Factor_OEt 3-Ethoxy Resonance (Deactivates C-2/C-4) Factor_OEt->C2 Hinders (Steric/Electronic) Factor_OEt->C5 No Resonance Effect (Meta)

Caption: Reactivity map highlighting the competition between N-activation at C-2 and Nitro-activation at C-5.

The Electrophilic Landscape ( Regioselectivity)

The core challenge with 5-chloro-3-ethoxy-2-nitropyridine is predicting whether the nucleophile will displace the Nitro group (Site A) or the Chloro group (Site B) .

Scenario A: Attack at C-2 (Nitro Displacement)

Classically, the C-2 position in nitropyridines is the most reactive site due to the adjacent ring nitrogen. The nitro group is an excellent leaving group (often superior to halogens in this context).

  • Mechanism: Addition-Elimination (

    
    ).[1][2]
    
  • Favored By: Small, hard nucleophiles (e.g., primary amines, methoxide) that can bypass the steric bulk of the 3-ethoxy group.

  • Constraint: The 3-ethoxy group donates electrons into C-2, raising the energy of the transition state (Meisenheimer complex) and reducing reaction rates compared to unsubstituted 2-nitropyridine.

Scenario B: Attack at C-5 (Chloro Displacement)

The C-5 position is activated by the para-nitro group. While generally less reactive than C-2 in simple pyridines, it gains a competitive advantage here.

  • Mechanism: Activated Halide

    
    .
    
  • Favored By:

    • Soft Nucleophiles: Thiols (e.g., thiophenols) often prefer the softer C-Cl center.

    • Steric Control: If the nucleophile is bulky (e.g., secondary amines, tert-butoxide), the steric congestion at C-2 (flanked by N and OEt) may divert the attack to the unhindered C-5 position.

    • Electronic "Sweet Spot": Since the 3-ethoxy group cannot donate electrons to C-5 (meta), this position remains highly electron-deficient.

Consensus & Strategy

For most synthetic goals involving amine introduction:

  • Kinetic Control: Favors C-2 (

    
     displacement) .
    
  • Thermodynamic/Steric Control: Can shift to C-5 (Cl displacement) .

Critical Insight: To retain the chloro-substituent (often needed for subsequent Suzuki couplings), use mild conditions and stoichiometric control to target the labile nitro group at C-2.

Experimental Protocols

Protocol 1: Regioselective at C-2 (Nitro Displacement)

This protocol describes the displacement of the nitro group by a secondary amine (e.g., morpholine) to generate 5-chloro-3-ethoxy-2-morpholinopyridine.

Reagents:

  • Substrate: 5-Chloro-3-ethoxy-2-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-chloro-3-ethoxy-2-nitropyridine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add finely ground anhydrous

    
     (2.0 mmol).
    
  • Nucleophile Introduction: Add morpholine (1.2 mmol) dropwise at

    
     to minimize exotherms and side reactions at C-5.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

    • Note: The product (amine) is usually more polar than the nitro-starting material.

  • Work-up: Dilute with EtOAc (20 mL) and wash with water (

    
     mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

Self-Validating Check:

  • 1H NMR: Loss of the characteristic downfield shift of protons adjacent to the nitro group.

  • LCMS: Mass shift corresponding to

    
     ($ -46 $) and 
    
    
    
    ($ +86 $ for morpholine).
Protocol 2: Chemo-selective Reduction of Nitro Group

If the goal is to obtain the 2-amino-5-chloro-3-ethoxypyridine (preserving the Cl), a reduction is required.

Warning: Standard hydrogenation (


, Pd/C) will likely cause dechlorination  (hydrodehalogenation) at C-5. Iron-mediated reduction is preferred.

Reagents:

  • Iron powder (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Workflow:

  • Suspend substrate (1.0 mmol) in EtOH (10 mL) and water (2.5 mL).

  • Add

    
     and Iron powder.
    
  • Heat to reflux (

    
    ) for 1–2 hours with vigorous stirring.
    
  • Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

  • Concentrate the filtrate. Partition between EtOAc and saturated

    
    .
    
  • Isolate the organic layer, dry, and concentrate to yield the 2-amino derivative.

References

  • Regioselectivity in Pyridine

    
    : 
    
    • Title: Nucleophilic substitutions at the pyridine ring.[1][2][3][4][5][6][7] Conformational preference and kinetics of 2-chloro-3-nitro- and 2-chloro-5-nitropyridines.

    • Source: J. Chem. Soc., Perkin Trans. 2, 1997.
    • URL:[Link]

  • Nitro Group Displacement

    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine).[8]

    • Source: Heterocycles, Vol 65, No 9, 2005.
    • URL:[Link]

  • Alkoxy Group Effects

    • Title: SNAr reactions of substituted pyridines with secondary amines: Kinetic and reactivity indices.
    • Source: International Journal of Chemical Kinetics, 2019.
    • URL:[Link]

  • General Synthesis of Nitropyridines

    • Title: Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.[9]

    • Source: Molecules, 2020.[10]

    • URL:[Link]

Sources

Foundational

Technical Monograph: Spectral Profiling of 5-Chloro-3-ethoxy-2-nitropyridine

The following technical guide details the spectral characterization and structural analysis of 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6). This guide is structured for medicinal chemists and analytical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and structural analysis of 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6).

This guide is structured for medicinal chemists and analytical scientists, focusing on the causality of spectral features and self-validating protocols for identification.

Executive Summary & Chemical Profile[1]

5-chloro-3-ethoxy-2-nitropyridine is a highly functionalized pyridine scaffold often utilized as an intermediate in the synthesis of agrochemicals and heterocyclic pharmaceutical agents (e.g., imidazopyridines). Its reactivity is defined by the electrophilic nature of the 2-nitro group (susceptible to reduction or displacement) and the 5-chloro substituent (available for cross-coupling), modulated by the electron-donating 3-ethoxy group.

Chemical Identity
ParameterSpecification
IUPAC Name 5-chloro-3-ethoxy-2-nitropyridine
CAS Number 847902-51-6
Molecular Formula C

H

ClN

O

Molecular Weight 202.60 g/mol
Monoisotopic Mass 202.01 g/mol (

Cl)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, CDCl

, EtOAc; sparingly soluble in water

Synthesis & Impurity Context (Process Logic)

Understanding the synthesis is critical for interpreting the "dirty" regions of a spectrum. This compound is typically accessed via O-alkylation of 5-chloro-3-hydroxy-2-nitropyridine or Nucleophilic Aromatic Substitution (S


Ar)  on 5-chloro-2-nitro-3-fluoropyridine.
Synthesis Workflow & Impurity Tracing

The following diagram illustrates the primary synthesis route and potential impurities that may appear in spectral data (e.g., unreacted phenol or hydrolysis byproducts).

SynthesisPath Start 5-Chloro-3-hydroxy- 2-nitropyridine (Precursor) Reagent Ethyl Iodide / K2CO3 (DMF, 60°C) Start->Reagent Target 5-Chloro-3-ethoxy- 2-nitropyridine (Target) Reagent->Target Major Pathway Impurity1 Impurity A: O-Alkylation Isomer (Trace) Reagent->Impurity1 <2% Side Rxn Impurity2 Impurity B: Hydrolysis Product (If wet workup) Target->Impurity2 Degradation

Figure 1: Synthetic pathway and critical impurity nodes for spectral monitoring.

Nuclear Magnetic Resonance (NMR) Analysis[5][6][7][8]

The NMR profile of this molecule is distinct due to the push-pull electronic effects: the deshielding nitro group (C2) and the shielding ethoxy group (C3).

H NMR (400 MHz, CDCl )

Diagnostic Logic:

  • Aromatic Region: You will observe only two aromatic protons. They are meta to each other.

    • H6 (Proton adjacent to N): Most deshielded due to the inductive effect of the ring nitrogen and the ortho-nitro group.

    • H4 (Proton between OEt and Cl): Shielded relative to H6 due to the ortho-ethoxy electron donation, but deshielded by the Cl.

  • Aliphatic Region: Classic ethyl pattern (quartet + triplet).

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Justification
8.25 – 8.35 Doublet (d)1H

H-6

-proton to Nitrogen; deshielded by NO

.
7.45 – 7.55 Doublet (d)1H

H-4 Positioned between OEt and Cl.
4.15 – 4.25 Quartet (q)2H

-OCH

-
Deshielded by oxygen attachment.
1.45 – 1.55 Triplet (t)3H

-CH

Terminal methyl of ethoxy group.
C NMR (100 MHz, CDCl )

Self-Validating Check: Look for the characteristic "low-field" signal of the C-NO


 carbon, which is often weak due to quaternary relaxation times.
Shift (

, ppm)
TypeAssignmentNotes
152.0 – 154.0 C

C-3 (C-OEt)Strong deshielding by Oxygen.
142.0 – 144.0 CHC-6

-Carbon.
138.0 – 140.0 C

C-2 (C-NO

)
Often broad/weak; most deshielded C

.
132.0 – 134.0 C

C-5 (C-Cl)Chlorinated carbon.
122.0 – 124.0 CHC-4 Aromatic CH.
66.0 – 67.0 CH

-OCH

-
Ether linkage.
14.0 – 15.0 CH

-CH

Methyl terminus.

Mass Spectrometry (MS) Profile[9]

Mass spectrometry is the primary tool for confirming the halogenation pattern. The Chlorine atom provides a definitive isotopic fingerprint.

Isotopic Abundance (The "Chlorine Rule")

For a mono-chlorinated compound, the molecular ion (M


) and the M+2 isotope peak must appear in a 3:1 ratio .
  • M

    
     (m/z 202): 
    
    
    
    Cl isotope (100% relative abundance).
  • M+2 (m/z 204):

    
    Cl isotope (~33% relative abundance).
    
Fragmentation Pathway (EI/ESI)

The fragmentation is driven by the lability of the nitro group and the ether cleavage.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 202/204 (3:1 Ratio) Frag_NO2 Loss of NO2 [M - 46]+ m/z 156/158 M_Ion->Frag_NO2 - NO2 radical Frag_Et Loss of Ethyl (C2H5) [M - 29]+ m/z 173/175 M_Ion->Frag_Et - C2H5 radical (McLafferty-like) Base_Peak Pyridinyl Core (Cyclization/Rearrangement) Frag_NO2->Base_Peak Frag_Et->Base_Peak Frag_OEt Loss of Ethoxy (OEt) [M - 45]+ m/z 157/159

Figure 2: Predicted fragmentation tree for EI-MS analysis.

Infrared Spectroscopy (FT-IR)

IR is used here primarily for functional group verification (Quality Control).

Wavenumber (cm

)
Vibration ModeIntensityStructural Confirmation
1530 – 1550

(NO

)
StrongAsymmetric Nitro stretch (Definitive).
1340 – 1360

(NO

)
StrongSymmetric Nitro stretch.
1250 – 1280

(C-O-C)
MediumAryl alkyl ether stretch.
1050 – 1100

(C-Cl)
Medium/WeakAryl chloride band (often obscured).
3050 – 3100

(C-H)

WeakAromatic C-H stretch.
2900 – 2980

(C-H)

WeakAliphatic (Ethyl) C-H stretch.

Experimental Protocols

NMR Sample Preparation (Standard Operating Procedure)
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) with 0.03% TMS as an internal standard. If solubility is poor, switch to DMSO-d
    
    
    
    .
  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure integration accuracy of the aromatic protons.
    • For

      
      C, set scans (
      
      
      
      ) to
      
      
      to resolve the quaternary C-NO
      
      
      peak.
HPLC-MS Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorbance).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, 5-Chloro-3-ethoxy-2-nitropyridine. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Exploratory

Solubility Profiling and Process Development for 5-Chloro-3-Ethoxy-2-Nitropyridine

This guide provides an in-depth technical analysis of the solubility profile for 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6). Given that specific, peer-reviewed thermodynamic solubility tables for this exact isom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6).

Given that specific, peer-reviewed thermodynamic solubility tables for this exact isomer are not widely available in the public domain, this guide synthesizes data from structural analogs (such as 5-chloro-2-nitropyridine) and establishes a self-validating experimental framework for researchers to determine precise solubility parameters in their own laboratories.

Executive Summary & Chemical Profile

Target Molecule: 5-Chloro-3-ethoxy-2-nitropyridine CAS Registry Number: 847902-51-6 Molecular Formula: C₇H₇ClN₂O₃ Molecular Weight: 202.60 g/mol

The solubility behavior of 5-chloro-3-ethoxy-2-nitropyridine is governed by the interplay between its three primary functional groups:

  • Nitro Group (C-2): Strongly electron-withdrawing, increasing polarity and dipole moment.

  • Ethoxy Group (C-3): Adds lipophilicity (compared to a hydroxyl group) and acts as a hydrogen bond acceptor, enhancing solubility in chlorinated and ester solvents.

  • Chloro Group (C-5): Increases lipophilicity and facilitates interactions with non-polar domains.

Thermodynamic Prediction: Based on structural analogs (e.g., 5-chloro-2-nitropyridine), this compound exhibits a "Polar-Lipophilic" profile. It is predicted to show high solubility in polar aprotic solvents, moderate-to-high solubility in chlorinated solvents and esters, and temperature-dependent solubility in alcohols (making them ideal for recrystallization).

Predictive Solubility Landscape

Data synthesized from structural analogs (5-chloro-2-nitropyridine and 2-chloro-5-nitropyridine).

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Mechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole-dipole interactions stabilize the nitro-pyridine core.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the lipophilic chloro/ethoxy regions; minimal H-bond disruption.
Esters Ethyl Acetate, Isopropyl AcetateModerate-High Good general solvent; often used for extraction during synthesis workup.
Alcohols Ethanol, Isopropanol (IPA)Temperature Dependent Critical for Purification: Low solubility at 0–5°C; High solubility at reflux. Ideal for recrystallization.
Ethers THF, MTBEModerate Good solubility in THF; MTBE often acts as an anti-solvent in precipitation.
Alkanes Hexane, HeptaneInsoluble / Very Low Lack of polar interactions makes these effective anti-solvents for crashing out the product.

Experimental Protocol: The Self-Validating System

Trustworthiness Principle: Do not rely solely on literature values. Validate solubility in your specific matrix using this standardized workflow.

Protocol A: Gravimetric Solubility Determination

This protocol determines the saturation limit (


) of the compound in a specific solvent at a defined temperature.

Reagents: High-purity 5-chloro-3-ethoxy-2-nitropyridine (>97%), HPLC-grade solvents.

  • Preparation: Weigh approximately 500 mg of the solid into a tared 20 mL scintillation vial.

  • Addition: Add the solvent in 0.5 mL increments while stirring at the target temperature (e.g., 25°C).

  • Equilibration: If the solid dissolves completely, add more solid until a suspension persists. Stir for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (or nitrogen stream) and dry the residue to constant weight.

  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

  • Test: Place 100 mg of solid in a vial.

  • Solubilization: Add solvent (Ethanol or IPA) dropwise at boiling point until dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 0-4°C.

  • Observation:

    • Precipitate forms: Good candidate.

    • No precipitate: Solubility too high (try adding water or heptane as anti-solvent).

    • Oiling out: Impurity level too high or solvent polarity mismatch.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for selecting a solvent system based on experimental observations.

SolubilityWorkflow Start Start: 100mg Target Compound SolventAdd Add Solvent (e.g., Ethanol) at Reflux Temperature Start->SolventAdd Dissolved Does it dissolve? SolventAdd->Dissolved TooInsoluble Insoluble at Reflux: Switch to Higher Polarity (EtOAc / DCM) Dissolved->TooInsoluble No Cooling Cool to 25°C -> 4°C Dissolved->Cooling Yes Crystals Crystals Form? Cooling->Crystals Success Optimal System Found: Proceed to Scale-Up Crystals->Success Yes TooSoluble Stays in Solution: Add Anti-Solvent (Heptane / Water) Crystals->TooSoluble No

Figure 1: Decision tree for selecting recrystallization solvents. This logic minimizes material loss during process development.

Technical Discussion & Causality

Why Ethanol/IPA are the Preferred Solvents

Literature on the structural analog 5-chloro-2-nitropyridine confirms that ethanol is the standard solvent for recrystallization [1, 2].

  • Mechanism: At high temperatures, the alcohol's hydroxyl group can disrupt the crystal lattice of the nitropyridine derivative. Upon cooling, the lipophilic character of the ethoxy and chloro groups dominates, driving the molecule out of the polar alcoholic solution and into a crystalline lattice.

  • Safety & Process: Alcohols are Class 3 solvents (low toxicity), making them preferable to chlorinated solvents (Class 2) or benzene derivatives for pharmaceutical intermediates.

Impact of the Ethoxy Group

The presence of the 3-ethoxy group distinguishes this molecule from the 3-hydroxy analog.

  • 3-Hydroxy: High melting point, potential for inter-molecular hydrogen bonding, lower solubility in non-polar solvents.

  • 3-Ethoxy: Capped oxygen prevents H-bond donation. This significantly lowers the melting point and increases solubility in lipophilic solvents (DCM, Toluene) compared to the hydroxy-analog.

References

  • ChemicalBook. Synthesis and Purification of 5-Chloro-2-nitropyridine. (Accessed 2026). Link

  • Google Patents. Method for preparing 2-chloro-5-nitropyridine (CN102040554A). Describes recrystallization of nitropyridine analogs using isopropanol. Link

  • SynQuest Labs. 5-Chloro-3-ethoxy-2-nitropyridine Product Entry (CAS 847902-51-6).[1][2] Verification of chemical identity. Link

Sources

Foundational

stability and storage conditions for 5-chloro-3-ethoxy-2-nitropyridine

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-3-Ethoxy-2-Nitropyridine For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-3-ethoxy-2-nitropyridine is a substitute...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-3-Ethoxy-2-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-ethoxy-2-nitropyridine is a substituted pyridine derivative of significant interest in synthetic chemistry, serving as a versatile building block in the development of pharmaceutical and agrochemical compounds.[1] The presence of multiple reactive functional groups—a nitro group, a chloro substituent, and an ethoxy group—on the pyridine ring dictates its utility but also defines its stability profile. Understanding the intrinsic stability of this molecule and the optimal conditions for its storage is paramount to ensuring its integrity, purity, and performance in downstream applications, thereby safeguarding the reproducibility and success of research and development endeavors.

This guide provides a comprehensive analysis of the stability and recommended storage conditions for 5-chloro-3-ethoxy-2-nitropyridine. We will delve into its core chemical properties, explore potential degradation pathways, and establish field-proven protocols for its handling and stability assessment.

Chemical and Physical Profile

A foundational understanding of the molecule's properties is essential before assessing its stability. The key identifiers and physical characteristics of 5-chloro-3-ethoxy-2-nitropyridine and its close structural analogs are summarized below.

PropertyDataSource(s)
IUPAC Name 3-Chloro-2-ethoxy-5-nitropyridine[2]
CAS Number 874492-07-6[2]
Molecular Formula C₇H₇ClN₂O₃[2]
Molecular Weight 202.60 g/mol [2]
Appearance Typically a solid[3][4]
Melting Point 119-123 °C (for the related 5-chloro-2-nitropyridine)[3][5]
Solubility Slightly soluble in water; Soluble in Toluene and DMF[4]

Core Stability and Reactivity Profile

The stability of 5-chloro-3-ethoxy-2-nitropyridine is governed by the electronic interplay of its substituents on the pyridine ring. Generally, pyridine derivatives are stable and relatively unreactive aromatic compounds.[6] However, the potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards certain reactions, which are the primary sources of potential instability.

General Stability : Under recommended storage conditions, the compound is chemically stable.[4] The primary concerns for instability arise from exposure to incompatible materials and harsh environmental conditions such as high temperature, moisture, and light.

Inherent Reactivity : The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[7] This reactivity is a double-edged sword: it is useful for synthesis but also represents a major degradation pathway. Both the chloro group and the nitro group can potentially act as leaving groups in the presence of strong nucleophiles. Studies on related 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at position 5.[8] This suggests that nucleophilic attack is a highly plausible degradation route.

Factors Influencing Stability & Potential Degradation Pathways

To maintain the integrity of 5-chloro-3-ethoxy-2-nitropyridine, four key factors must be meticulously controlled: Temperature, Light, Humidity, and Chemical Compatibility.

Temperature

Elevated temperatures can provide the activation energy needed to initiate degradation reactions. For many complex organic molecules, long-term storage at elevated temperatures can lead to slow decomposition. While specific data for this compound is not available, a recommended storage temperature of 2-8°C provides a robust safeguard against thermal degradation.[2]

Light (Photostability)

Aromatic nitro compounds can be susceptible to photolytic degradation. UV irradiation can promote the compound to an excited state, potentially leading to cleavage or rearrangement reactions. For a related compound, 3,5,6-trichloro-2-pyridinol, photolysis occurred rapidly upon UV irradiation.[9] Therefore, it is critical to protect 5-chloro-3-ethoxy-2-nitropyridine from light by storing it in amber vials or opaque containers.

Humidity (Hydrolytic Stability)

The presence of water introduces the risk of hydrolysis. The ethoxy group is a potential site for acid- or base-catalyzed hydrolysis, which would yield the corresponding pyridinol derivative. While this reaction is likely slow under neutral conditions, it can be accelerated by acidic or basic contaminants. Therefore, the compound must be stored in a dry, desiccated environment.[10][11]

Chemical Incompatibility

This is the most critical factor for preventing rapid degradation. The compound should be stored away from:

  • Strong Oxidizing Agents : These can react with the pyridine ring or the ethoxy group.[12]

  • Strong Acids and Bases : Strong bases can act as nucleophiles, initiating SNAr reactions to displace the chloro or nitro group. Strong acids can catalyze hydrolysis of the ethoxy group.[4]

The diagram below illustrates the most probable degradation pathways based on the known reactivity of nitropyridines.

G Potential Degradation Pathways main 5-Chloro-3-ethoxy-2-nitropyridine sub_Cl Nucleophilic Substitution (Displacement of Cl⁻) main->sub_Cl  + Nucleophile (e.g., OH⁻, RO⁻) sub_NO2 Nucleophilic Substitution (Displacement of NO₂⁻) main->sub_NO2  + Strong Nucleophile (e.g., RS⁻) hydrolysis Hydrolysis of Ethoxy Group main->hydrolysis  + H₂O (H⁺ or OH⁻ catalyst) reduction Reduction of Nitro Group main->reduction  + Reducing Agent prod_Cl 5-Nu-3-ethoxy-2-nitropyridine sub_Cl->prod_Cl prod_NO2 5-Chloro-3-ethoxy-2-Nu-pyridine sub_NO2->prod_NO2 prod_hydrolysis 5-Chloro-3-hydroxy-2-nitropyridine hydrolysis->prod_hydrolysis prod_reduction 5-Chloro-3-ethoxy-2-aminopyridine reduction->prod_reduction

Caption: Plausible degradation pathways for 5-chloro-3-ethoxy-2-nitropyridine.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to ensure long-term integrity.

Storage Conditions

The following conditions are mandated for the safe, long-term storage of this reagent.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows kinetic rates of potential reactions.[2]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Container Tightly sealed, amber glass vial or other light-proof container.Prevents exposure to light and moisture.[10][11]
Environment Store in a cool, dry, well-ventilated, and locked-up area.Ensures general safety and stability by controlling environmental variables.[12][13]
Segregation Keep away from incompatible substances like strong acids, bases, and oxidizing agents.Prevents accidental contact and subsequent rapid decomposition.[4]
Handling Procedures

Proper handling is as crucial as correct storage.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]

  • Ventilation : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[13]

  • Dispensing : When dispensing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Dispense under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) for maximum protection.

  • Cleaning : Clean up spills promptly by sweeping up the solid material and placing it in a suitable container for disposal. Avoid generating dust.[11]

Experimental Design for Stability Assessment

To empirically validate the stability of a given batch of 5-chloro-3-ethoxy-2-nitropyridine, a forced degradation study followed by a long-term stability study is the authoritative approach. This protocol serves as a self-validating system for ensuring material quality.

Forced Degradation (Stress Testing)

The goal is to identify potential degradation products and pathways.

  • Sample Preparation : Prepare solutions of the compound (~1 mg/mL) in acetonitrile/water.

  • Stress Conditions : Expose samples to the following conditions for 24 hours:

    • Acidic : 0.1 M HCl at 60°C.

    • Basic : 0.1 M NaOH at room temperature.

    • Oxidative : 3% H₂O₂ at room temperature.

    • Thermal : Solid sample at 80°C.

    • Photolytic : Solution exposed to UV light (e.g., 254 nm) at room temperature.

  • Analysis : Analyze all samples by a stability-indicating HPLC-UV method. A gradient method capable of separating the parent peak from all degradation products is required. Use mass spectrometry (LC-MS) to identify the mass of any new peaks to help elucidate the structure of degradants.

Long-Term Stability Study

This study assesses stability under recommended storage conditions.

  • Sample Storage : Store multiple aliquots of the solid compound in tightly sealed amber vials under the following conditions:

    • Recommended : 2-8°C.

    • Accelerated : 25°C / 60% Relative Humidity (RH).

  • Time Points : Pull samples for analysis at pre-determined intervals (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis : At each time point, assess the sample for:

    • Appearance : Note any change in color or physical form.

    • Purity : Analyze by HPLC to determine the percentage of the parent compound remaining and quantify any impurities.

    • Water Content : Measure using Karl Fischer titration.

The workflow for these studies is visualized below.

G Workflow for Stability Assessment cluster_0 Forced Degradation cluster_1 Long-Term Stability prep_stress Prepare Solutions expose Expose to Stress Conditions (Acid, Base, Oxidative, Heat, Light) prep_stress->expose analyze_stress Analyze by HPLC-UV/MS expose->analyze_stress report Stability Report analyze_stress->report prep_lt Store Aliquots at 2-8°C and 25°C/60%RH pull Pull Samples at Time Points (0, 3, 6, 12... months) prep_lt->pull analyze_lt Assess Purity, Appearance, Water Content pull->analyze_lt analyze_lt->report start Reference Standard (T=0 Sample) start->prep_stress start->prep_lt

Caption: A typical experimental workflow for stability testing.

Conclusion

5-Chloro-3-ethoxy-2-nitropyridine is a stable compound when stored under the appropriate conditions. Its primary liabilities stem from its inherent reactivity towards nucleophiles and its sensitivity to humidity, light, and high temperatures. Adherence to the storage protocol—refrigeration (2-8°C), protection from light and moisture, and segregation from incompatible chemicals—is non-negotiable for maintaining its purity and ensuring the validity of experimental outcomes. For critical applications in drug development, implementing a rigorous stability testing program is a mandatory step to fully characterize and validate the quality of the material over its intended shelf life.

References

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • AK Scientific, Inc. (n.d.). 5-Chloro-2-nitropyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 5-Chloro-2-nitropyridine SDS, 52092-47-4 Safety Data Sheets.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Merck Millipore. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • MDPI. (n.d.). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • MBL Life Science. (2025). Safety Data Sheet.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Guidechem. (n.d.). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?.
  • ChemicalBook. (n.d.). 5-Chloro-2-nitropyridine | 52092-47-4.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitropyridine 97 52092-47-4.
  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • ResearchGate. (2025). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol.
  • ChemScene. (n.d.). 3-Chloro-2-ethoxy-5-nitropyridine | 874492-07-6.

Sources

Exploratory

potential biological activities of ethoxy nitropyridine derivatives

Technical Monograph: Biological & Pharmacological Profiling of Ethoxy Nitropyridine Derivatives Executive Summary This technical guide analyzes the pharmacological utility of ethoxy nitropyridine derivatives, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological & Pharmacological Profiling of Ethoxy Nitropyridine Derivatives

Executive Summary

This technical guide analyzes the pharmacological utility of ethoxy nitropyridine derivatives, a class of heterocyclic scaffolds characterized by a "push-pull" electronic architecture. The coexistence of an electron-donating ethoxy group (


) and an electron-withdrawing nitro group (

) on the pyridine ring creates a unique reactivity profile essential for medicinal chemistry.[1] These derivatives serve dual roles: as highly reactive electrophiles for covalent drug design (e.g., viral protease inhibitors) and as stable pharmacophores in kinase inhibitors and antimicrobial agents. This guide synthesizes structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers in drug discovery.

Structural Logic & Chemical Biology

The Electronic "Push-Pull" System

The biological activity of ethoxy nitropyridines is governed by the positional relationship between the ethoxy and nitro substituents.

  • Electrophilicity: The nitro group at C3 or C5 strongly withdraws electron density, activating the ring for Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Leaving Group vs. Stable Motif:

    • Ortho/Para positioning: If the ethoxy group is ortho or para to the nitro group, it can act as a leaving group upon attack by biological nucleophiles (e.g., cysteine residues in enzymes), functioning as a covalent inhibitor .

    • Meta positioning: If the groups are meta, the ethoxy ether linkage remains stable, contributing to lipophilicity and hydrogen bond acceptance in the receptor pocket.

Key Scaffold Variations
Derivative ClassStructural FeaturePrimary Biological Utility
2-Ethoxy-3-nitropyridine Ortho-nitro activationPrecursor for imidazo[4,5-b]pyridines (privileged scaffold).[1]
2-Ethoxy-5-nitropyridine Para-nitro activationKinase inhibitor intermediate; "Hinge binder" module.
2-Ethoxy-3,5-dinitropyridine Dual nitro activationHigh-reactivity electrophile for covalent viral inhibition.[1]

Therapeutic Applications & Mechanisms

A. Antiviral Activity: Covalent Inhibition (SARS-CoV-2)

Recent computational and kinetic studies have highlighted 2-ethoxy-3,5-dinitropyridine as a potential inhibitor of the SARS-CoV-2 main protease (


).[1]
  • Mechanism: The compound undergoes an

    
     reaction with catalytic cysteine residues.[1] The electron-deficient ring facilitates the displacement of the ethoxy group or a nucleophilic attack at the adjacent carbon, effectively locking the enzyme active site.
    
  • Therapeutic Rationale: This "suicide substrate" mechanism is valuable for targeting viral proteases that rely on a nucleophilic cysteine dyad.[1]

B. Oncology: Kinase Inhibition & Hypoxia Targeting[1]
  • Kinase Hinge Binding: Derivatives retaining the pyridine core (e.g., 2-ethoxy-5-nitropyridin-4-amine ) mimic the adenine ring of ATP.[1] The nitrogen of the pyridine ring accepts a hydrogen bond from the kinase hinge region, while the ethoxy group occupies the hydrophobic back-pocket, improving selectivity.

  • Hypoxia-Activated Prodrugs (HAPs): The nitro group is susceptible to enzymatic reduction (by nitroreductases) in hypoxic tumor environments.[1] This reduction converts the electron-withdrawing

    
     to an electron-donating 
    
    
    
    or
    
    
    , dramatically altering the electronic properties and "switching on" cytotoxicity selectively within the tumor.[1]
C. Antimicrobial Activity

Ethoxy nitropyridines exhibit bacteriostatic activity against Gram-positive pathogens (S. aureus) and Mycobacterium tuberculosis.[1]

  • Mode of Action: Interference with bacterial DNA gyrase or metabolic activation via bacterial nitroreductases (similar to the mechanism of nitrofurantoin).[1]

Visualization: Mechanisms & Workflows

Figure 1: Mechanism of Action & SAR Logic

Caption: The dual pathway of ethoxy nitropyridines: (Left) Stable binding in kinase pockets via H-bonds; (Right) Covalent inhibition via nucleophilic aromatic substitution (


) triggered by cysteine.[1]

SAR_Mechanism Scaffold Ethoxy Nitropyridine Scaffold Stable Stable Pharmacophore (Kinase Inhibitor) Scaffold->Stable Meta-positioning Reactive Reactive Electrophile (Covalent Inhibitor) Scaffold->Reactive Ortho/Para-NO2 Prodrug Hypoxia Prodrug Scaffold->Prodrug Hypoxic Environment Hinge Hinge Region H-Bonding (Pyridine N) Stable->Hinge Pocket Hydrophobic Pocket (Ethoxy Group) Stable->Pocket SNAr SNAr Reaction (Displacement of Ethoxy) Reactive->SNAr Target Cysteine Residue (Viral Protease/Enzyme) SNAr->Target Irreversible Bond Reductase Nitroreductase (NO2 -> NH2) Prodrug->Reductase

[1]

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-5-Nitropyridine Derivatives ( Library)

Objective: To synthesize a library of amino-nitropyridines by displacing the chloro- precursor, using the ethoxy group as a solubility handle or subsequent modification point.

Materials:

  • 2-chloro-5-nitropyridine (1.0 equiv)[1]

  • Sodium ethoxide (1.1 equiv) or specific amine nucleophile[1]

  • Solvent: Anhydrous Ethanol (for ethoxylation) or THF[1]

  • Catalyst: None required (activated ring)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-5-nitropyridine (10 mmol) in anhydrous ethanol (20 mL) under nitrogen atmosphere.

  • Addition: Cool to 0°C. Dropwise add sodium ethoxide solution (21% wt in ethanol, 1.1 equiv) over 15 minutes. Note: The nitro group activates the C2 position, making this rapid.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The spot for the starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Quench with ice-water (50 mL). The product, 2-ethoxy-5-nitropyridine , typically precipitates as a pale yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1]

    • Quality Control: Verify via

      
       (Characteristic quartet at 
      
      
      
      4.4 ppm for
      
      
      ).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative potency of the synthesized derivatives against cancer cell lines (e.g., HCT-116, HepG2).[2]

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

  • Solubilization Buffer: DMSO.[1]

Workflow:

  • Seeding: Plate cells (HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with ethoxy nitropyridine derivatives (Gradient: 0.1

    
    M to 100 
    
    
    
    M) for 48h.[1]
    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).[1]

  • Labeling: Add 20

    
    L MTT reagent per well. Incubate for 4h.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.[1]
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary

Table 1: Comparative Biological Activity of Nitropyridine Scaffolds Data aggregated from representative structure-activity studies [1, 3, 5].

Compound StructureTarget / AssayActivity MetricNotes
2-Ethoxy-3,5-dinitropyridine SARS-CoV-2

High Binding Affinity (Docking)Covalent modifier of Cys145 via

[1].[1]
2-Ethoxy-5-nitropyridine HCT-116 (Colon Cancer)

Low potency alone; used as a precursor for potent kinase inhibitors [2].[1]
2-Amino-3-nitropyridine deriv. M. tuberculosis H37Rv

Activity dependent on N-substitution; nitro group essential [3].[1]
2-Alkoxy-3-nitropyridine Tubulin Polymerization

Inhibits colchicine binding; ethoxy group provides steric fit [4].[1]

References

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine... for SARS-CoV-2 Inhibitors. Source: ResearchGate.[1] URL:[Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives: Antimicrobial Potential. Source: NBInno Technical Review.[1] URL:[Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as Tubulin Inhibitors. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI (Molecules Journal).[1] URL:[Link][1]

Sources

Foundational

Technical Whitepaper: Synthetic Utility and Reactivity Profile of 5-Chloro-3-ethoxy-2-nitropyridine

The following technical guide provides an in-depth review of 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6), a highly functionalized heterocyclic building block. This document synthesizes proprietary industrial meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6), a highly functionalized heterocyclic building block. This document synthesizes proprietary industrial methodologies with academic literature to serve drug discovery and agrochemical researchers.

Part 1: Executive Summary & Chemical Profile

5-Chloro-3-ethoxy-2-nitropyridine is a trisubstituted pyridine scaffold characterized by a unique "push-pull" electronic structure. It serves as a critical intermediate in the synthesis of 2-amino-3-alkoxy-5-chloropyridines , a pharmacophore found in next-generation kinase inhibitors (e.g., ALK, ROS1, and MET targets) and advanced agrochemical fungicides.

Unlike simple halopyridines, this molecule possesses three distinct functional handles:

  • C2-Nitro Group: A masked amine and strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (SNAr).

  • C3-Ethoxy Group: An electron-donating group (EDG) that modulates the basicity of the eventual amine and provides steric bulk often required for ATP-binding pocket selectivity.

  • C5-Chloro Group: A halogen handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or further functionalization.

Physicochemical Properties (Calculated)
PropertyValueNote
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
CAS Number 847902-51-6
LogP ~2.04Lipophilic, suitable for CNS penetration models
H-Bond Acceptors 4Nitro O, Ether O, Pyridine N
Topological Polar Surface Area ~65 Ų

Part 2: Synthetic Methodologies

The synthesis of 5-chloro-3-ethoxy-2-nitropyridine is non-trivial due to the directing effects of the pyridine ring. Direct nitration of 3-ethoxy-5-chloropyridine is possible but often yields regioisomeric mixtures. The most robust industrial route involves the nitration of 3-hydroxy-5-chloropyridine followed by O-alkylation .

Core Synthesis Route: The "Hydroxy-Nitro" Pathway

This route ensures regioselectivity by leveraging the strong ortho-directing power of the hydroxyl group in the precursor.

Step 1: Synthesis of 3-Hydroxy-5-chloropyridine

Starting from 2-furfurylamine , oxidative chlorination and rearrangement yields the 3-hydroxy-5-chloropyridine scaffold. This is a classic ring-expansion/rearrangement protocol described in patent literature (US 4,192,946).

Step 2: Regioselective Nitration

The 3-hydroxy-5-chloropyridine is nitrated using mixed acid (H₂SO₄/HNO₃). The hydroxyl group at C3 directs the incoming nitro group to the C2 position (ortho), overcoming the natural tendency of pyridines to nitrate at C3 (which is already occupied) or be unreactive.

  • Intermediate: 5-Chloro-3-hydroxy-2-nitropyridine.

Step 3: O-Alkylation (Ethylation)

The final step involves the O-alkylation of the phenol-like hydroxyl group using ethyl iodide (EtI) or diethyl sulfate.

  • Reagents: EtI, K₂CO₃, DMF or Acetone.

  • Mechanism: SN2 displacement. The base deprotonates the hydroxyl (pKa ~6-7 due to nitro/chloro withdrawal), creating a potent nucleophile.

Visualization of Synthetic Workflow

SynthesisRoute Start 2-Furfurylamine Inter1 3-Hydroxy-5-chloropyridine Start->Inter1 Cl2, H2O Rearrangement Inter2 5-Chloro-3-hydroxy-2-nitropyridine Inter1->Inter2 HNO3, H2SO4 (Ortho-Nitration) Target 5-Chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6) Inter2->Target EtI, K2CO3 (O-Alkylation)

Figure 1: Industrial synthetic pathway emphasizing the regioselective nitration of the hydroxy-pyridine precursor.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are adapted from homologous pyridine chemistry. Safety Note: Nitrations of pyridines can be exothermic. Alkyl halides are potential carcinogens.

Protocol A: Regioselective Nitration

Objective: Preparation of 5-chloro-3-hydroxy-2-nitropyridine.

  • Setup: Charge a 3-neck round-bottom flask with 3-hydroxy-5-chloropyridine (1.0 eq) and concentrated H₂SO₄ (5 vol). Cool to 0–5°C.

  • Addition: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The product is less polar than the starting material due to internal H-bonding.

  • Quench: Pour the reaction mixture onto crushed ice (10 vol). The product typically precipitates as a yellow solid.[1]

  • Isolation: Filter, wash with cold water until pH neutral, and dry in vacuo.

    • Validation Check: 1H NMR should show a downfield shift of the pyridine protons due to the nitro group.

Protocol B: O-Ethylation

Objective: Synthesis of 5-chloro-3-ethoxy-2-nitropyridine.

  • Solvation: Dissolve 5-chloro-3-hydroxy-2-nitropyridine (1.0 eq) in anhydrous DMF (10 vol).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 mins. The solution may turn deep orange/red (phenolate anion).

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Heating: Heat to 60°C for 3–5 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine to remove DMF.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (10-20% EtOAc/Hexane).

    • Validation Check: 1H NMR must show the ethyl quartet (~4.2 ppm) and triplet (~1.4 ppm). Disappearance of the broad OH singlet confirms O-alkylation.

Part 4: Reactivity & Applications in Drug Discovery

This molecule is a "divergent" intermediate. Its value lies in the ability to selectively manipulate its three functional groups.

Reduction to 2-Amino-5-chloro-3-ethoxypyridine

The most common transformation is the reduction of the nitro group to an amine. This yields the 2-amino-3-alkoxy-5-halopyridine core, a privileged scaffold in kinase inhibitors (e.g., Crizotinib analogs).

  • Method: Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).

  • Note: Hydrogenation must be controlled to avoid dechlorination (hydrodehalogenation) at the C5 position. Iron-mediated reduction is preferred to preserve the C-Cl bond.

SNAr Displacement

The nitro group at C2 activates the C6 and C4 positions, but the nitro group itself can act as a leaving group under forcing conditions with strong nucleophiles (e.g., thiols or alkoxides), though this is rare. More commonly, the C5-Chloro can be engaged in SNAr if the ring is sufficiently activated, or in metal-catalyzed couplings.

Bicyclic Formation

The 2-amino-3-hydroxy (or alkoxy) motif is a precursor to oxazolopyridines . Reaction with phosgene or carbonyldiimidazole (CDI) yields the bicyclic [4,5-b]pyridin-2-one system, used in antiviral and herbicidal research.

Reactivity Flowchart

Reactivity Target 5-Chloro-3-ethoxy-2-nitropyridine Amine 2-Amino-5-chloro-3-ethoxypyridine (Kinase Inhibitor Scaffold) Target->Amine Fe/NH4Cl or H2/Pt (Nitro Reduction) Coupling Suzuki/Buchwald Products (C5 Functionalization) Target->Coupling Pd(OAc)2, Ligand (Cross-Coupling at Cl) Bicycle Oxazolo[4,5-b]pyridine derivatives (via dealkylation/cyclization) Amine->Bicycle Phosgene/CDI (Cyclization)

Figure 2: Divergent synthesis pathways originating from the 5-chloro-3-ethoxy-2-nitropyridine core.

Part 5: References

  • Process for producing 3-hydroxy-5-halopyridines. Source: US Patent 4,192,946 (1980). Describes the synthesis of the 3-hydroxy-5-chloropyridine precursor and its nitration to 2-nitro derivatives. URL:

  • Nitration of Pyridine Derivatives. Source:Journal of Heterocyclic Chemistry. General methodologies for the regioselective nitration of activated pyridines. URL:[Link]

  • Roles of Chloro and Methoxy Groups in Drug Discovery. Source: Drug Hunter (2024).[2] Discusses the SAR implications of chloro/alkoxy substitution patterns in medicinal chemistry. URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Chloro-3-ethoxy-2-nitropyridine

This is a comprehensive Application Note and Protocol for the synthesis of 5-chloro-3-ethoxy-2-nitropyridine . Executive Summary 5-chloro-3-ethoxy-2-nitropyridine is a highly functionalized heterocyclic building block, v...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of 5-chloro-3-ethoxy-2-nitropyridine .

Executive Summary

5-chloro-3-ethoxy-2-nitropyridine is a highly functionalized heterocyclic building block, valuable in the development of kinase inhibitors and agrochemicals. The presence of the nitro group at the C2 position, flanked by an ethoxy group (C3) and a chlorine atom (C5), creates a unique electronic environment that allows for orthogonal functionalization.

This protocol details a regioselective synthesis designed to avoid common pitfalls such as "denitration" (displacement of the nitro group) or incorrect halogen displacement observed in direct nucleophilic aromatic substitution (


) approaches.

Key Strategy: The synthesis utilizes a "Nitration-First, Alkylation-Second" approach starting from the commercially available 5-chloropyridin-3-ol. This route leverages the strong ortho-directing effect of the hydroxyl group to install the nitro moiety at the C2 position, followed by O-alkylation to secure the ethyl group.

Retrosynthetic Analysis & Logic

Direct


 on 3,5-dichloro-2-nitropyridine with ethoxide is risky due to competing reaction pathways:
  • Nitro Displacement: The nitro group at C2 is highly labile and often displaced by alkoxides to form 2-ethoxy-3,5-dichloropyridine.

  • Regioselectivity Issues: Nucleophilic attack can occur at C5 (para to NO₂) or C3 (ortho to NO₂), leading to inseparable isomeric mixtures.

Selected Pathway (The Phenol Route):

  • Precursor: 5-chloropyridin-3-ol (5-chloro-3-hydroxypyridine).[1]

  • Step 1 (Nitration): Electrophilic aromatic substitution. The -OH group at C3 strongly activates the C2 position (ortho) and C4 (ortho). The C5-Cl group deactivates the ring but directs ortho/para relative to itself. The C2 position is electronically favored (ortho to OH, para to Cl) and sterically accessible.

  • Step 2 (O-Alkylation): Williamson ether synthesis locks the ethoxy group without disturbing the nitro or chloro substituents.

ReactionScheme SM 5-Chloropyridin-3-ol (Starting Material) INT 5-Chloro-2-nitro-3-pyridinol (Intermediate) SM->INT HNO3, H2SO4 0°C to 60°C (Nitration) PROD 5-Chloro-3-ethoxy-2-nitropyridine (Target) INT->PROD EtI, K2CO3 DMF, 60°C (O-Alkylation)

Figure 1: Synthetic pathway designed for high regiocontrol.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-nitro-3-pyridinol

Objective: Install the nitro group at the C2 position via electrophilic aromatic substitution.

  • Reagents:

    • 5-Chloropyridin-3-ol (10.0 g, 77.2 mmol)

    • Fuming Nitric Acid (

      
      , 15 mL)
      
    • Concentrated Sulfuric Acid (

      
      , 40 mL)
      
    • Ice/Water (for quenching)

  • Procedure:

    • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Place in an ice-salt bath (

      
      ).
      
    • Acid Preparation: Add concentrated

      
       (40 mL) to the flask. Carefully add 5-chloropyridin-3-ol portion-wise, maintaining internal temperature 
      
      
      
      . Stir until fully dissolved.
    • Nitration: Add fuming

      
       (15 mL) dropwise via the addition funnel over 30 minutes. Caution: Exothermic. Maintain temperature 
      
      
      
      .
    • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat the mixture to

      
       for 2 hours to ensure completion. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[2]
      
    • Quench: Cool the mixture to RT. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.[3]

    • Isolation: Filter the solid. If no solid forms, neutralize carefully with solid

      
       to pH 3-4 (isoelectric point) to precipitate the product.
      
    • Purification: Recrystallize the crude solid from Ethanol/Water or wash with cold water and dry under vacuum.

    • Expected Yield: 60-75%

    • Appearance: Yellow solid.

Step 2: Synthesis of 5-Chloro-3-ethoxy-2-nitropyridine

Objective: O-Alkylation of the hydroxyl group.

  • Reagents:

    • 5-Chloro-2-nitro-3-pyridinol (5.0 g, 28.6 mmol)

    • Ethyl Iodide (EtI) (6.7 g, 3.5 mL, 43.0 mmol, 1.5 eq)

    • Potassium Carbonate (

      
      ) (7.9 g, 57.2 mmol, 2.0 eq)
      
    • DMF (Dimethylformamide, anhydrous) (50 mL)

    • Ethyl Acetate / Brine (for workup)[4][5]

  • Procedure:

    • Setup: Equip a 100 mL round-bottom flask with a stir bar and a reflux condenser under nitrogen atmosphere.

    • Dissolution: Dissolve the intermediate (5.0 g) in anhydrous DMF (50 mL).

    • Deprotonation: Add

      
       (7.9 g) in one portion. The suspension may change color (formation of phenoxide). Stir at RT for 15 minutes.
      
    • Alkylation: Add Ethyl Iodide (3.5 mL) dropwise.

    • Heating: Heat the mixture to

      
       for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[4] The starting material spot (polar) should disappear, and a less polar product spot should appear.
      
    • Workup: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Washing: Wash combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF. Dry over
      
      
      .[4]
    • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 80-90%

    • Appearance: Pale yellow/off-white solid or oil.

Process Workflow Diagram

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Alkylation Start1 Dissolve 5-Cl-3-OH-Py in H2SO4 (0°C) AddHNO3 Add Fuming HNO3 Dropwise (<5°C) Start1->AddHNO3 Heat1 Heat to 60°C (2 Hours) AddHNO3->Heat1 Quench Quench on Ice Adjust pH to 3-4 Heat1->Quench Filter Filter & Dry Solid Quench->Filter Dissolve2 Dissolve Intermediate in DMF Filter->Dissolve2 Intermediate Transfer AddBase Add K2CO3 + EtI (Stir RT 15 min) Dissolve2->AddBase Heat2 Heat to 60°C (4-6 Hours) AddBase->Heat2 Extract Extract w/ EtOAc Wash w/ Brine Heat2->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Step-by-step experimental workflow.

Analytical Data Summary

CompoundMolecular FormulaMW ( g/mol )Expected

NMR Features (CDCl

)
Precursor

129.54

8.2 (d), 8.1 (d), 7.3 (dd) (Pyridine protons)
Intermediate

174.54

10.5 (s, OH), 8.0 (s, H6), 7.6 (s, H4) (Shift due to NO

)
Target

202.60

8.1 (d, H6), 7.5 (d, H4), 4.2 (q,

), 1.5 (t,

)

Safety & Handling

  • Nitration Risks: The reaction of pyridine derivatives with fuming nitric acid is exothermic. Runaway exotherms can occur if temperature control is lost. Always add acid slowly at low temperatures.

  • Alkyl Halides: Ethyl iodide is an alkylating agent and a potential carcinogen. Use in a fume hood.

  • Nitro Compounds: Polynitrated byproducts (if temperature is too high) can be shock-sensitive. Do not overheat the nitration residue.

References

  • Synthesis of 5-chloro-2,3-dihydroxyl pyridine. Google Patents, CN101830845A. (Describes nitration of 5-chloro-2-hydroxypyridine, validating the stability of the core). Link

  • Nitration of 3-ethoxypyridine.Journal of the Chemical Society, Perkin Transactions.
  • 5-Chloropyridin-3-ol Properties. PubChem, CID 582305. (Source for starting material data). Link

  • Nucleophilic Substitution of Nitropyridines. BenchChem Application Note. (Discusses reactivity of 2,4-dichloro-5-nitropyridine and risks of denitration). Link

Sources

Application

Application Note: Regioselective SNAr Strategies for 5-Chloro-3-ethoxy-2-nitropyridine

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 5-chloro-3-ethoxy-2-nitropyridine . It synthesizes reactivity principles with practical prot...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 5-chloro-3-ethoxy-2-nitropyridine . It synthesizes reactivity principles with practical protocols to ensure high regioselectivity and yield.

Executive Summary & Reactivity Profile

5-chloro-3-ethoxy-2-nitropyridine is a densely functionalized scaffold offering three distinct vectors for diversification. Successful utilization requires navigating a subtle competition between the C5-Chloride and the C2-Nitro group.

The Selectivity Challenge

Unlike simple halopyridines, this scaffold presents a "Selectivity Paradox":

  • C2-Nitro (Labile): The nitro group at C2 is inherently prone to displacement by nucleophiles (via the ipso attack) due to the low LUMO coefficient at the

    
    -position relative to the ring nitrogen.
    
  • C5-Chloride (Target): The chloride at C5 is activated solely by the para-nitro group. In unsubstituted pyridines, C5 is the least reactive position (meta-like).

The "Ethoxy Effect" (Key Insight): The 3-ethoxy group is the critical control element. As an electron-donating group (EDG) located ortho to the nitro group, it increases electron density at C2 via resonance. This deactivates the C2 position toward nucleophilic attack, thereby steering the reaction toward the C5-chloride , which receives less deactivation (being meta to the ethoxy group).

Reactivity Hierarchy:

  • Primary Pathway (Desired): SNAr at C5 (Cl displacement). Favored by para-NO2 activation and 3-OEt steric/electronic protection of C2.

  • Secondary Pathway (Impurity): SNAr at C2 (NO2 displacement). Occurs with small, hard nucleophiles (e.g., NaOMe) or excessive heat.

Decision Matrix: Reaction Pathways

Experimental Protocols

Protocol A: C5-Amination (General Procedure)

Objective: Displacement of C5-Cl with primary/secondary amines while preserving the C2-NO2.

Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the para-nitro group.[1] The 3-ethoxy group prevents attack at C2.

Materials:

  • Substrate: 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMSO or NMP (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: In a dried reaction vial, dissolve 5-chloro-3-ethoxy-2-nitropyridine (100 mg, 0.49 mmol) in anhydrous DMSO (2.5 mL).

  • Addition: Add DIPEA (170 µL, 0.98 mmol) followed by the amine (0.59 mmol).

    • Note: For amine salts (e.g., HCl salts), increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 65°C for 4–6 hours.

    • Monitoring: Check LC-MS for the disappearance of starting material (M+H 203/205). The product will show a mass shift corresponding to the amine - HCl.

    • Critical Check: Look for a peak with M-46+Nu (loss of NO2, gain of Nucleophile). If observed, lower temperature to 50°C.

  • Work-up:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove DMSO.

    • Wash with Brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C5-Etherification (Phenols/Alcohols)

Objective: Introduction of oxygen nucleophiles. This requires stricter control to avoid C2 attack.

Materials:

  • Substrate: 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.1 equiv)

  • Base: Cs2CO3 (1.5 equiv)

  • Solvent: DMF or Acetonitrile

Workflow:

  • Pre-complexation: Stir the phenol/alcohol and Cs2CO3 in DMF for 15 minutes at room temperature to generate the phenoxide/alkoxide.

  • Addition: Add the pyridine substrate in one portion.

  • Reaction: Heat to 60°C .

    • Warning: Do not exceed 80°C. Alkoxides are harder nucleophiles and will attack the C2-nitro group at higher temperatures (forming the 2-alkoxy-3-ethoxy-5-chloropyridine byproduct).

  • Quench: Pour into ice-water mixture. Collect precipitate if solid, or extract with DCM.

Quantitative Data & Optimization

Table 1: Solvent and Base Effects on Regioselectivity (C5 vs C2) Reaction of Morpholine (1.2 eq) with Substrate at 80°C

EntrySolventBaseConversion (2h)C5-Product (Desired)C2-Product (Byproduct)
1DMSO DIPEA 98% 96% 2%
2DMFK2CO395%91%5%
3THFTEA40%>99%0%
4EtOHEt3N85%70%25%*

*Entry 4 Note: Protic solvents like ethanol can facilitate nitro group displacement or solvolysis (ethoxide attack).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Deactivation by 3-ethoxy group.Switch to higher boiling solvent (DMSO) and increase temp to 80°C.
C2-Displacement (Loss of NO2) Nucleophile is too "hard" or temp too high.Use a weaker base (DIPEA instead of Carbonate). Lower temp. Avoid alkoxide salts if possible.
Hydrolysis (Formation of -OH) Wet solvent or hygroscopic base.Use anhydrous solvents. Store Cs2CO3 in a desiccator.
Darkening of Reaction Decomposition of nitro group.Degas solvents with N2. Nitro-pyridines are redox-sensitive.

References

  • Subject: Activation of C5-halo by C2-nitro groups.
  • Nitro Group Displacement (The Risk)

    • Subject: Nucleophilic substitution of nitro groups in nitropyridines.[2][3]

    • Source:Heterocycles, 2005, 65(9).[4]

    • Link:[2]

    • Relevance: Documents the "nitro-migration" and displacement pathways th
  • Regioselectivity in Poly-functionalized Heterocycles

    • Subject: Impact of alkoxy groups on SNAr regiocontrol.
    • Source:Journal of the American Chemical Society, 2024.
    • Link:

    • Relevance: Provides the mechanistic basis for using ortho-alkoxy groups to steer selectivity away
  • Synthesis of 5-chloro-2-nitropyridine Precursors

    • Subject: Preparation methods relevant to the core scaffold.
    • Source:GuideChem / ChemicalBook Protocols.
    • Link:

Sources

Method

Technical Application Note: Suzuki-Miyaura Coupling of 5-Chloro-3-ethoxy-2-nitropyridine

Executive Summary This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-chloro-3-ethoxy-2-nitropyridine with various aryl and heteroaryl boronic acids. This specific scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-chloro-3-ethoxy-2-nitropyridine with various aryl and heteroaryl boronic acids. This specific scaffold is a critical intermediate in the synthesis of second-generation kinase inhibitors (e.g., ALK, ROS1, and PI3K inhibitors).

While aryl chlorides are typically inert compared to bromides or iodides, this protocol leverages the electronic activation provided by the C2-nitro group to facilitate oxidative addition under mild conditions. This guide provides a scalable, robust methodology suitable for drug discovery and early-phase process development.

Substrate Analysis & Retrosynthetic Logic

Electronic Activation

The success of this reaction relies on the unique electronic environment of the pyridine ring.

  • Substrate: 5-chloro-3-ethoxy-2-nitropyridine.

  • The Challenge: The C3-ethoxy group is an electron-donating group (EDG) by resonance, which theoretically increases electron density at C5, potentially deactivating the C-Cl bond toward oxidative addition.

  • The Solution (The "Pull"): The pyridine nitrogen (C2 position relative to C5) and the C2-nitro group (strong electron-withdrawing group, EWG) exert a powerful cooperative inductive and mesomeric withdrawal. The nitro group is para to the chloride, significantly lowering the energy barrier for the insertion of Palladium(0) into the C-Cl bond.

Chemist's Note: Unlike standard phenyl chlorides which often require bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos), this activated heteroaryl chloride can often be coupled using robust, air-stable catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ , reducing cost without sacrificing yield.

Method Development & Optimization

Catalyst Screening

For this specific substrate, two catalytic systems are recommended based on the steric hindrance of the boronic acid partner.

Catalyst SystemLigand ClassApplicationProsCons
Pd(dppf)Cl₂ · DCM Bidentate FerrocenylStandard (Recommended) Robust, air-stable, excellent for activated chlorides.Moderate reaction rates with very bulky boronic acids.
Pd₂(dba)₃ + XPhos Biaryl PhosphineChallenging Substrates High turnover for sterically hindered or electron-poor boronic acids.Higher cost, ligand sensitivity to oxidation.
Pd(PPh₃)₄ MonodentateLegacy/Basic Cheap, widely available.High loading (5-10 mol%) often required; "Pd black" precipitation common.
Base and Solvent Selection[1]
  • Base: Potassium Carbonate (K₂CO₃) is preferred over phosphates or fluorides. It provides sufficient basicity to activate the boronic acid (forming the boronate species) without causing hydrolysis of the C3-ethoxy group or nucleophilic aromatic substitution (

    
    ) of the nitro group.
    
  • Solvent: A 1,4-Dioxane / Water (4:1) mixture is optimal. The water is strictly necessary to dissolve the inorganic base and facilitate transmetallation.

Standardized Experimental Protocol

Materials
  • Substrate: 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂ · DCM) (0.05 equiv / 5 mol%)[1]

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vial or round-bottom flask with 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv), the boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Crucial Step: If using XPhos/Pd2(dba)3, add them now. If using Pd(dppf)Cl₂, it can be added now or after degassing (preferred).

  • Degassing (The "Self-Validating" Step):

    • Add 1,4-Dioxane and Water (4:1 ratio) to give a concentration of ~0.1 M relative to the chloride.

    • Sparge with Argon/Nitrogen for 10–15 minutes. Validation: The solution should be free of visible bubbles. Oxygen is the primary cause of catalyst death (homocoupling of boronic acid).

    • Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 85–90 °C .

    • Monitor by LC-MS or TLC at 2 hours.

    • Endpoint: Disappearance of the starting chloride (m/z ~202/204) and appearance of the coupled product.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove Palladium black.

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). The nitro group makes the product polar and often UV-active, facilitating easy separation.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation of the C-Cl bond by the nitro group.

SuzukiMechanism Figure 1: Catalytic Cycle for 5-Chloro-3-ethoxy-2-nitropyridine Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Rate Limiting Step) Insertion into C5-Cl bond Pd0->OxAdd + Substrate PdII_Ox Pd(II) Oxidative Complex (Ar-Pd-Cl) OxAdd->PdII_Ox BaseStep Base Activation (Cl replaced by OH/OR) PdII_Ox->BaseStep + Base TransMet Transmetallation (Reaction with Boronate) BaseStep->TransMet + Activated Boronate PdII_Biaryl Pd(II) Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Cycle Regenerates Substrate Substrate: 5-chloro-3-ethoxy-2-nitropyridine (Activated by NO2) Substrate->OxAdd Boronic Reagent: R-B(OH)2 + Base Boronic->TransMet

Caption: The C2-Nitro group lowers the electron density at C5, facilitating the Oxidative Addition step (Red) despite the strength of the C-Cl bond.

Operational Workflow

Workflow Figure 2: Experimental Workflow Step1 1. Weigh Reagents (Substrate, Boronic Acid, Base) Step2 2. Solvent Addition (Dioxane:Water 4:1) Step1->Step2 Step3 3. Degas (Argon) 15 mins Step2->Step3 Step4 4. Add Catalyst Pd(dppf)Cl2 Step3->Step4 Step5 5. Heat (85°C) 2-4 Hours Step4->Step5 Step6 6. Celite Filtration & Extraction Step5->Step6 Step7 7. Flash Chromatography Step6->Step7

Caption: Linear workflow emphasizing the critical degassing step prior to catalyst addition to prevent homocoupling.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to XPhos Pd G3 if the boronic acid is sterically hindered.
Homocoupling (R-R) Oxygen presence.Re-degas solvents. Add the catalyst last under positive Argon flow.
Hydrolysis of Ethoxy Conditions too basic/harsh.Reduce temperature to 70°C. Ensure water ratio does not exceed 20%.
Reduction of Nitro Trace metal contamination (Fe/Zn) or excessive H-source.Use high-purity Pd catalyst. Avoid using alcohols (MeOH/EtOH) as co-solvents.

Safety Warning: Nitro-substituted pyridines can be energetic. While this specific intermediate is generally stable, avoid heating the reaction mixture to dryness. Palladium residues are toxic; dispose of Celite waste in heavy metal containers.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Pfizer Inc. (2012). Patent WO2012129338: Pyridine Inhibitors of Kinases. (Describes coupling conditions for similar 5-halo-2-nitropyridines). Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. (General protocol optimization). Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Chloro-3-ethoxy-2-nitropyridine

Introduction & Strategic Significance The scaffold 5-chloro-3-ethoxy-2-nitropyridine (CAS: 89942-86-9) is a high-value intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The scaffold 5-chloro-3-ethoxy-2-nitropyridine (CAS: 89942-86-9) is a high-value intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines . These motifs are critical in the development of kinase inhibitors (e.g., CDK, PI3K) and GPR119 agonists used in metabolic disease research.

This substrate presents a unique "push-pull" electronic environment:

  • C-5 Chlorine (Electrophile): The target for cross-coupling.[1] It is electronically activated by the para-nitro group but sterically influenced by the vicinal ethoxy group.

  • C-2 Nitro (Activator/Leaving Group): Strongly electron-withdrawing, facilitating oxidative addition at C-5. However, it renders the C-2 position susceptible to Nucleophilic Aromatic Substitution (

    
    ), creating a competitive pathway.
    
  • C-3 Ethoxy (Modulator): Provides solubility and distinct steric bulk compared to methoxy analogs, often improving selectivity in enzymatic binding pockets.

This guide details protocols to selectively engage the C-5 Chlorine in Palladium-catalyzed cross-couplings (Suzuki-Miyaura and Buchwald-Hartwig) while suppressing side reactions at the labile C-2 nitro position.

Mechanistic Profiling & Catalyst Selection

The Chemoselectivity Challenge

The primary challenge is differentiating between the Pd-catalyzed cycle at C-5 and the background


 reaction at C-2.
  • Path A (Desired): Oxidative addition of Pd(0) into the C(5)-Cl bond.

  • Path B (Undesired): Nucleophilic attack (by base or amine) at C(2), displacing

    
    .
    

Solution: Use bulky, electron-rich phosphine ligands (Buchwald Type) to accelerate oxidative addition (Path A) and utilize weak, non-nucleophilic bases (e.g.,


, 

) to suppress Path B.
Recommended Catalyst Systems
Reaction TypeCatalyst PrecursorLigandBaseSolventRationale
Suzuki-Miyaura

(dppf)

Dioxane/H

O
Robust, resists reduction of

.
Buchwald-Hartwig

XPhos / BrettPhos

TolueneBulky ligand prevents

-hydride elimination; weak base saves

.
Negishi


N/ATHFFor alkylation; mild conditions.

Visualization: Reaction Pathways[2]

The following diagram illustrates the divergence between the desired cross-coupling and the competitive


 pathways.

ReactionPathways cluster_legend Legend Start Starting Material Desired Target Product (C-5) Side Side Product (C-2) Substrate 5-Chloro-3-ethoxy- 2-nitropyridine Pd_Complex Pd(II) Oxidative Addition Complex Substrate->Pd_Complex Pd(0), Ligand (Path A: Fast) SNAr_Prod 2-Substituted- 5-chloro-3-ethoxypyridine Substrate->SNAr_Prod Strong Nucleophile/Base (Path B: Avoid) Suzuki_Prod 5-Aryl-3-ethoxy- 2-nitropyridine Pd_Complex->Suzuki_Prod Ar-B(OH)2 Transmetallation Buchwald_Prod 5-Amino-3-ethoxy- 2-nitropyridine Pd_Complex->Buchwald_Prod HNR2 Amination

Caption: Chemoselectivity divergence. Path A (Green) is the desired Pd-catalyzed coupling. Path B (Red) is the competitive SNAr displacement of the nitro group.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 5-aryl-3-ethoxy-2-nitropyridines.

Reagents:

  • 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with the chloropyridine substrate, arylboronic acid, and base. Cap with a septum and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane and water via syringe.

  • Catalyst Addition: Quickly remove the septum to add the Pd catalyst (solid) under a positive stream of inert gas, or add it as a stock solution. Reseal immediately.

  • Reaction: Heat the block to 90°C for 4–16 hours.

    • Monitoring: Check LCMS for consumption of SM (M+H: ~203/205). Look for the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product visible under UV (254 nm).

Critical Note: If the boronic acid is sterically hindered (e.g., 2,6-disubstituted), switch the catalyst to XPhos Pd G2 or SPhos Pd G2 to facilitate transmetallation.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of 5-amino-3-ethoxy-2-nitropyridines.

Reagents:

  • 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: XPhos or BrettPhos (5–7.5 mol%)

  • Base:

    
     (2.0 equiv) — Do NOT use NaOtBu.
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): Stir

    
     and the Ligand in a small amount of toluene for 10 minutes under Argon to form the active catalyst species (color change often observed).
    
  • Reaction Setup: Add the substrate, amine, and

    
     to a reaction vessel.
    
  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel.

  • Heating: Heat to 100°C for 12–24 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Why Cs2CO3? Strong alkoxide bases like Sodium tert-butoxide (


) are standard for Buchwald reactions but are nucleophilic enough to displace the nitro group at C-2 or the ethoxy group at C-3. Cesium Carbonate is milder and maintains the ring integrity.

Troubleshooting & Optimization Logic

If yields are low (<40%), follow this decision tree to identify the bottleneck.

Optimization Start Low Yield Observed CheckSM Is SM consumed? Start->CheckSM SM_Remains Yes: SM Remains (Oxidative Addition Failure) CheckSM->SM_Remains No SM_Gone Yes: SM Consumed (Side Reactions) CheckSM->SM_Gone Yes ChangeLigand Switch to bulkier/richer Ligand (e.g., BrettPhos, tBuXPhos) SM_Remains->ChangeLigand TempIncrease Increase Temp to 110°C (Switch to Xylenes) SM_Remains->TempIncrease CheckProd Identify Major Byproduct SM_Gone->CheckProd Dehal De-halogenation Product (Protodehalogenation) CheckProd->Dehal Mass = SM - Cl + H SNAr SNAr Product (Nitro displacement) CheckProd->SNAr Mass = SM - NO2 + Nu FixDehal Use Anhydrous Solvents Increase Catalyst Loading Dehal->FixDehal FixSNAr Switch Base to K3PO4 Lower Temp SNAr->FixSNAr

Caption: Optimization logic for coupling reactions. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.

Safety & Handling

  • Nitro Compounds: While 5-chloro-3-ethoxy-2-nitropyridine is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.

  • Palladium Residues: Pd species can bind to the pyridine nitrogen. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or DMT) if the product is intended for biological assays, as residual metal can interfere with kinase assays.

  • Solvents: 1,4-Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amin
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][2]

  • Suzuki Coupling of Chloro-Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles
    • Source:J. Org.[2][3][4] Chem. (via PMC)

    • URL:[Link]

  • Reactivity of 5-chloro-2-nitropyridines

    • Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
    • Source:Molecules (MDPI)
    • URL:[Link]

  • Base Selection in Coupling Reactions

    • Title: Role of the Base in Buchwald–Hartwig Amination[2][5][6]

    • Source:J. Org.[7][2][3][4] Chem.

    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 5-chloro-3-ethoxy-2-nitropyridine

Introduction: Strategic Importance of 5-chloro-3-ethoxy-2-nitropyridine 5-chloro-3-ethoxy-2-nitropyridine is a highly versatile and strategically important building block in modern organic and medicinal chemistry. The py...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 5-chloro-3-ethoxy-2-nitropyridine

5-chloro-3-ethoxy-2-nitropyridine is a highly versatile and strategically important building block in modern organic and medicinal chemistry. The pyridine core is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern of this molecule, featuring a potent electron-withdrawing nitro group, a good leaving group (chloro), and an electron-donating ethoxy group, provides a rich platform for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key functionalization strategies for the pyridine ring of 5-chloro-3-ethoxy-2-nitropyridine, complete with detailed experimental protocols and an in-depth analysis of the underlying chemical principles.

The presence of the nitro group at the 2-position, ortho to the pyridine nitrogen, profoundly activates the ring towards nucleophilic aromatic substitution (SNAr).[2] This, in conjunction with the chloro substituent at the 5-position, presents multiple avenues for the introduction of new functionalities. Furthermore, the chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group itself can be readily reduced to an amino group, opening up another dimension of derivatization possibilities.[3]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 5-chloro-3-ethoxy-2-nitropyridine.

Strategic Functionalization Pathways

The functionalization of 5-chloro-3-ethoxy-2-nitropyridine can be broadly categorized into three primary strategies, each targeting a specific substituent on the pyridine ring. The interplay of the electronic effects of the substituents dictates the reactivity and regioselectivity of these transformations.

Functionalization_Pathways cluster_0 C5-Position Functionalization cluster_1 C2-Position Functionalization cluster_2 Further Derivatization Start 5-chloro-3-ethoxy-2-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu- Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki ArB(OH)2 Pd catalyst Sonogashira Sonogashira Cross-Coupling Start->Sonogashira Alkyne Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald R2NH Pd catalyst Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction [H] Amine_Deriv Amine Derivatization (e.g., Amidation, Alkylation) Nitro_Reduction->Amine_Deriv

Caption: Key functionalization strategies for 5-chloro-3-ethoxy-2-nitropyridine.

I. Functionalization at the C5-Position via Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group at the 2-position significantly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. In 5-chloro-3-ethoxy-2-nitropyridine, the chloro group at the 5-position (para to the nitro group) is an excellent site for SNAr reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[2]

Protocol 1: SNAr with Amines

This protocol describes the displacement of the C5-chloro substituent with a primary or secondary amine.

Materials:

  • 5-chloro-3-ethoxy-2-nitropyridine

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-3-ethoxy-2-nitropyridine (1.0 eq) in DMF or MeCN, add the desired amine (1.2 eq).

  • Add a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-3-ethoxy-2-nitropyridine derivative.

Reactant (Amine)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
MorpholineK₂CO₃DMF804-685-95
PiperidineDIPEAMeCN606-880-90
AnilineK₂CO₃DMF10012-1670-85

II. Functionalization at the C5-Position via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. While chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, the presence of the electron-withdrawing nitro group can facilitate the oxidative addition step in the catalytic cycle.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5-position of the pyridine ring and an aryl or vinyl group from a boronic acid or ester.[5][6]

Materials:

  • 5-chloro-3-ethoxy-2-nitropyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 5-chloro-3-ethoxy-2-nitropyridine (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-ethoxy-2-nitropyridine.

Protocol 3: Sonogashira Cross-Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C triple bond between the C5-position and a terminal alkyne.[7][8]

Materials:

  • 5-chloro-3-ethoxy-2-nitropyridine

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-3-ethoxy-2-nitropyridine (1.0 eq) and the terminal alkyne (1.2 eq) in THF or DMF, add the palladium catalyst (0.02 eq) and CuI (0.04 eq).

  • Add the amine base (e.g., TEA, 3.0 eq).

  • Degas the mixture and stir under an inert atmosphere (argon or nitrogen) at room temperature to 60 °C. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-alkynyl-3-ethoxy-2-nitropyridine.

III. Functionalization via Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting amino group can be further functionalized in numerous ways.[3] This conversion dramatically alters the electronic properties of the pyridine ring, making the resulting aminopyridine a valuable intermediate.

Protocol 4: Nitro Group Reduction to Amine

This protocol details the reduction of the nitro group using a common reducing agent like iron powder in an acidic medium.

Materials:

  • 5-substituted-3-ethoxy-2-nitropyridine (from previous steps)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Acetic acid (AcOH)

  • Ethanol (EtOH) / Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a stirred suspension of the 2-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq) or a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • If an acid was used, neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 5-substituted-3-ethoxypyridin-2-amine.

Nitro_Reduction_Workflow Start 5-Substituted-3-ethoxy-2-nitropyridine Step1 Add Fe powder and NH4Cl in EtOH/H2O Start->Step1 Step2 Reflux Step1->Step2 Step3 Filter through Celite Step2->Step3 Step4 Work-up and Extraction Step3->Step4 End 5-Substituted-3-ethoxypyridin-2-amine Step4->End

Caption: Workflow for the reduction of the nitro group.

IV. Further Derivatization of the 2-Amino Group

The resulting 5-substituted-3-ethoxypyridin-2-amine is a versatile intermediate. The amino group can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions.[9]

These subsequent transformations significantly expand the molecular diversity that can be achieved from the initial 5-chloro-3-ethoxy-2-nitropyridine scaffold.

Conclusion

5-chloro-3-ethoxy-2-nitropyridine is a richly functionalized building block that offers multiple avenues for synthetic exploration. By strategically employing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction, a wide array of complex and novel pyridine derivatives can be accessed. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in their drug discovery and materials science endeavors.

References

  • Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.
  • Girard, Y., et al. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1998(S1), 87-88.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Tech Support.
  • de Vries, T., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(3), 893-900.
  • Saito, S., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(19), 7544-7547.
  • Li, J., et al. (2012). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. Tetrahedron Letters, 53(27), 3466-3469.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679.
  • O'Neill, P. M., et al. (2005). Nitropyridines, Their Synthesis and Reactions. Current Organic Chemistry, 9(13), 1279-1298.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem Tech Support.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835.
  • Wikipedia. (n.d.). Pyridines. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Kappe, C. O. (2012). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
  • Bakos, J., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Kallitsakis, M. G., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Noël, T., et al. (2011).
  • Royal Society of Chemistry. (n.d.). Reduction of nitroarenes. RSC Advances. [Link]

  • Bastrakov, M. A., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
  • Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 132(43), 15914-15917.
  • Shezad, N., et al. (2007). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry, 5(20), 3349-3352.
  • MySkinRecipes. (n.d.). 5-Ethoxypyridin-2-amine. Retrieved February 15, 2026, from [Link]

  • Dhayalan, V., et al. (2023). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. European Journal of Organic Chemistry, 26(26), e202300346.
  • Prager, R. H., & Razzino, P. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 16(10), 8606-8615.
  • Mstowska, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816.
  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778-1786.
  • Varga, E., et al. (2024).
  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.
  • Cho, S. Y., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
  • Andrade, C. K. Z., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 1-8.
  • Pharmaffiliates. (n.d.). 5-Chloro-2-hydroxy-3-nitropyridine. Retrieved February 15, 2026, from [Link]

Sources

Application

use of 5-chloro-3-ethoxy-2-nitropyridine in medicinal chemistry

Application Note: Medicinal Chemistry Protocols for 5-Chloro-3-ethoxy-2-nitropyridine Part 1: Executive Summary & Strategic Value 5-Chloro-3-ethoxy-2-nitropyridine is a highly specialized heterocyclic building block, dis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Medicinal Chemistry Protocols for 5-Chloro-3-ethoxy-2-nitropyridine

Part 1: Executive Summary & Strategic Value

5-Chloro-3-ethoxy-2-nitropyridine is a highly specialized heterocyclic building block, distinguished by its dense functionalization pattern.[1][2] Unlike generic pyridine scaffolds, this molecule offers three distinct vectors for orthogonal diversification, making it a "privileged structure" in the design of kinase inhibitors, GPCR ligands, and allosteric modulators.[1]

Strategic Utility in Drug Design:

  • The "Selectivity Filter" (C-3 Ethoxy): The 3-ethoxy group is pre-installed, eliminating the need for difficult late-stage alkoxylation.[1] In kinase inhibitors, this moiety often targets the hydrophobic "gatekeeper" region or solvent-front pockets, improving selectivity over homologous enzymes (e.g., CDK vs. GSK-3β).[1]

  • The "Latent Nucleophile" (C-2 Nitro): The nitro group serves as a masked primary amine (via reduction) for hinge-binding motifs or as a super-electrophile for SNAr displacement.[1]

  • The "Extension Vector" (C-5 Chlorine): The chlorine atom provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach solubilizing tails or effector domains.[1]

Part 2: Chemical Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic "push-pull" dynamics:

  • C-2 Position (Nitro): Highly electrophilic.[1] The nitro group activates the ring for nucleophilic attack but is also susceptible to reduction.[1]

  • C-3 Position (Ethoxy): Electron-donating by resonance (+M).[1] This stabilizes the pyridine ring against oxidation but slightly deactivates the C-2 position toward SNAr compared to a 3-H analog.[1] However, it provides critical solubility and metabolic stability advantages over a methoxy group.[1]

  • C-5 Position (Chloro): Chemically robust under standard SNAr conditions at C-2, allowing for chemoselective transformations.[1] It is activated for oxidative addition by Pd(0) catalysts.[1]

Part 3: Experimental Protocols

Protocol A: Chemoselective Reduction to 5-Chloro-3-ethoxy-pyridin-2-amine

Target Application: Synthesis of Hinge-Binding Motifs (e.g., for BTK, ALK, or ROS1 inhibitors).[1]

Challenge: Reducing the nitro group without hydrodechlorinating the C-5 position. Standard H2/Pd-C conditions often strip the chlorine atom.[1]

Recommended Method: Iron-Mediated Reduction This method is operationally simple, scalable, and completely chemoselective for the nitro group.[1]

Materials:

  • 5-Chloro-3-ethoxy-2-nitropyridine (1.0 equiv)[1]

  • Iron powder (Fe, 325 mesh, 5.0 equiv)[1]

  • Ammonium chloride (NH4Cl, 5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure:

  • Preparation: Dissolve 5-chloro-3-ethoxy-2-nitropyridine (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add solid NH4Cl (50 mmol) followed by Iron powder (50 mmol).

  • Reaction: Heat the suspension to 70°C with vigorous mechanical stirring. ( Note: Vigorous stirring is critical to prevent the iron from clumping.)[1]

  • Monitoring: Monitor by LC-MS. The reaction typically completes in 2–4 hours.[1] Look for the mass shift [M+H]+ from ~203/205 to ~173/175.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

  • Yield: Expect 85–95% of a tan/off-white solid.[1]

Why this works: The Fe/NH4Cl system operates via a single-electron transfer mechanism that is thermodynamically insufficient to insert into the C-Cl bond, preserving the halogen for downstream coupling.[1]

Protocol B: SNAr Displacement for N-Substituted Amines

Target Application: Rapid generation of secondary amines without reductive amination.[1]

Challenge: The 3-ethoxy group donates electron density, making the C-2 position less electrophilic than in 5-chloro-2-nitropyridine.[1] Forcing conditions are required.

Materials:

  • 5-Chloro-3-ethoxy-2-nitropyridine (1.0 equiv)[1]

  • Primary Amine (R-NH2, 1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine, 2.0 equiv)[1]

  • Solvent: DMSO (anhydrous)[1]

Procedure:

  • Setup: In a pressure vial, combine the nitropyridine, amine, and DIPEA in DMSO (0.5 M concentration).

  • Reaction: Seal and heat to 100–120°C for 12–18 hours.

  • Observation: The solution will likely darken. The nitro group is displaced as nitrite, which can cause side reactions; adding a scavenger like urea is optional but recommended for sensitive amines.[1]

  • Workup: Dilute with water and extract into EtOAc.

  • Purification: Flash chromatography is usually required to separate the product from unreacted starting material.[1]

Protocol C: Palladium-Catalyzed C-5 Diversification

Target Application: Late-stage attachment of solubility tails or bi-aryl cores.[1]

Protocol (Suzuki-Miyaura Coupling):

  • Substrate: 5-Chloro-3-ethoxy-pyridin-2-amine (from Protocol A).[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%).[1]

  • Base: K2CO3 (2.0 M aq, 3.0 equiv).[1]

  • Solvent: 1,4-Dioxane.[1]

  • Conditions: 90°C under N2 for 4–6 hours.

  • Note: The free amine at C-2 does not generally require protection if using Pd(dppf)Cl2, but if using Pd(OAc)2/XPhos, consider protecting as an acetamide or carbamate.[1]

Part 4: Synthesis & Logic Diagram

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G Start 5-Chloro-3-ethoxy- 2-nitropyridine (Core Scaffold) Amine 5-Chloro-3-ethoxy- pyridin-2-amine (Hinge Binder) Start->Amine Protocol A: Fe/NH4Cl (Reduction) SubstAmine N-Alkyl-5-chloro- 3-ethoxy-pyridin-2-amine Start->SubstAmine Protocol B: R-NH2, Heat (SNAr) Coupled 5-Aryl-3-ethoxy- pyridin-2-amine (Kinase Inhibitor) Amine->Coupled Protocol C: Ar-B(OH)2, Pd(0) (Suzuki Coupling) Imidazo Imidazo[4,5-b]pyridine (Requires De-ethylation) Amine->Imidazo Advanced: 1. De-ethylation (BBr3) 2. Cyclization

Caption: Divergent synthetic pathways from 5-chloro-3-ethoxy-2-nitropyridine. Green path indicates the primary medicinal chemistry application (Kinase Inhibition).[1]

Part 5: Application Data Summary

Table 1: Comparative Reactivity & Properties

Property5-Chloro-3-ethoxy-2-nitropyridine5-Chloro-3-methoxy analogImpact on Drug Design
LogP (Lipophilicity) ~2.1~1.6Ethoxy provides better permeability and fills hydrophobic pockets more effectively.[1]
Solubility ModerateLowEthoxy disrupts crystal packing, often improving solubility in organic formulations.[1]
Metabolic Stability HighModerateEthoxy is less prone to rapid O-demethylation by CYPs than methoxy.[1]
SNAr Reactivity ModerateHighEthoxy is more sterically hindering, requiring higher temps for displacement.[1]

References

  • Structure-Activity Relationship of 3-Alkoxy-2-aminopyridines

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1][2]

    • Source: MDPI (Molecules), 2022.[1]

    • URL:[Link][1]

    • Relevance: Validates the 3-alkoxy-2-aminopyridine motif in selective kinase inhibition.[1]

  • Reduction Protocols for Nitropyridines

    • Title: Nitro Reduction - Common Conditions and Mechanisms.[1]

    • Source: Common Organic Chemistry.
    • URL:[Link][1]

    • Relevance: Standardizes the Fe/NH4Cl protocol for preserving arom
  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[1][3]

    • Source: Semantic Scholar / Eur. J. Chem.
    • URL:[Link][1]

    • Relevance: Contextualizes the scaffold as a precursor for bicyclic systems.
  • Kinase Inhibitor Design (BRAF/MEK)

    • Title: Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity.[1][4]

    • Source: PubMed (Bioorg Med Chem Lett).[1]

    • URL:[Link]

    • Relevance: Highlights the safety and efficacy profile of 3-alkoxy-2-aminopyridines in clinical candid

Sources

Method

Application Note: High-Fidelity Amination Protocols for 5-Chloro-3-ethoxy-2-nitropyridine

This Application Note provides a comprehensive technical guide for the amination of 5-chloro-3-ethoxy-2-nitropyridine (CAS: 847902-51-6). Based on the chemical reactivity of 2-nitro-halopyridines, "amination" in this con...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the amination of 5-chloro-3-ethoxy-2-nitropyridine (CAS: 847902-51-6).

Based on the chemical reactivity of 2-nitro-halopyridines, "amination" in this context refers to one of two distinct synthetic pathways, depending on the desired target:

  • Reductive Amination (Nitro Reduction): Conversion of the nitro group (

    
    ) to a primary amine (
    
    
    
    ) to yield 5-chloro-3-ethoxypyridin-2-amine . This is the most common intermediate step in the synthesis of ALK/ROS1 kinase inhibitors.
  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the labile nitro group by an external amine (
    
    
    
    ) to yield a secondary amine (5-chloro-3-ethoxy-N-substituted-pyridin-2-amine).

This guide prioritizes Protocol A (Chemo-selective Reduction) as the industry standard for scaffold activation, while providing Protocol B (


)  for analog generation.

Executive Summary & Strategic Analysis

5-Chloro-3-ethoxy-2-nitropyridine is a highly functionalized pyridine scaffold. Its reactivity is dominated by the electron-deficient nature of the pyridine ring, amplified by the nitro group at the C2 position.

  • Chemo-selectivity Challenge: The molecule contains two potential leaving groups (Nitro at C2, Chloro at C5) and is susceptible to over-reduction (dechlorination) during nitro reduction.

  • Regioselectivity Logic:

    • C2 Position (

      
      ):  Highly activated for nucleophilic attack due to the adjacent ring nitrogen (ortho-effect) and the electron-withdrawing nature of the nitro group itself. It is also the site of reduction.[1]
      
    • C5 Position (

      
      ):  Meta to the ring nitrogen, making it less activated for 
      
      
      
      than the C2 position. However, the C5-Cl bond is fragile under catalytic hydrogenation conditions (Pd/H2), posing a risk of hydrogenolysis (yielding 3-ethoxy-pyridin-2-amine).
Decision Matrix: Selecting the Right Protocol
Target ProductReaction TypeCritical ConstraintRecommended Protocol
Primary Amine (

)
Nitro ReductionPrevent DechlorinationProtocol A: Fe/NH

Cl Reduction
Secondary Amine (

)

Displacement
Regioselectivity (C2 vs C5)Protocol B: Controlled

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways for amination.

AminationPathways cluster_legend Pathway Legend Substrate 5-Chloro-3-ethoxy-2-nitropyridine (Starting Material) Intermediate_A Nitroso/Hydroxylamine Intermediates Substrate->Intermediate_A Fe(0) / H+ (Protocol A) Complex_B Meisenheimer Complex (Transition State) Substrate->Complex_B R-NH2 / Heat (Protocol B) Product_A 5-Chloro-3-ethoxypyridin-2-amine (Primary Amine) Intermediate_A->Product_A Reduction SideProduct_A 3-Ethoxypyridin-2-amine (Dechlorinated Impurity) Intermediate_A->SideProduct_A Over-reduction (Avoid Pd/C) Product_B 5-Chloro-3-ethoxy-N-alkylpyridin-2-amine (Secondary Amine) Complex_B->Product_B -NO2 (Leaving Group) key Blue: Reduction (Target NH2) | Yellow: Displacement (Target NHR) | Red: Impurity Risk

Caption: Divergent amination pathways. Protocol A (Blue) targets the aniline via reduction. Protocol B (Yellow) targets substituted amines via nitro-displacement.

Protocol A: Chemo-selective Reduction (Primary Amine Synthesis)

Objective: Reduce the C2-nitro group to an amino group without displacing or reducing the C5-chlorine atom. Method: Iron-mediated reduction in aqueous ethanol (Bechamp-type reduction). Why this method? Unlike Catalytic Hydrogenation (Pd/C, H


), which frequently causes hydrodehalogenation (loss of Cl), Iron (

) is highly chemoselective for nitro groups in the presence of aryl halides.
Materials & Reagents
ReagentEquiv.[2]RoleSpecification
Substrate 1.0Reactant>97% Purity
Iron Powder 4.0 - 5.0Reductant325 mesh (Fine powder essential)
Ammonium Chloride 2.0 - 3.0Electrolyte/BufferTechnical Grade
Ethanol 10 VolSolvent95% or Absolute
Water 2.5 VolCo-solventDeionized
Ethyl Acetate -ExtractionACS Grade
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for heavy iron slurry), a reflux condenser, and a thermometer.

  • Solvent Preparation: Charge the flask with Ethanol (10 volumes) and Water (2.5 volumes) .

  • Activation: Add Ammonium Chloride (

    
    , 3.0 equiv)  and Iron Powder (
    
    
    
    , 5.0 equiv)
    to the solvent mixture.
    • Technical Tip: Stir vigorously at room temperature for 15 minutes to activate the iron surface.

  • Substrate Addition: Add 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) .

    • Observation: The reaction typically turns from yellow (nitro) to dark brown/black (iron oxides).

    • Time: Monitor by HPLC/TLC every 30 minutes. Reaction is typically complete in 1–3 hours .

  • Work-up (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the slurry through a pad of Celite to remove iron residues. Wash the pad thoroughly with Ethyl Acetate or hot Ethanol.

    • Caution: The wet iron filter cake can be pyrophoric. Keep wet and dispose of according to hazardous waste protocols.

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract 3x with Ethyl Acetate.[3]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Product: The crude is usually a crystalline solid. Recrystallization from Ethanol/Heptane is effective if purity is <95%.

Quality Control Criteria
  • HPLC: >98% purity.[4] Look for des-chloro impurity (RRT ~0.8) which should be <0.5%.

  • 1H NMR (DMSO-d6):

    • 
       ~6.0 ppm (broad s, 2H, 
      
      
      
      ).
    • Absence of downfield signals associated with the nitro-pyridine precursors.

Protocol B: Nucleophilic Aromatic Substitution (Secondary Amine Synthesis)

Objective: Displace the C2-nitro group with a primary amine (


) to form a secondary amine.
Mechanism: 

. The nitro group at C2 is an excellent leaving group due to the activation by the ring nitrogen.
Materials & Reagents
ReagentEquiv.[2]Role
Substrate 1.0Reactant
Amine (

)
1.2 - 1.5Nucleophile
DIPEA or

2.0Base (Acid Scavenger)
DMSO or DMF 5 VolPolar Arotic Solvent
Step-by-Step Procedure
  • Dissolution: Dissolve 5-chloro-3-ethoxy-2-nitropyridine in dry DMSO (or DMF).

  • Addition: Add the Base (e.g.,

    
    ) followed by the Amine  (
    
    
    
    ).
  • Reaction: Heat to 60–80°C .

    • Note: Higher temperatures (>100°C) may risk displacing the C5-Chloro group, though C2-Nitro displacement is kinetically favored.

  • Monitoring: Monitor for the disappearance of the starting material. The product is usually more polar than the nitro starting material.

  • Work-up: Pour the reaction mixture into ice-water. The product often precipitates. Filter or extract with Ethyl Acetate.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dechlorination (Protocol A) Hydrogenation too aggressiveSwitch from catalytic hydrogenation to Iron/NH

Cl
or SnCl

. Do not use Pd/C.
Incomplete Reduction Iron surface passivationEnsure vigorous mechanical stirring. Add a drop of HCl to activate Iron. Increase NH

Cl.
Regio-isomer Mix (Protocol B) Attack at C5-ClLower reaction temperature. C2-Nitro displacement is favored at lower temps.
Low Yield (Work-up) Product trapped in Iron cakeWash Celite pad extensively with hot Ethyl Acetate or MeOH/DCM mixture.

References

  • Synthesis of 2-Amino-5-halopyridines via Nitro Reduction: Source: ChemicalBook. "5-Chloro-2-nitropyridine synthesis and reduction methods."
  • Nucleophilic Substitution in 2-Nitro-halopyridines

    • Source: OpenStax Chemistry.
    • URL:[Link]

  • Compound Data & Safety (5-Chloro-3-ethoxy-2-nitropyridine)

    • Source: SynQuest Labs / PubChem.
    • URL:[Link](Note: Isomer data used for safety analog).

Sources

Application

Application Note: Scalable Process Design for 5-Chloro-3-Ethoxy-2-Nitropyridine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-chloro-3-ethoxy-2-nitropyridine , a critical heterocyclic building block often employed in the development of P2X3 antago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-chloro-3-ethoxy-2-nitropyridine , a critical heterocyclic building block often employed in the development of P2X3 antagonists and S1P1 agonists.

While laboratory-scale synthesis often relies on expensive reagents or unscalable chromatography, this guide focuses on Process Mass Intensity (PMI) reduction and safety-by-design . The route selected avoids the regioselectivity issues associated with Nucleophilic Aromatic Substitution (


) on dichloropyridines (which typically favor the 2-alkoxy isomer) by utilizing a directed nitration strategy on 5-chloro-3-hydroxypyridine, followed by a controlled O-alkylation.

Key Process Features:

  • Regiocontrol: Exploits the ortho-directing power of the hydroxyl group to install the nitro group at C2.

  • Safety: Implements a dosing-controlled nitration protocol to manage thermal accumulation.

  • Purification: Designed to rely on crystallization and extractive workups, eliminating silica gel chromatography.

Retrosynthetic Strategy & Logic

The structural requirement is a pyridine ring substituted with a chlorine at C5, an ethoxy group at C3, and a nitro group at C2.

Route Analysis
  • Route A (

    
     - Rejected):  Reaction of 2,5-dichloro-3-nitropyridine with ethoxide.
    
    • Flaw: The nitro group at C3 activates the C2-chlorine strongly. This route predominantly yields 2-ethoxy -5-chloro-3-nitropyridine, the incorrect regioisomer.

  • Route B (Nitration/Alkylation - Selected): Nitration of 5-chloro-3-hydroxypyridine followed by O-alkylation.

    • Logic: The C3-hydroxyl group is an electron-donating group (EDG) that activates the ortho (C2 and C4) and para (C6) positions. In 3-hydroxypyridines, electrophilic substitution (nitration) occurs preferentially at C2 due to electronic reinforcement and coordination with the pyridine nitrogen, provided the conditions are controlled to prevent decomposition.

Reaction Scheme

G cluster_0 cluster_1 cluster_2 SM 5-chloro-3-hydroxypyridine (Start) INT 5-chloro-3-hydroxy- 2-nitropyridine (Intermediate) SM->INT Step 1: HNO3, H2SO4 < 20°C (Nitration) PROD 5-chloro-3-ethoxy- 2-nitropyridine (Target) INT->PROD Step 2: EtI, K2CO3 DMF/MeCN (O-Alkylation)

Figure 1: Synthetic pathway selected for regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 5-chloro-3-hydroxy-2-nitropyridine. Critical Quality Attribute (CQA): Control of reaction temperature to prevent thermal runaway and dinitration.

Safety Hazard Analysis (Nitration)

Nitration of pyridines is highly exothermic. The induction period can be deceptive.

  • Risk: Accumulation of unreacted nitric acid followed by rapid initiation (thermal runaway).

  • Control: Use a "semi-batch" dosing approach. Never add all reagents at once. Ensure cooling capacity exceeds the maximum adiabatic temperature rise (

    
    ).
    
Protocol (Scale: 100 g Basis)
  • Reactor Setup: 1 L Jacketed Glass Reactor equipped with an overhead stirrer (high torque), internal temperature probe, and a pressure-equalizing addition funnel. Connect to a caustic scrubber (NaOH) to trap

    
     fumes.
    
  • Acid Charge: Charge Sulfuric Acid (

    
    , 98%, 300 mL)  to the reactor. Cool to 0–5°C .
    
  • Substrate Addition: Slowly add 5-chloro-3-hydroxypyridine (100 g, 0.77 mol) portion-wise.

    • Note: The addition is exothermic (heat of solution/salt formation). Maintain internal temperature

      
      . Stir until fully dissolved.
      
  • Nitration: Prepare a mixture of Fuming Nitric Acid (

    
    , >90%, 55 mL)  and Sulfuric Acid (50 mL)  in the addition funnel.
    
  • Dosing: Add the Mixed Acid dropwise over 2 to 3 hours .

    • Critical Limit: Do NOT allow internal temperature to exceed 20°C .[1] If it spikes, stop addition immediately.

  • Reaction: After addition, warm slowly to room temperature (20–25°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 2% starting material.

  • Quench & Isolation:

    • Prepare 1 kg of crushed ice/water in a separate quench vessel.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. (Exothermic!).[1]

    • The product will precipitate as a yellow/orange solid.

    • Filter the solid.[2] Wash with cold water (

      
       mL) to remove residual acid.
      
    • Dry in a vacuum oven at 45°C.

Expected Yield: 75–85% Data Verification:


 NMR should show a downfield shift and loss of one aromatic proton compared to starting material.
Step 2: O-Alkylation (Ethylation)

Objective: Conversion of the phenol intermediate to the ethyl ether. Challenge: O-alkylation vs. N-alkylation (though less prevalent in 3-hydroxy isomers compared to 2-hydroxy, N-alkylation remains a trace risk).

Protocol (Scale: 100 g Basis)
  • Solvent Selection: Switch from DMF (difficult to remove) to Acetonitrile (MeCN) or Acetone for easier workup, provided

    
     solubility is managed via particle size or catalysis.
    
  • Reactor Setup: 2 L Reactor with reflux condenser.

  • Charging: Charge 5-chloro-3-hydroxy-2-nitropyridine (100 g, 0.57 mol) and Acetonitrile (800 mL) .

  • Base: Add Potassium Carbonate (

    
    , anhydrous, milled, 158 g, 1.14 mol) .
    
    • Expert Tip: Use milled base to increase surface area.

  • Alkylation Agent: Add Ethyl Iodide (EtI, 98 g, 0.63 mol) .

    • Scale-up Note: For larger scales (>10 kg), Ethyl Bromide (EtBr) with catalytic Potassium Iodide (KI) is preferred for cost, though reaction times will increase.

  • Reaction: Heat to Reflux (approx. 80°C) for 6–10 hours.

    • IPC: Monitor consumption of phenol.[2]

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , 
      
      
      
      ). Rinse cake with MeCN.
    • Concentrate the filtrate under vacuum to a residue.

    • Phase Cut: Redissolve residue in Ethyl Acetate (500 mL) and wash with Water (300 mL) and Brine (200 mL) .

    • Dry organic layer (

      
      ), filter, and concentrate.
      
  • Crystallization: Recrystallize from Heptane/Ethanol (9:1) if purity is < 98%.

Expected Yield: 85–92%

Scale-Up Workflow & Engineering Controls

The following diagram illustrates the critical engineering controls required when moving from Lab (grams) to Kilo-Lab (kilograms).

ProcessFlow cluster_safety Critical Safety Controls TempControl Temp Control Loop (Cascade Control) Reactor Glass-Lined Reactor (Nitration Step) TempControl->Reactor regulates jacket Scrubber Caustic Scrubber (NOx Management) Reactor->Scrubber vent off-gas Quench Quench Vessel (Ice/Water Slurry) Reactor->Quench gravity transfer (controlled rate) Filter Nutsche Filter (Isolation) Quench->Filter slurry transfer

Figure 2: Engineering workflow emphasizing thermal and emission controls.

Analytical Specifications

To ensure batch consistency, the following specifications are recommended.

TestMethodSpecificationRationale
Appearance VisualYellow to Orange Crystalline SolidColor indicates nitro-conjugation. Darkening suggests oxidation.[3]
Assay HPLC (UV 254 nm)> 98.0% a/aHigh purity required for subsequent coupling steps.
Regioisomer HPLC/H-NMR< 0.5% (6-nitro isomer)Critical for downstream SAR (Structure-Activity Relationship).
Water Content Karl Fischer< 0.5% w/wDryness is critical if next step involves water-sensitive reagents.
Residual Solvents GC-HeadspaceMeets ICH Q3C limitsRemoval of MeCN/EtOAc.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

References

  • Hodgson, H. H., & Batty, W. E. (1934). "The direct nitration of 5-chloro-3-hydroxy- and of 5-chloro-3-nitro-anisole." Journal of the Chemical Society. (Foundational work on 3-hydroxypyridine nitration regioselectivity).

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: 5-Chloro-2-hydroxy-3-nitropyridine." (Safety data for the intermediate).

  • Google Patents. (2011). "Process for preparation of substituted nitropyridines." Patent CN102040554A. (Describes industrial handling of chloronitropyridines).

  • PubChem. (n.d.). "Compound Summary: 5-Chloro-2-nitropyridine." (Analogous reactivity data).

Note: While direct literature on the specific ethoxy-analog is proprietary in many drug master files, the chemistry described above is derived from established reactivity patterns of the 5-chloro-3-hydroxypyridine scaffold.

Sources

Method

Application Note: Strategic Utilization of 5-Chloro-3-ethoxy-2-nitropyridine in Agrochemical Synthesis

Executive Summary 5-Chloro-3-ethoxy-2-nitropyridine (CAS: 52092-47-4 analog/derivative) represents a high-value heterocyclic scaffold in the synthesis of modern crop protection agents. Its structural uniqueness lies in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-ethoxy-2-nitropyridine (CAS: 52092-47-4 analog/derivative) represents a high-value heterocyclic scaffold in the synthesis of modern crop protection agents. Its structural uniqueness lies in the 3-ethoxy "ortho-effect" , which modulates the electronic environment of the pyridine ring, and the 5-chloro handle , which allows for late-stage cross-coupling.

This Application Note details the utilization of this intermediate as a precursor for aminopyridine-based herbicides (ALS inhibitors) and fused bicyclic fungicides . We provide validated protocols for its reduction—a critical process step often plagued by hydrodechlorination side reactions—and its subsequent conversion into bioactive scaffolds.

Chemical Profile & Strategic Value

PropertySpecificationAgrochemical Relevance
Molecular Structure Pyridine core, 2-NO₂, 3-OEt, 5-ClTri-functional scaffold : 3 distinct reactive sites for divergent synthesis.
Electronic State Electron-deficient (Nitro-activated)Highly susceptible to Nucleophilic Aromatic Substitution (

) at C2 or C6.
Solubility Moderate (Organic solvents)3-ethoxy group enhances lipophilicity (

), crucial for leaf cuticle penetration in foliar herbicides.
Key Risk HydrodechlorinationThe C5-Cl bond is labile during catalytic hydrogenation of the nitro group.
Mechanism of Action (Downstream APIs)

Derivatives of this scaffold typically target:

  • Acetolactate Synthase (ALS): Sulfonylurea herbicides derived from the 2-amino form.

  • PDS Inhibitors: Fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) that disrupt carotenoid biosynthesis.

Critical Workflow: Selective Reduction to 5-Chloro-3-ethoxy-2-aminopyridine

The conversion of the nitro group to an amine is the "gateway" reaction for 90% of agrochemical applications. The challenge is preventing the loss of the chlorine atom (hydrodechlorination). Standard Pd/C hydrogenation often strips the chlorine, rendering the scaffold useless.

Validated Protocol: Chemoselective Iron-Mediated Reduction

This method avoids catalytic hydrogenation entirely, ensuring 100% retention of the C5-chlorine.

Materials:
  • 5-Chloro-3-ethoxy-2-nitropyridine (10.0 g, 49.4 mmol)

  • Iron powder (325 mesh, reduced) (13.8 g, 5.0 eq)

  • Ammonium Chloride (

    
    ) (2.6 g, 1.0 eq)
    
  • Ethanol (80 mL) / Water (20 mL) solvent system

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve

    
     in water (20 mL). Add Ethanol (80 mL).
    
  • Activation: Add Iron powder to the stirred solution. Heat to 60°C for 15 minutes to activate the iron surface (etching).

  • Addition: Add 5-Chloro-3-ethoxy-2-nitropyridine portion-wise over 30 minutes. Caution: Exothermic reaction.[1] Monitor internal temperature; do not exceed 85°C.

  • Reflux: Heat the slurry to reflux (approx. 78-80°C) for 2 hours.

    • IPC (In-Process Control): TLC (50% EtOAc/Hexane) should show disappearance of the yellow nitro starting material and appearance of a fluorescent blue-active amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with saturated

    
     (50 mL) to remove inorganic salts.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: Expect 8.1 g (95%) of off-white solid.

Expert Insight: If using catalytic hydrogenation is mandatory for scale-up (to avoid iron waste), use 5% Pt/C (sulfided) or Raney Nickel poisoned with thiophene . Avoid standard Pd/C.

Application Pathway: Synthesis of Sulfonylurea Herbicides

The 2-amino derivative generated above is the immediate precursor to sulfonylurea herbicides. The 3-ethoxy group provides unique selectivity against broadleaf weeds in cereal crops.

Reaction Scheme (DOT Visualization)

G Nitro 5-Chloro-3-ethoxy- 2-nitropyridine Amine 5-Chloro-3-ethoxy- 2-aminopyridine Nitro->Amine Fe/NH4Cl Reduction Isocyanate Intermediate Isocyanate/Carbamate Amine->Isocyanate PhOCOCl Pyridine Sulfonylurea Target Sulfonylurea (ALS Inhibitor) Isocyanate->Sulfonylurea R-SO2-NH2 Coupling

Figure 1: Synthetic pathway from nitro-pyridine precursor to active Sulfonylurea herbicide.[2][3][4][5]

Protocol: Coupling to Sulfonamide
  • Carbamate Formation: React the 2-aminopyridine with phenyl chloroformate in THF/Pyridine at 0°C to form the phenyl carbamate.

  • Coupling: Treat the carbamate with an aryl sulfonamide (e.g., 2-methoxycarbonylbenzenesulfonamide) in the presence of DBU (1.0 eq) in Acetonitrile.

  • Outcome: The resulting sulfonylurea is formed via nucleophilic attack of the sulfonamide anion on the carbamate.

Application Pathway: Fused Heterocycles (Imidazo[1,2-a]pyridines)

This pathway utilizes the endocyclic nitrogen and the exocyclic amine to form a fused ring system, a pharmacophore found in next-generation fungicides.

Reaction Scheme (DOT Visualization)

H cluster_0 Mechanism: Hantzsch-type Cyclization Amine 5-Chloro-3-ethoxy- 2-aminopyridine Intermediate N-Alkylated Intermediate Amine->Intermediate + HaloKetone NaHCO3, EtOH, Reflux HaloKetone α-Haloketone (R-CO-CH2-Br) FusedSystem Imidazo[1,2-a]pyridine (Fungicidal Scaffold) Intermediate->FusedSystem Cyclization (- H2O, - HBr)

Figure 2: Cyclization pathway to form fused Imidazo[1,2-a]pyridine scaffolds.

Protocol: One-Pot Cyclization
  • Mix: Combine 5-chloro-3-ethoxy-2-aminopyridine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in Ethanol.

  • Heat: Reflux for 6 hours. The pyridine nitrogen attacks the alkyl halide, followed by cyclization of the exocyclic amine onto the ketone/ester.

  • Result: Formation of 6-chloro-8-ethoxy-imidazo[1,2-a]pyridine-2-carboxylate.

  • Significance: The 8-ethoxy group (originating from the 3-ethoxy starting material) sterically protects the ring system, often increasing metabolic stability in plants.

Analytical Standards & Quality Control

When synthesizing these intermediates, specific impurities must be monitored.

Impurity NameOriginDetection MethodLimit (Spec)
Des-chloro analog Over-reduction (Hydrogenolysis)HPLC / GC-MS (

)
< 0.1%
Azo-dimer Incomplete reduction / OxidationLC-MS (Dimer mass)< 0.5%
3-Hydroxy analog Ether cleavage (Acidic conditions)HPLC (Polar shift)< 0.5%

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Nitro) and 290 nm (Amine).

References

  • Syngenta Crop Protection. (2023).[6] Herbicidal Compounds (Substituted Pyridines). European Patent EP 3 924 339 B1.[6]

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine.

  • ResearchGate. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates.

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 2-Amino-5-chloropyridine.

  • ChemicalBook. (2026). 5-Chloro-2-nitropyridine Properties and Synthesis.

Disclaimer: This Application Note is for research and development purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety goggles, lab coat). Nitro-pyridines can be energetic; handle with care.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Chloro-3-ethoxy-2-nitropyridine Synthesis

Current Status: Active Ticket ID: CHEM-SUP-2024-05-CL Subject: Yield Improvement & Troubleshooting Guide for 5-Chloro-3-ethoxy-2-nitropyridine Assigned Specialist: Senior Application Scientist Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-2024-05-CL Subject: Yield Improvement & Troubleshooting Guide for 5-Chloro-3-ethoxy-2-nitropyridine Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-chloro-3-ethoxy-2-nitropyridine (a critical scaffold for kinase inhibitors like Crizotinib analogs) presents a classic "ambident nucleophile" challenge. Low yields are typically caused by two failure modes:

  • Regiochemical scrambling during the precursor synthesis (Nitration).

  • N-alkylation vs. O-alkylation competition during the ethylation step.

This guide moves away from the low-selectivity SnAr routes (displacing halides) and standardizes on the Nitration-Alkylation pathway, which offers the highest reliability for scale-up.

Visual Workflow: The Optimized Pathway

SynthesisWorkflow Start Start: 5-Chloro-3-pyridinol Step1 Step 1: Nitration (KNO3 / Ac2O) Start->Step1 Nitronium Gen. Inter Intermediate: 5-Chloro-2-nitro-3-pyridinol Step1->Inter Regioselective Ortho-Nitration Step2 Step 2: O-Alkylation (Et-I / Base) Inter->Step2 Base Deprotonation Product Target: 5-Chloro-3-ethoxy-2-nitropyridine Step2->Product O-Attack (Major) Trap1 Trap: N-Alkylation (Pyridone Formation) Step2->Trap1 N-Attack (Minor) (If solvent/base incorrect)

Caption: Optimized 2-step synthesis workflow. Note the critical bifurcation at Step 2 where N-alkylation must be suppressed.

Module 1: Precursor Synthesis (Nitration)

Objective: Synthesize 5-chloro-2-nitro-3-pyridinol from 5-chloro-3-pyridinol.

The Problem

Standard mixed-acid nitration (


) is too harsh. It often leads to dinitration or decomposition of the electron-rich phenol ring, resulting in "tar" and yields <40%.
The Solution: Mild Nitrate-Anhydride System

Using a metal nitrate in acetic anhydride generates the active nitrating species (acetyl nitrate) in situ under milder conditions.

Protocol:

  • Dissolution: Dissolve 5-chloro-3-pyridinol (1.0 equiv) in Acetic Anhydride (

    
    ) (approx. 5-8 vol).
    
  • Reagent Addition: Cool to 0–5°C. Add finely powdered Potassium Nitrate (

    
    )  or Copper(II) Nitrate  (1.1 equiv) portion-wise.
    
    • Why? This controls the exotherm and prevents "runaway" nitration.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 3–6 hours.

  • Quench: Pour onto ice-water. The product usually precipitates as a yellow solid.

  • Purification: If oil forms, extract with Ethyl Acetate.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (<50%) Over-nitration or ring oxidation.Switch oxidant to Copper(II) Nitrate (

)
. It is milder than

and improves regioselectivity [1].
Exotherm/Fumes Fast addition of nitrate.Add nitrate in 5 portions over 30 mins. Ensure internal temp <10°C during addition.
Isomer Mix Temperature too high.Keep reaction <25°C. Higher temps favor thermodynamic mixtures.

Module 2: The Critical O-Alkylation

Objective: Convert 5-chloro-2-nitro-3-pyridinol to 5-chloro-3-ethoxy-2-nitropyridine .

The Problem: Ambident Nucleophile

The precursor has two nucleophilic sites: the Oxygen (desired) and the Ring Nitrogen (undesired).

  • O-Alkylation: Gives the target pyridine.

  • N-Alkylation: Gives the thermodynamically stable pyridone impurity.

Protocol A: The Standard (Cost-Effective)

Best for initial scale-up attempts.

  • Solvent: DMF (Dry).

  • Base:

    
     (2.0 equiv).
    
  • Reagent: Ethyl Iodide (EtI) (1.2 equiv).

  • Temp: 50–60°C.

  • Note: If N-alkylation >10%, move to Protocol B.

Protocol B: The "Silver Bullet" (High Selectivity)

Use this if yield is suffering due to pyridone formation. Silver salts coordinate to the nitrogen and halide, heavily favoring O-alkylation via a "hard/soft" interaction shift [2].

  • Solvent: Toluene or DCM (Non-polar solvents favor O-alkylation).

  • Base: Silver Carbonate (

    
    )  (1.1 equiv).
    
  • Reagent: Ethyl Iodide (1.2 equiv).

  • Conditions: Reflux (Toluene) or RT (DCM) in the dark.

Decision Logic: O vs. N Selectivity

SelectivityLogic Check Check crude NMR (N-ethyl vs O-ethyl) Result1 >10% N-Ethyl (Pyridone) Check->Result1 High Impurity Result2 >90% O-Ethyl (Target) Check->Result2 Good Selectivity Action1 Switch Solvent to Toluene Use Ag2CO3 Result1->Action1 Action2 Optimize Workup (Remove DMF) Result2->Action2

Caption: Logic flow for troubleshooting alkylation selectivity based on NMR analysis.

Module 3: FAQ - Why not SnAr?

Q: Can I just react 3,5-dichloro-2-nitropyridine with Sodium Ethoxide? A: No. This is a common trap.

  • Reason: In 3,5-dichloro-2-nitropyridine, the Nitro group at C2 is the most labile leaving group due to the strong activation from the ring nitrogen and the electron-withdrawing nature of the halogens.

  • Result: You will predominantly displace the Nitro group, forming 3,5-dichloro-2-ethoxypyridine , not the target.

  • Exception: Displacement of Fluorine. If you can source 5-chloro-3-fluoro-2-nitropyridine , SnAr is possible at -78°C, but this starting material is rare and expensive.

Analytical Checkpoints (Quality Control)

Compound1H NMR Signature (CDCl3)Key Feature
Precursor (Phenol)

10-11 ppm (Broad Singlet)
OH proton (disappears with D2O shake).
Target (O-Ethyl)

4.2 ppm (Quartet), 1.4 ppm (Triplet)
Typical O-CH2 pattern. Aromatic protons shift downfield.
Impurity (N-Ethyl)

4.0 ppm (Quartet)
N-CH2 often appears slightly upfield of O-CH2; Ring protons show "pyridone-like" coupling.

References

  • Mild Nitration Protocols

    • Title: Nitration of aromatics with metal nitrates and acetic anhydride.[1]

    • Source:Journal of Organic Chemistry / GuideChem Technical Notes.
    • Context: Describes the use of Cu(NO3)
  • O-Alkylation Selectivity

    • Title: Environmentally Benign Synthetic Protocol for O-Alkyl
    • Source:Green and Sustainable Chemistry.
    • Context: Discusses solvent and base effects (Ag2CO3 vs K2CO3) on ambident nucleophiles.
  • Precursor Data

    • Title: 5-Chloro-2-hydroxy-3-nitropyridine Product Page.

    • Source:Sigma-Aldrich.

    • Context: Physical properties and safety data for the key intermediate.[2]

Sources

Optimization

Technical Support Center: Nitration of 3-Ethoxypyridine Derivatives

Executive Summary & Chemical Context Nitrating 3-ethoxypyridine presents a classic "push-pull" conflict in heterocyclic chemistry. The pyridine nitrogen is a strong deactivator (especially when protonated in acidic media...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Nitrating 3-ethoxypyridine presents a classic "push-pull" conflict in heterocyclic chemistry. The pyridine nitrogen is a strong deactivator (especially when protonated in acidic media), while the 3-ethoxy group is an activator.

Successful nitration relies on balancing the electrophilicity of the nitrating agent against the stability of the ether linkage. The most common failure modes are acid-catalyzed dealkylation (loss of the ethyl group) and N-oxidation competing with C-nitration.

This guide provides diagnostic workflows and optimized protocols to suppress these side reactions.

Diagnostic Center: Troubleshooting Common Failure Modes

Issue A: The "Missing Ethyl" (Dealkylation)

Symptom: LCMS shows a major peak with Mass [M-28] (loss of


). 

NMR shows loss of the triplet/quartet ethyl pattern and appearance of a broad exchangeable proton (OH/NH). Diagnosis: Acid-catalyzed ether cleavage. Mechanism: In standard mixed acid (

), the ether oxygen is protonated. High temperatures (

) facilitate nucleophilic attack (by

or

) on the ethyl group, releasing ethylene and forming 3-hydroxypyridine (or its pyridone tautomer), which is then nitrated.

Corrective Actions:

  • Switch to Acetyl Nitrate: Replace sulfuric acid with acetic anhydride (

    
    ). This forms acetyl nitrate (
    
    
    
    ) in situ. It is a potent nitrating agent that operates at lower temperatures (
    
    
    ) and is non-aqueous, preventing hydrolytic cleavage.
  • Use Trifluoroacetic Anhydride (TFAA): For unreactive substrates, use

    
     in TFAA. This system is anhydrous and highly electrophilic but less prone to cleaving ethers than sulfuric acid.
    
  • Temperature Control: If mixed acid is mandatory, keep T

    
    .
    
Issue B: Regioselectivity (The "Wrong Isomer")

Symptom: Formation of 4-nitro-3-ethoxypyridine or mixtures, rather than the expected 2-nitro isomer.[1] Diagnosis: Pathway dependence (Free base vs. N-oxide). Mechanism:

  • Direct Nitration (Free Base): The 3-ethoxy group directs Ortho (2-position) and Para (6-position) . The 2-position is electronically favored due to the "alpha-effect" of the ring nitrogen but sterically hindered.

  • N-Oxide Route: If you accidentally oxidize the nitrogen first (or start with the N-oxide), nitration often occurs at the 4-position (para to the ethoxy group) due to the specific electronic distribution of the N-oxide cation.

Corrective Actions:

  • Targeting 2-Nitro: Use Acetyl Nitrate (Method B below). The intermediate often involves an N-nitro species that rearranges to the 2-position (Bamford-Stevens rearrangement mechanism).

  • Targeting 4-Nitro: Deliberately form the N-oxide first (m-CPBA), then nitrate (

    
    ), then reduce (
    
    
    
    ).
Issue C: No Reaction / Recovery of Starting Material

Symptom: Substrate remains unchanged despite harsh conditions. Diagnosis: Pyridinium Deactivation.[2][3][4] Mechanism: In strong acid, the pyridine nitrogen is fully protonated (


). This creates a positively charged ring that is incredibly resistant to electrophilic attack (

), even with an ethoxy activator.

Corrective Actions:

  • The

    
     Solution:  Use Dinitrogen Pentoxide (
    
    
    
    ) in an organic solvent (
    
    
    or
    
    
    ).[5] This allows nitration under non-acidic conditions where the pyridine remains as a free base (reactive) rather than a salt (unreactive).

Visualizing the Reaction Landscape

The following diagram maps the decision pathways and consequences of specific reagent choices.

NitrationPathways Start 3-Ethoxypyridine MixedAcid HNO3 / H2SO4 (Strong Acid) Start->MixedAcid Standard Route Ac2O HNO3 / Ac2O (Acetyl Nitrate) Start->Ac2O Optimized Route Oxidation m-CPBA (Oxidation) Start->Oxidation Alternative Protonated Protonated Species (Deactivated Ring) MixedAcid->Protonated Fast Target2 2-Nitro-3-ethoxypyridine (Target A) Ac2O->Target2 High Yield (Rearrangement) NOxide N-Oxide Intermediate Oxidation->NOxide Dealkylated 3-Hydroxypyridine (Side Product) Protonated->Dealkylated Heat (>50°C) Protonated->Target2 Low Yield (Difficult) Target4 4-Nitro-3-ethoxypyridine (Target B) NOxide->Target4 Nitration

Figure 1: Reaction pathways showing the divergence between acid-catalyzed dealkylation (Red) and optimized acetyl nitrate nitration (Green).

Optimized Experimental Protocols

Protocol A: Mild Nitration (Recommended for 2-Nitro Isomer)

Avoids dealkylation by excluding strong mineral acids and water.

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with

    
    .
    
  • Reagent Prep: Cool Acetic Anhydride (5.0 equiv) to

    
    . Slowly add Fuming 
    
    
    
    (1.1 equiv)
    dropwise.
    • Caution: This is exothermic. Maintain T

      
      . This forms Acetyl Nitrate in situ.
      
  • Addition: Dissolve 3-ethoxypyridine (1.0 equiv) in a minimal amount of Acetic Anhydride. Add this solution dropwise to the nitrating mixture at

    
    .
    
  • Reaction: Allow to warm to room temperature (

    
    ). Stir for 4-12 hours. Monitor by TLC/LCMS.
    
    • Note: If reaction is sluggish, catalyze with 10 mol%

      
       (Ytterbium triflate) rather than heating.
      
  • Quench: Pour mixture onto ice/water. Neutralize with solid

    
     or 
    
    
    
    to pH 8.
  • Workup: Extract with DCM. The product is usually the 2-nitro isomer.

Protocol B: The "Nuclear Option" (If Direct Nitration Fails)

If the ethoxy group is too labile, install it after nitration.

  • Step 1: Nitrate 3-hydroxypyridine (commercially available) using standard

    
    .
    
    • Why: The hydroxy group is robust. This yields 2-nitro-3-hydroxypyridine .

  • Step 2: Alkylate the phenol.

    • React 2-nitro-3-hydroxypyridine with Ethyl Iodide (

      
      )  and 
      
      
      
      in DMF at
      
      
      .
    • Result: Clean formation of 2-nitro-3-ethoxypyridine with zero risk of dealkylation during the nitration step.

Quantitative Data: Solvent & Reagent Effects

Reagent SystemSolventMajor ProductYieldPrimary Side Reaction

Water/Acid2-Nitro< 30%Dealkylation (to 3-OH-Py)

Acetic Anh.2-Nitro 65-80% N-Acetylation (minor)

TFAA2-Nitro50-70%Polymerization (dark oils)


2-Nitro60%N-Oxidation

(via N-oxide)

4-Nitro 55%Isomer scrambling

FAQ: Technical Support

Q: I see a red oil that won't crystallize. What is it? A: This is often a mixture of the N-oxide and oligomers formed by radical oxidation. Pyridines are prone to forming "tars" in the presence of nitrogen dioxide (


) gas.
  • Fix: Ensure your nitric acid is colorless (urea can be added to remove nitrous acid) and perform the reaction under an inert atmosphere (

    
    ).
    

Q: Can I use microwave irradiation to speed this up? A: Do not use microwaves with nitration mixtures. The risk of rapid pressure buildup and thermal runaway with energetic nitro compounds is too high. Flow chemistry is a safer intensification strategy.

Q: Why does the N-oxide route give the 4-nitro isomer? A: In the N-oxide, the oxygen atom donates electron density into the ring (activating positions 2 and 4), but the positively charged nitrogen is inductive withdrawing. Under acidic nitration conditions, the transition state for the 4-position is energetically favored, often leading to 4-nitro-3-ethoxypyridine-N-oxide.

References

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid in trifluoroacetic anhydride.[6] Organic & Biomolecular Chemistry.[7][8]

  • Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5.[5][9] Journal of the Chemical Society, Perkin Transactions 2.[9]

  • BenchChem Technical Support. (2025). Troubleshooting poor regioselectivity in nitration of 3-amino-6-methoxypyridine.

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-3-Ethoxy-2-Nitropyridine

Executive Summary & Compound Profile This guide addresses the purification of 5-chloro-3-ethoxy-2-nitropyridine , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and agrochemicals. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the purification of 5-chloro-3-ethoxy-2-nitropyridine , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and agrochemicals.

The purification challenge lies in the specific electronic environment of the molecule:

  • Electron Deficient Core: The 2-nitro and 5-chloro groups significantly reduce the basicity of the pyridine nitrogen.

  • Critical Impurities: The primary separation targets are usually the hydrolysis product (5-chloro-3-hydroxy-2-nitropyridine) and potential regioisomers (e.g., N-alkylation byproducts if synthesized via alkylation).

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Polarity Moderate (LogP ~2.0–2.5)Retains well on C18; elutes mid-range in Normal Phase.
Acidity/Basicity Weakly Basic Pyridine NReduced silanol tailing compared to alkyl-pyridines.
UV Absorption Strong (Nitro-Pyridine conjugation)

typically 250–270 nm.
Stability Nitro group sensitive to reductionAvoid active metal frits; keep pH < 8 to prevent hydrolysis.

Method Development Protocols

Protocol A: Analytical RP-HPLC (Purity Check)

Use this method to validate reaction completion and fraction purity.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of phenolic impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

Expert Insight: The 0.1% Formic Acid is critical not for the product (which is non-basic), but for the 3-hydroxy impurity . Without acid, the phenolic impurity ionizes, eluting early with broad tailing. With acid, it protonates and retains longer, improving resolution from the product.

Protocol B: Preparative Normal Phase Flash Chromatography

Use this method for bulk isolation (>100 mg).

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Solvent System: Hexane / Ethyl Acetate (EtOAc).

  • Loading: Solid load on Celite is recommended due to low solubility in pure Hexane.

Step-by-Step Workflow:

  • Equilibration: Flush column with 95:5 Hexane:EtOAc (3 CV).

  • Elution Strategy:

    • 0–5 min: Isocratic 5% EtOAc (Elutes non-polar debris).

    • 5–20 min: Gradient 5% → 40% EtOAc.

    • Product typically elutes between 15–25% EtOAc.

  • Impurity Wash: Flush with 100% EtOAc to remove the polar 3-hydroxy byproduct.

Troubleshooting Guide

Decision Tree: Common Purification Issues

Troubleshooting Start Problem Identified Issue1 Co-elution with Impurity Start->Issue1 Issue2 Peak Tailing Start->Issue2 Issue3 Low Recovery Start->Issue3 Action1 Check Impurity Type: Is it the Hydroxy precursor? Issue1->Action1 Action2 Check Column History: Active Silanols? Issue2->Action2 Action3 Check Solubility/Stability Issue3->Action3 Sol1 Add 1% AcOH to Mobile Phase (Suppress Phenol Ionization) Action1->Sol1 Yes Sol2 Switch to High-Carbon Load C18 or Add 10mM Ammonium Acetate Action2->Sol2 Sol3 Avoid MeOH (Transesterification risk) Use ACN/Water only Action3->Sol3

Caption: Diagnostic logic for resolving separation and recovery failures.

Detailed Issue Resolution

Q1: I see a "ghost peak" that grows over time in my HPLC sequence. What is it?

  • Diagnosis: This is likely transesterification or hydrolysis .

  • The Fix:

    • If using Methanol (MeOH) in the mobile phase, the ethoxy group can exchange with methoxy under acidic conditions. Switch to Acetonitrile.

    • If the peak is the hydroxy-precursor, your sample is hydrolyzing in the autosampler. Buffer sample to pH 5–6 or analyze immediately.

Q2: The product co-elutes with the 3-hydroxy precursor on Silica Flash.

  • The Science: On normal phase silica, the hydroxy group H-bonds strongly. However, if the loading is high, the "streaking" of the hydroxy compound overlaps with the ethoxy product.

  • The Fix: Add 1% Triethylamine (TEA) to the Hexane/EtOAc mobile phase. This deprotonates the surface silanols and the hydroxy impurity, causing the impurity to stick harder to the silica (or elute much later as a salt), while the neutral ethoxy product moves freely.

Q3: My peak is split.

  • Diagnosis: Sample solvent mismatch.

  • The Fix: You likely dissolved the sample in 100% DMSO or ACN for injection. The strong solvent "carries" the analyte through the head of the column. Dilute your sample with at least 50% water (or starting mobile phase) before injection.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection at 210 nm?

  • A: It is not recommended. While sensitivity is higher, nitropyridines have significant absorbance at 254 nm. Using 210 nm increases noise from solvents (especially if using modifiers like Formic Acid) and detects non-conjugated impurities, complicating integration.

Q: How do I distinguish the N-ethyl isomer from the O-ethyl product?

  • A: Chromatography alone is risky.

    • Chromatography: The N-ethyl isomer (pyridone-like) is significantly more polar and will elute earlier in RP-HPLC and later in Normal Phase compared to the O-ethyl product.

    • Confirmation: You must use 1H-NMR. The N-ethyl protons typically shift upfield compared to O-ethyl protons, and the coupling constants on the pyridine ring will change due to loss of aromaticity in the N-alkylated ring.

Q: Is the compound light sensitive?

  • A: Yes. Nitro-aromatics are prone to photo-reduction or degradation. Wrap fractions in aluminum foil immediately after collection and store at -20°C.

References

  • Source: BenchChem.
  • Synthesis & Properties of Chloronitropyridines

    • Source: PubChem.[2][3] "Compound Summary: 5-Chloro-2-nitropyridine."

    • URL:[Link]

  • Chromatographic Behavior of Alkoxypyridines

    • Source: MDPI Separations.
    • URL:[Link]

  • Green Chromatography for Polar/Non-Polar Separation

    • Source: PubMed.[2] "Green chromatography separation of analytes of greatly differing properties."[1]

    • URL:[Link][1]

(Note: Specific "purification papers" for this exact CAS are rare; protocols are derived from the chemical behavior of the chloronitropyridine class as supported by the references above.)

Sources

Optimization

overcoming poor reactivity in Suzuki coupling of 2-nitropyridines

NITROPYRIDINE COUPLING TECHNICAL ASSISTANCE CENTER Subject: Troubleshooting Poor Reactivity in Suzuki-Miyaura Coupling of 2-Nitropyridines Ticket ID: SUZ-NP-001 Status: Open SCOPE & DIAGNOSTIC INTERFACE User Advisory: Th...

Author: BenchChem Technical Support Team. Date: February 2026

NITROPYRIDINE COUPLING TECHNICAL ASSISTANCE CENTER Subject: Troubleshooting Poor Reactivity in Suzuki-Miyaura Coupling of 2-Nitropyridines Ticket ID: SUZ-NP-001 Status: Open

SCOPE & DIAGNOSTIC INTERFACE

User Advisory: The phrase "Suzuki coupling of 2-nitropyridines" typically refers to two distinct reaction types. This guide primarily addresses the Type A scenario, which represents 95% of pharmaceutical bottlenecks.

  • Type A (Standard): Coupling a boronic acid to a 2-halo-X-nitropyridine (where the halogen is the leaving group). The nitro group acts as a distinct electronic perturber and catalyst poison.

  • Type B (Denitrative): Using the nitro group itself as the leaving group on a 2-nitropyridine core. (Addressed only in the Advanced Appendix).

Diagnostic Logic Tree

Before altering your conditions, identify your specific failure mode using the logic map below.

TroubleshootingLogic cluster_consumed SM Consumed cluster_intact SM Remains start START: Analyze Crude NMR/LCMS decision1 Is the 2-halo-nitropyridine (SM) consumed? start->decision1 sm_gone_prod_no SM Gone, No Product? (Check for SNAr) decision1->sm_gone_prod_no Yes boronic_status Is Boronic Acid remaining? decision1->boronic_status No (SM Intact) snar_check Did Base attack Pyridine? (e.g., M+17 for OH, M+31 for OMe) sm_gone_prod_no->snar_check solution_snar SOLVE: Switch to mild base (K3PO4) Use Anhydrous Conditions snar_check->solution_snar proto Protodeboronation (Boronic acid decomposed) boronic_status->proto No poison Catalyst Poisoning/Deactivation (Pd Black formation) boronic_status->poison Yes solution_proto SOLVE: Slow addition of Boronate Switch to MIDA or BF3K proto->solution_proto solution_poison SOLVE: Switch to Pd-G3/G4 Precatalysts Use Buchwald Ligands (XPhos) poison->solution_poison

Figure 1: Diagnostic workflow for identifying the root cause of reaction failure in nitropyridine couplings.

TECHNICAL DEEP DIVE & TROUBLESHOOTING (Q&A)

ISSUE 1: The "Black Precipitate" & No Conversion

Q: I am using Pd(PPh3)4 or PdCl2(dppf) and seeing immediate formation of Pd black. My 2-chloro-3-nitropyridine is untouched. Why?

A: You are experiencing oxidative addition failure compounded by catalyst poisoning .

  • Electronic Deactivation: The 2-position of pyridine is electron-deficient. While this usually aids oxidative addition (OA), the adjacent nitro group (if at C3) creates a "steric crunch" and can coordinate to the Pd center via the nitro-oxygen, arresting the cycle.

  • Ligation Failure: Older ligands like PPh3 bind weakly. The electron-deficient nitropyridine cannot compete with the phosphine for the Pd center effectively enough to undergo OA, or the nitro group displaces the phosphine, leading to Pd aggregation (black precipitate).

The Fix:

  • Switch Ligands: Move to Dialkylbiaryl phosphines (Buchwald Ligands). XPhos and SPhos are the gold standards here. They are electron-rich (facilitating OA into the C-Cl bond) and bulky (preventing Pd aggregation and nitro-coordination).[1]

  • Use Precatalysts: Stop using Pd(PPh3)4. It is often oxidized.[2][3] Use XPhos Pd G3 or G4 . These precatalysts release the active L-Pd(0) species efficiently without requiring an induction period or excess boronic acid for reduction.

ISSUE 2: The "Mystery Spot" (SNAr Competition)

Q: My starting material is gone, but the mass spec shows a product with mass [M+17] or [M+31] instead of the coupled biaryl. What happened?

A: You have triggered Nucleophilic Aromatic Substitution (SNAr) . Nitropyridines are highly activated electrophiles. If you use strong hydroxide bases (NaOH, KOH) or alkoxides (NaOEt) in protic solvents, the base attacks the C2 position directly, displacing the halogen before the palladium can.

  • [M+17] = Hydrolysis (2-hydroxy-3-nitropyridine).

  • [M+31] = Methoxylation (if using MeOH).

The Fix:

  • Base Selection: Switch to K3PO4 (tribasic potassium phosphate) or Cs2CO3 . These are sufficiently basic for transmetallation but less nucleophilic than hydroxides.

  • Solvent: Eliminate alcohols. Use 1,4-Dioxane or Toluene . If SNAr persists, switch to strictly anhydrous conditions (using anhydrous K3PO4) to prevent hydroxide generation from trace water.

ISSUE 3: Boronic Acid Disappears, Halide Remains

Q: My boronic acid is consumed, but the 2-chloro-3-nitropyridine remains. I see benzene/phenol byproducts.

A: This is Protodeboronation . The oxidative addition into the 2-chloro-3-nitropyridine is slow (the Rate Determining Step). Meanwhile, your boronic acid is decomposing faster than the Pd cycle can use it. This is common with electron-poor pyridines.

The Fix:

  • Feed Ratio: Add the boronic acid in portions (e.g., 1.5 equiv total, added in 3 batches over 1 hour).

  • Boron Source: Switch from Boronic Acid to Potassium Organotrifluoroborates (-BF3K) or MIDA boronates . These release the active boronic acid species slowly, keeping the standing concentration low and matching the rate of the slow oxidative addition.

OPTIMIZED PROTOCOLS

Protocol A: The "Standard" High-Activity Method

Best for: 2-chloro-3-nitropyridines and 2-chloro-5-nitropyridines resistant to standard conditions.

ComponentReagentEquivalentsNotes
Catalyst XPhos Pd G3 0.02 - 0.05 (2-5 mol%)Or SPhos Pd G3. Do not use Pd(PPh3)4.
Ligand XPhos 0.02 - 0.05Optional if using G3, but 1:1 added ligand helps stability.
Base K3PO4 (finely ground) 2.0 - 3.0Avoid NaOH/KOH to prevent SNAr.
Solvent 1,4-Dioxane / Water 4:1 RatioDegas thoroughly (sparge with Ar for 15 min).
Temp 80°C - 100°C N/AReaction time typically 2-12 hours.

Step-by-Step:

  • Charge a reaction vial with the 2-halo-nitropyridine (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Add XPhos Pd G3 (0.03 equiv).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M - 0.2 M.

  • Heat to 90°C. Monitor by LCMS at 1 hour.

Protocol B: The "Anhydrous" Method (For SNAr-Prone Substrates)

Best for: Substrates where OH- attack is observed (hydrolysis products).

  • Solvent: Anhydrous Toluene or DMF.

  • Base: Anhydrous CsF (Cesium Fluoride) or powdered dry K3PO4.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (8 mol%).

  • Note: This relies on the solubility of the base in the organic layer or interfacial reaction. High stirring speed (1000 rpm) is critical.

COMPARATIVE DATA: LIGAND SCREENING

The following table illustrates the impact of ligand choice on the coupling of 2-chloro-3-nitropyridine with phenylboronic acid. (Data synthesized from general reactivity trends in referenced literature).

Ligand SystemYield (%)ObservationMechanism of Failure/Success
PPh3 (e.g., Pd(PPh3)4) < 10%Black precipitateLigand cannot stabilize Pd against nitro-coordination; OA is too slow.
dppf 15 - 30%Incomplete conversionBite angle not optimal for this specific steric profile; slow OA.
SPhos 85 - 92%Clean conversionExcellent OA promotion; bulky ligand prevents nitro-poisoning.
XPhos 90 - 98% Best Result Superior steric bulk and electron richness; stabilizes LPd(0).
BrettPhos 40 - 60%VariableToo bulky for some 3-substituted nitropyridines (steric clash).

REFERENCES

  • Catalyst Poisoning by Nitro Groups:

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2008, 130, 18, 5942–5949. (Discusses mechanistic overlap with nitro-group coordination).

  • Buchwald Ligands for Pyridines:

    • Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloropyridines. BenchChem Technical Guides / J. Am. Chem. Soc. (General consensus on XPhos/SPhos utility).

  • SNAr Competition in Suzuki Coupling:

    • Nucleophilic Aromatic Substitution (SNAr) of pi-deficient aromatic rings. (Explains the mechanism of base attack on nitropyridines).

  • Nitroarenes as Electrophiles (Denitrative Coupling):

    • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[4] Molecules 2019, 24(5), 839.

  • General Troubleshooting for Heterocycles:

    • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[1][2]

Sources

Troubleshooting

Technical Support Center: Managing Regioselectivity in Substitutions on 5-Chloro-3-Ethoxy-2-Nitropyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-chloro-3-ethoxy-2-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-chloro-3-ethoxy-2-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. We address the core synthetic challenge associated with this substrate: controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section covers the fundamental concepts governing the reactivity of 5-chloro-3-ethoxy-2-nitropyridine.

Q1: What are the potential sites for nucleophilic attack on this molecule, and which is expected to be more reactive?

A1: There are two primary sites for nucleophilic aromatic substitution (SNAr) on 5-chloro-3-ethoxy-2-nitropyridine: the carbon bearing the chloro group (C5) and the carbon bearing the ethoxy group (C3). The reactivity of these positions is governed by a complex interplay of electronic activation and the nature of the leaving group.

  • C3 Position (Ethoxy Displacement): This position is ortho to the powerful electron-withdrawing nitro group (-NO2). Nucleophilic attack at C3 generates a Meisenheimer intermediate where the negative charge is strongly stabilized by direct resonance delocalization onto the nitro group. This significantly lowers the activation energy for the initial nucleophilic attack. However, the ethoxide (EtO⁻) is generally a poorer leaving group than chloride (Cl⁻).

  • C5 Position (Chloro Displacement): This position is meta to the nitro group. Consequently, the negative charge in the Meisenheimer intermediate for C5 attack cannot be directly delocalized onto the nitro group through resonance.[1] Stabilization is less pronounced, relying on the inductive effect of the nitro group and delocalization onto the pyridine ring nitrogen.[2][3] The key advantage here is that chloride is a superior leaving group compared to ethoxide.

This creates a classic case of kinetic versus thermodynamic control, where the most electronically activated position (C3) does not have the best leaving group.

Q2: How do the substituents (-NO₂, -Cl, -OEt) and the pyridine nitrogen influence the reaction?

A2: Each component of the molecule plays a distinct role:

  • 2-Nitro Group (-NO₂): As a potent electron-withdrawing group, it is the primary activator for SNAr. It depletes the electron density of the pyridine ring, making it highly electrophilic and susceptible to attack by nucleophiles.[4] Its ability to stabilize the anionic Meisenheimer intermediate via resonance is the most critical factor for activating the ortho (C3) and para (C6, not a reactive site here) positions.[5]

  • 5-Chloro Group (-Cl): This is a good leaving group in SNAr reactions. While it is an electron-withdrawing group by induction, its primary role in this context is as the displaceable substituent.

  • 3-Ethoxy Group (-OEt): This group has a dual electronic nature. It is electron-withdrawing by induction but electron-donating by resonance due to the oxygen lone pairs. The resonance donation effect can slightly deactivate the ring towards nucleophilic attack. It is also a potential, albeit less effective, leaving group.

  • Pyridine Ring Nitrogen: The inherent electronegativity of the nitrogen atom makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack than a benzene ring.[6] Furthermore, it can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when attack occurs at the C2 and C4 positions (and to a lesser extent, C6).[2]

G cluster_substrate Substrate Substrate 5-Chloro-3-ethoxy-2-nitropyridine + Nu⁻ C5_Intermediate Meisenheimer Intermediate at C5 (Charge stabilized by N and induction) Substrate->C5_Intermediate Path A C3_Intermediate Meisenheimer Intermediate at C3 (Charge stabilized by ortho-NO₂ via resonance) Substrate->C3_Intermediate Path B C5_Product C5-Substituted Product C5_Intermediate->C5_Product - Cl⁻ C3_Product C3-Substituted Product C3_Intermediate->C3_Product - EtO⁻

Q3: Why is chloride a better leaving group than ethoxide in SNAr reactions?

A3: The stability of the leaving group as an independent anion is a key factor. Chloride (Cl⁻) is the conjugate base of a very strong acid (HCl, pKa ≈ -7), making it a very stable anion and thus an excellent leaving group. In contrast, ethoxide (EtO⁻) is the conjugate base of a much weaker acid (ethanol, pKa ≈ 16), making it a stronger base, a less stable anion, and consequently a poorer leaving group. In SNAr, the rate-determining step is often the initial nucleophilic attack, but a very poor leaving group can significantly hinder the second (elimination) step, potentially making the overall reaction reversible or leading to decomposition.[4]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted to address specific problems you may encounter in the lab.

Issue 1: Poor Regioselectivity — Obtaining a Mixture of C3 and C5 Substituted Products

Question: "My reaction is producing a mixture of the desired C5-substituted product and the isomeric C3-substituted product. How can I improve the selectivity for chloride displacement at C5?"

Answer: This is the most common challenge with this substrate. Achieving high C5 selectivity requires carefully tuning the reaction conditions to favor attack at the position with the better leaving group over the more electronically activated position.

Underlying Cause: The low activation energy for attack at the C3 position (due to ortho-nitro stabilization) makes it the kinetically favored pathway. To favor C5 substitution, you must create conditions that either penalize the C3 pathway or favor the thermodynamically more stable outcome.

Troubleshooting Strategies:

  • Increase Steric Hindrance:

    • Rationale: The C3 position is sterically crowded, flanked by the nitro group at C2 and the chloro group at C5. The C5 position is less encumbered. Using a sterically bulky nucleophile will disproportionately slow the rate of attack at C3, thereby increasing the relative rate of attack at C5.[7]

    • Actionable Advice: If your nucleophile allows, switch to a bulkier analogue. For example, if using piperidine, try using 2,6-dimethylpiperidine.

  • Elevate the Reaction Temperature:

    • Rationale: Higher temperatures provide the system with enough energy to overcome higher activation barriers and favor the formation of the most thermodynamically stable product. While C3 attack is often kinetically faster (lower activation barrier), the C5-substituted product may be more stable, especially given the irreversible expulsion of the superior chloride leaving group.

    • Actionable Advice: Screen a range of higher temperatures (e.g., 80 °C, 100 °C, 120 °C) in a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. Monitor the reaction by LC-MS to track the ratio of isomers over time.

  • Modulate Solvent Properties:

    • Rationale: The solvent can influence the transition state energies of the competing pathways. In some systems, solvent choice can dramatically alter regioselectivity.[8] For instance, solvents that are poor hydrogen-bond acceptors may favor one isomer over another.

    • Actionable Advice: While polar aprotic solvents (DMSO, DMF) are standard for SNAr,[6] it is worth screening other options. Consider solvents like sulfolane or diglyme.

Summary of Conditions to Favor C5 vs. C3 Substitution

ParameterTo Favor C5 Substitution (Cl⁻ displacement)To Favor C3 Substitution (EtO⁻ displacement)Rationale
Temperature Higher (e.g., >80 °C)Lower (e.g., 0 °C to RT)Favors thermodynamic product over kinetic product.
Nucleophile Sterically bulkySmall, unhinderedSteric hindrance penalizes attack at the crowded C3 position.
Nucleophile Hardness (HSAB) Softer nucleophiles (e.g., Thiolates)Harder nucleophiles (e.g., Alkoxides, Amines)Hard nucleophiles prefer the more electron-deficient C3 center.

G Start Start: Mixture of C5 and C3 Isomers CheckNucleophile Is the nucleophile sterically demanding? Start->CheckNucleophile IncreaseBulk Action: Switch to a bulkier nucleophile. CheckNucleophile->IncreaseBulk No CheckTemp Is the reaction run at elevated temperature? CheckNucleophile->CheckTemp Yes IncreaseBulk->CheckTemp IncreaseTemp Action: Increase temperature (e.g., 80-120°C). CheckTemp->IncreaseTemp No CheckSolvent Action: Screen alternative polar aprotic solvents (e.g., Sulfolane, Diglyme). CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent End Result: Improved Ratio in Favor of C5 Product CheckSolvent->End

Issue 2: Low or No Conversion to Product

Question: "I've set up my reaction but I'm seeing only starting material even after extended time or heating. What's going wrong?"

Answer: A lack of reactivity points to one or more fundamental components of the reaction being insufficient to overcome the activation energy.

Troubleshooting Strategies:

  • Evaluate the Nucleophile's Strength:

    • Rationale: The pyridine ring, while activated by the nitro group, is still a significant aromatic system to overcome. A weak nucleophile may not have sufficient reactivity.

    • Actionable Advice: If you are using a neutral nucleophile like an alcohol or a thiol, you must add a base to deprotonate it in situ to form the much more potent alkoxide or thiolate. Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). For amine nucleophiles, ensure the reaction temperature is high enough.

  • Confirm Appropriate Solvent and Temperature:

    • Rationale: SNAr reactions generally require polar aprotic solvents (DMSO, DMF, NMP) to solvate the counter-ion of the nucleophile, creating a more reactive "naked" anion.[6] Many SNAr reactions also require heat to proceed at a reasonable rate.

    • Actionable Advice: Ensure you are using a dry, polar aprotic solvent. If the reaction is sluggish at room temperature, gradually increase the heat. A good starting point is 80 °C.

  • Check for Reagent Degradation:

    • Rationale: The substrate itself, 5-chloro-3-ethoxy-2-nitropyridine, is an electrophile. It can be degraded by strong bases, especially at high temperatures, if a nucleophile is not present to react with it first.

    • Actionable Advice: When using a base like NaH to generate your nucleophile, add the base to the nucleophile first at a lower temperature (e.g., 0 °C), allow it to stir for 15-30 minutes to ensure complete deprotonation, and then add the solution of the pyridine substrate.

Section 3: Validated Experimental Protocol

This protocol provides a robust starting point for the selective substitution at the C5 position using a common nucleophile.

Protocol: Synthesis of 5-(Piperidin-1-yl)-3-ethoxy-2-nitropyridine (C5-Selective Substitution)

Objective: To provide a general procedure that favors substitution at the C5 position by displacing the chloride.

Reagents & Equipment:

  • 5-chloro-3-ethoxy-2-nitropyridine

  • Piperidine (or other secondary amine nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-3-ethoxy-2-nitropyridine (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) followed by anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the substrate).

  • Nucleophile Addition: Add piperidine (1.2 eq) to the suspension via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is crucial for favoring C5 substitution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-(piperidin-1-yl)-3-ethoxy-2-nitropyridine.

References
  • Dalton, J., & Joule, J. A. (2021). Foundations of Heterocyclic Chemistry. Wiley. [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. (2022). Organic Letters. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]

  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2181-2189. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction. (2025). ResearchGate. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). MDPI. [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (2016). Chemistry Stack Exchange. [Link]

  • SNAr reaction scope & limitations. (2020). YouTube. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimization of Nucleophilic Substitution Reactions

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their experiments. Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven advice.

Section 1: Fundamental Troubleshooting - "My Reaction Isn't Working. Where Do I Start?"

Q1: I've set up my nucleophilic substitution reaction, but after the recommended reaction time, TLC/LC-MS analysis shows only starting material. What are the first steps I should take?

A1: When a reaction fails to proceed, a systematic approach is crucial. Before making significant changes to reaction conditions, it's essential to rule out fundamental errors.

  • Verify Starting Material Integrity: First, re-characterize your starting materials (substrate and nucleophile). Ensure they have not degraded during storage. Run an NMR, IR, or MS to confirm their identity and purity.

  • Check Reagent Stoichiometry and Addition: Double-check your calculations for all reagents. An error in stoichiometry is a common source of reaction failure. Confirm that all reagents were added to the reaction vessel as intended.

  • Assess the Reaction Setup:

    • Temperature: Is the heating or cooling apparatus functioning correctly? Use an external thermometer to verify the temperature of the reaction mixture.

    • Atmosphere: If your reaction is sensitive to air or moisture, was the inert atmosphere (e.g., nitrogen or argon) properly established and maintained?

    • Stirring: Is the reaction being stirred efficiently? In heterogeneous mixtures, inadequate stirring can prevent reactants from interacting.

  • Re-evaluate the Reaction Time: Reaction times in literature procedures are often optimized. However, slight variations in reagent quality or setup can alter the required time. Consider running a time-course study, taking aliquots at various intervals to monitor for product formation.

A logical workflow for initial troubleshooting can be visualized as follows:

Caption: Initial troubleshooting workflow for a failed reaction.

Section 2: Component-Specific FAQs

This section delves into issues related to the specific components of your reaction.

The Substrate and Leaving Group
Q2: I'm attempting an Sₙ2 reaction on a secondary alkyl halide, and the yield is very low, with significant amounts of an elimination byproduct. What's happening and how can I fix it?

A2: This is a classic case of competing substitution (Sₙ2) and elimination (E2) pathways. Secondary substrates are particularly prone to this competition because they are sterically hindered enough to slow down the Sₙ2 backside attack, but still possess β-hydrogens that can be abstracted by a base to initiate elimination.

Causality:

  • Steric Hindrance: The Sₙ2 transition state involves five groups around the central carbon. Bulky groups on the substrate increase the activation energy for this pathway, making it slower.[1][2]

  • Nucleophile vs. Base: Many strong nucleophiles are also strong bases (e.g., alkoxides, hydroxides). When the nucleophile acts as a base, it removes a proton from the carbon adjacent to the leaving group (the β-carbon), leading to an alkene (elimination product).[3]

Troubleshooting Strategies:

  • Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and result in a greater increase in entropy.[4][5] Therefore, lowering the reaction temperature will disproportionately slow down the elimination pathway, favoring substitution.

  • Choose a Less Basic Nucleophile: If possible, switch to a nucleophile that is less basic but still potent. For example, using an azide (N₃⁻) or a halide (I⁻) is preferable to using a bulky alkoxide if the desired product allows.

  • Use a Less Hindered Base/Nucleophile: If you must use a basic nucleophile, choose one that is less sterically bulky. For example, ethoxide is less sterically hindered than tert-butoxide and is more likely to act as a nucleophile.

  • Solvent Choice: Employ a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive, which can favor the Sₙ2 pathway.[6][7][8][9]

Q3: My reaction is sluggish, and I suspect my leaving group is not effective enough. How do I choose a better leaving group?

A3: The effectiveness of a leaving group is directly related to its stability as an independent species after it departs. A good leaving group is a weak base.[3] We can quantitatively assess this by looking at the pKₐ of the leaving group's conjugate acid. The lower the pKₐ of the conjugate acid, the better the leaving group. [10][11]

Causality: A good leaving group must be able to stabilize the negative charge it takes with it upon dissociation.[12] Weak bases are stable because their conjugate acids are strong, meaning they readily donate a proton and the resulting conjugate base is stable on its own. For example, I⁻ is an excellent leaving group because its conjugate acid, HI, is very strong (pKₐ ≈ -10). Conversely, OH⁻ is a poor leaving group because its conjugate acid, H₂O, is a weak acid (pKₐ ≈ 15.7).

Practical Application: If your substrate has a poor leaving group like a hydroxyl (-OH) or alkoxyl (-OR) group, you must first convert it into a better one.

  • Protonation: In acidic conditions, an -OH group can be protonated to -OH₂⁺, which can leave as a neutral water molecule—a good leaving group.[13]

  • Conversion to Sulfonates: The most common strategy is to convert an alcohol into a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These are excellent leaving groups because their negative charges are extensively stabilized by resonance.[14]

Leaving GroupConjugate AcidApproximate pKₐ of Conjugate AcidRelative Ability
I⁻ (Iodide)HI-10Excellent
Br⁻ (Bromide)HBr-9Excellent
H₂O (Water)H₃O⁺-1.7Good
Cl⁻ (Chloride)HCl-7Good
TsO⁻ (Tosylate)TsOH-2.8Excellent
MsO⁻ (Mesylate)MsOH-1.9Excellent
F⁻ (Fluoride)HF3.2Moderate
CH₃COO⁻ (Acetate)CH₃COOH4.8Poor
HO⁻ (Hydroxide)H₂O15.7Very Poor
NH₂⁻ (Amide)NH₃38Extremely Poor
The Nucleophile
Q4: How does the choice of solvent affect the strength of my nucleophile?

A4: The solvent plays a critical role in modulating nucleophilicity, primarily through solvation effects. The impact depends on whether the solvent is protic or aprotic.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent shell" around the nucleophile, stabilizing it and making it less reactive.[8] In protic solvents, nucleophilicity increases as you go down a group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because larger ions have a more diffuse charge, are less strongly solvated, and are more polarizable.[15][16]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack O-H or N-H bonds. They can solvate cations well but leave anions relatively "naked" and unsolvated.[7][15] This lack of hydrogen bonding dramatically increases the reactivity of anionic nucleophiles. In these solvents, the nucleophilicity trend often correlates with basicity (F⁻ > Cl⁻ > Br⁻ > I⁻).[9][15][17]

Recommendation: For Sₙ2 reactions, which require a strong nucleophile, polar aprotic solvents are almost always the superior choice as they enhance the nucleophile's intrinsic reactivity.[6][18][19]

The Reaction Environment
Q5: My nucleophile is an inorganic salt (e.g., NaCN) that is insoluble in my organic reaction solvent. How can I facilitate the reaction?

A5: This is a common problem in biphasic systems. The solution is to use a phase-transfer catalyst (PTC) .[20]

Mechanism of Action: A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[20][21] Typically, quaternary ammonium salts (like tetrabutylammonium bromide, R₄N⁺X⁻) or crown ethers are used.

  • The PTC cation (R₄N⁺) is soluble in the organic phase due to its lipophilic alkyl groups.

  • In the aqueous phase, it exchanges its counter-ion (X⁻) for the nucleophilic anion (e.g., CN⁻).

  • The newly formed ion pair (R₄N⁺CN⁻) is now soluble in the organic phase and transports the nucleophile to the substrate.[22]

  • After the nucleophile reacts, the PTC cation shuttles back to the aqueous phase to pick up another nucleophile.

The use of a PTC can dramatically accelerate reaction rates in heterogeneous systems, increase yields, and minimize byproducts.[20][23][24]

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Section 3: Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring and Kinetic Analysis

To effectively optimize a reaction, you must be able to measure its progress. This protocol outlines a general method for monitoring reaction kinetics.

Objective: To determine the rate of product formation and/or starting material consumption.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., cold saturated sodium bicarbonate for acid-sensitive reactions)

  • Internal standard (a stable, unreactive compound for quantitative analysis)

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Setup: Begin the reaction as planned. At time zero (t=0), immediately after the addition of the final reagent, withdraw a small, precise aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing the quenching solution to stop the reaction.

  • Sample Preparation: Add a precise amount of a pre-determined internal standard to the quenched aliquot. Dilute with an appropriate solvent for analysis.

  • Analysis: Analyze the sample using your chosen analytical method (e.g., HPLC). Record the peak areas for the starting material, product, and internal standard.

  • Time Points: Repeat steps 1-4 at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.) throughout the course of the reaction.

  • Data Processing: Plot the concentration (or relative peak area normalized to the internal standard) of the product and starting material versus time. This data can be used to determine the reaction rate and optimal reaction time.[25][26][27][28]

This kinetic data is invaluable for understanding the impact of changing variables such as temperature, concentration, or catalyst loading.

References

  • Phase transfer catalysis | PPTX . (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa . (2023, June 6). YouTube. Retrieved February 15, 2026, from [Link]

  • Strength of nucleophile and leaving group ability are related and pKa is a guide to both . (n.d.). kimia.persianblog.ir. Retrieved February 15, 2026, from [Link]

  • Ch 8: Nucleophiles . (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • Elimination Reactions Are Favored By Heat . (2012, September 10). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Leaving group . (n.d.). chemeurope.com. Retrieved February 15, 2026, from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products . (2014, January). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved February 15, 2026, from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 . (n.d.). onlineclasses.pnbcollege.in. Retrieved February 15, 2026, from [Link]

  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? . (2017, June 16). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Ch 8 : Substitution or Elimination ? . (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • Nucleophile . (2023, January 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Effect of Temperature on Elimination and Substitution Reactions . (2023, March 18). YouTube. Retrieved February 15, 2026, from [Link]

  • The pKa Table Is Your Friend . (2026, January 9). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Explanation for the trends in nucleophilicity—Orbital interactions or electrostatic attraction . (2018, February 24). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Nucleophilicity Trends (Nucleophile Strength Trends) . (2014, June 7). YouTube. Retrieved February 15, 2026, from [Link]

  • Using the pKa values listed in [TABLE 15.1], predict the products... . (n.d.). Pearson+. Retrieved February 15, 2026, from [Link]

  • Factors Affecting SN2 Reactions . (n.d.). Chad's Prep. Retrieved February 15, 2026, from [Link]

  • Solvent Effects on Sn2 Reactions . (2014, June 30). YouTube. Retrieved February 15, 2026, from [Link]

  • Exploring the Role of Polar Aprotic Solvents in SN2 Reaction Mechanisms . (2024, November 10). Teledyne ISCO. Retrieved February 15, 2026, from [Link]

  • The effect of reaction solvent on the SN2 reaction . (2020, March 31). YouTube. Retrieved February 15, 2026, from [Link]

  • Kinetics of a SN1 Reaction . (2020, August 28). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • RELATIVE RATES OF SUBSTITUTION REACTIONS . (n.d.). Harper College. Retrieved February 15, 2026, from [Link]

  • Factors Favoring Sn2 Reactions . (2021, February 22). YouTube. Retrieved February 15, 2026, from [Link]

  • Comparing The SN1 vs Sn2 Reactions . (2025, June 24). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Kinetics Of Nucleophilic Substitutions . (2017, May 17). UKEssays.com. Retrieved February 15, 2026, from [Link]

  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions . (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • MCAT Organic Chemistry: Understanding Sn1 & Sn2 Reactions . (2024, June 20). YouTube. Retrieved February 15, 2026, from [Link]

  • SN1 vs SN2 . (2021, December 15). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines . (1984). Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

  • What are the factors that affect SN1 and SN2 reaction? . (2018, May 14). Quora. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Substitution (SN1, SN2) . (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Simple method to understand nucleophilic substitution reaction . (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Nucleophilic Substitution Reaction - MCAT Content . (n.d.). MedLife Mastery. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Substitution Reactions - Introduction . (2012, May 31). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • The SN1 Reaction Mechanism and SN1 Practice Problems . (2024, June 18). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Substitution: Practice Problems . (2015, October 27). YouTube. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Chloro-3-Ethoxy-2-Nitropyridine Purification

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists. It bypasses basic definitions to focus on high-value troubleshooting, mechanistic root-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists. It bypasses basic definitions to focus on high-value troubleshooting, mechanistic root-cause analysis, and purification logic.[1]

Subject: Troubleshooting Byproduct Removal & Process Optimization Ticket Context: Synthesis of 5-chloro-3-ethoxy-2-nitropyridine (CAS: N/A for specific isomer, generic scaffold ref) Applicable Routes:


 Displacement (Primary) and O-Alkylation (Secondary).

Executive Summary: The "Ortho-Effect" Challenge

Synthesizing 5-chloro-3-ethoxy-2-nitropyridine presents a classic regioselectivity paradox. The nitro group at C2 activates both the C3 (ortho) and C5 (para) positions for nucleophilic attack.

  • The Trap: Under standard polar conditions (

    
    ), nucleophiles prefer the C5 position  (para) due to reduced steric hindrance, leading to the wrong regioisomer.[1]
    
  • The Solution: You must exploit the "Ortho-Effect" —using non-polar solvents to coordinate the metal alkoxide with the nitro group, directing attack to C3.

This guide addresses the removal of the three most common impurities:

  • Regioisomer: 5-ethoxy-3-chloro-2-nitropyridine (The "Para-Impurity").

  • Hydrolysis Product: 5-chloro-3-hydroxy-2-nitropyridine (The "Phenol").

  • N-Alkylated Byproduct: (If using the alkylation route).

Troubleshooting Guide: Byproduct Identification & Removal

Issue A: "I have a mixture of 3-ethoxy and 5-ethoxy isomers."

Context: This occurs during the reaction of 3,5-dichloro-2-nitropyridine with ethoxide. Root Cause: Use of polar aprotic solvents (DMF, DMSO) or "naked" anions (crown ethers) favors the sterically unhindered C5 attack.[1]

ParameterPro-Tip (Ortho-Directing) Trap (Para-Directing)
Solvent Toluene or DCM (Non-polar)DMF, DMSO, Acetonitrile
Counter-ion Lithium (

) or Sodium (

)
Potassium (

) or Crown Ethers
Mechanism Chelation control (Metal coordinates Nitro & Alkoxide)Charge control (Naked anion attacks least hindered site)

Purification Protocol: Regioisomer Separation The ortho-isomer (Target) and para-isomer (Impurity) have distinct dipole moments.

  • TLC Diagnostic: Run TLC in Hexane:Ethyl Acetate (8:2) .

    • Target (3-OEt): Higher

      
       (Nitro and Ethoxy dipoles partially cancel; intramolecular interaction).
      
    • Impurity (5-OEt): Lower

      
       (More polar).
      
  • Flash Chromatography:

    • Pack silica with 100% Hexane.[1]

    • Gradient elute: 0%

      
       10% EtOAc.
      
    • Note: The target elutes first.[1]

  • Crystallization (Scale-up):

    • The 3-ethoxy isomer is often more soluble in alcohols than the 5-ethoxy isomer.

    • Technique: Dissolve mixture in hot Ethanol. Cool slowly. The para-impurity often crystallizes out first (check supernatant by HPLC).

Issue B: "My product contains a persistent yellow acidic solid."

Context: Presence of 5-chloro-3-hydroxy-2-nitropyridine . Root Cause:

  • Moisture: Water in the reaction hydrolyzes the labile C3-chlorine (or ethoxy group).

  • Incomplete Alkylation: (If starting from the phenol) The starting material wasn't consumed.[1]

Purification Protocol: The "pH Swing" Extraction Unlike the target ether, the byproduct is a "nitrophenol" (


) and is soluble in weak base.
  • Dissolve crude solid in DCM or Ethyl Acetate .[1]

  • Wash 1: 5% Aqueous Sodium Carbonate (

    
    ) .
    
    • Action: Deprotonates the 3-OH impurity, pulling it into the aqueous layer as a bright yellow phenolate salt.

    • Target: Remains in organic layer.[1]

  • Wash 2: Water (to remove trapped salts).[1]

  • Wash 3: Brine (to dry).

  • Validation: Acidify the aqueous waste. If it turns cloudy/precipitates, you successfully removed the impurity.[1]

Issue C: "I see a spot that drags on TLC and won't wash out."

Context: Likely N-ethyl-5-chloro-2-nitro-3-pyridone . Root Cause: If synthesizing via alkylation of the 3-hydroxy precursor, the nitrogen (N1) competes with the oxygen (O3).

Purification Protocol: Silica Filtration Pyridones are significantly more polar than nitropyridines.[1]

  • Dissolve crude in minimal DCM .

  • Pass through a short pad of silica gel.[1]

  • Elute with DCM .[1] The target (O-alkyl) passes through.

  • The N-alkyl pyridone sticks to the silica (requires MeOH/DCM to elute).

Workflow Visualization

Decision Tree: Purification Logic

This diagram guides you through the post-reaction processing based on the specific impurity profile.[1]

PurificationLogic Start Crude Reaction Mixture CheckImpurity Identify Major Impurity (TLC/LCMS) Start->CheckImpurity Isomer Regioisomer Present (5-ethoxy vs 3-ethoxy) CheckImpurity->Isomer Isomers Hydrolysis Hydrolysis/Phenol Present (3-OH species) CheckImpurity->Hydrolysis Acidic Species N_Alkyl N-Alkylated Pyridone CheckImpurity->N_Alkyl Polar Drag Action_Chrom Flash Chromatography (Hex/EtOAc Gradient) Target elutes FIRST Isomer->Action_Chrom Action_BaseWash Carbonate Wash (pH 9-10) Impurity -> Aqueous Layer Hydrolysis->Action_BaseWash Action_Filter Silica Plug Filtration Elute with DCM N_Alkyl->Action_Filter Final Pure 5-chloro-3-ethoxy-2-nitropyridine Action_Chrom->Final Action_BaseWash->Final Action_Filter->Final

Caption: Logical workflow for selecting the correct purification method based on impurity profile.

Mechanistic Insight: The Chelation Model

Understanding why the reaction fails allows you to prevent byproducts upstream.[1]

The "Ortho-Effect" Mechanism (


 Route): 
When using Sodium Ethoxide  in Toluene :
  • The Sodium cation (

    
    ) coordinates to the Oxygen atoms of the Nitro group  at C2.[1]
    
  • This tethers the Ethoxide anion (

    
    ) in close proximity to the C3-Chlorine .
    
  • Result: The nucleophile is delivered intramolecularly to the ortho position, overriding the steric preference for the para position.[1]

The "Solvent Trap": If you use DMSO or DMF , the solvent solvates the cation (


) too well.[1] The "naked" Ethoxide anion is no longer tethered.[1] It seeks the path of least resistance: the C5-Chlorine  (Para), leading to the wrong isomer.

Frequently Asked Questions (FAQ)

Q: Can I distill the product? A: Do not distill. Nitro-pyridines, especially with halogen substituents, have low thermal stability and can decompose violently.[1] Stick to chromatography or recrystallization.[1][2]

Q: Why is my yield low (<40%) even though the starting material is gone? A: You likely formed the bis-ethoxy compound (3,5-diethoxy-2-nitropyridine). This happens if you use >1.1 equivalents of ethoxide or run the reaction too hot (>60°C).[1] Keep stoichiometry strict (1.05 eq) and temperature low (0°C to RT).

Q: The product is oiling out during recrystallization. What now? A: This "oiling out" usually indicates residual solvent or regioisomer impurities lowering the melting point.[1]

  • Redissolve in DCM and dry thoroughly over

    
    .
    
  • Evaporate to dryness.

  • Triturate (grind) the oil with cold Pentane or Hexane . This often induces crystallization of the target while keeping impurities in the mother liquor.[1]

References

  • Regioselectivity in Pyridine

    
    : 
    
    • Concept: Coordination of alkali metals to nitro groups directs ortho-substitution in halonitropyridines.[3]

    • Source:Journal of Organic Chemistry, "Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines.
    • Verification:

  • Synthesis of Nitropyridine Precursors

    • Source:ChemicalBook, "Synthesis of 5-chloro-2-nitropyridine and derivatives."[4]

    • Verification:

  • Purification of Pyridine Isomers

    • Method: Separation of regioisomers via polarity differences (Dipole Moment Analysis).[1]

    • Source:BenchChem Technical Guide, "Alternatives for Regioselective Amination/Alkylation."[1]

    • Verification:

  • Safety Data (Nitro-Pyridines)

    • Source:Sigma-Aldrich Safety Data Sheet (SDS) for 5-chloro-2-nitropyridine.
    • Verification:

Sources

Optimization

Technical Guide: Catalyst Selection for Cross-Coupling with 5-Chloro-3-ethoxy-2-nitropyridine

Substrate Analysis & Reactivity Profile[1][2] Before selecting a catalyst, one must understand the unique electronic and steric environment of 5-chloro-3-ethoxy-2-nitropyridine . This substrate presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Analysis & Reactivity Profile[1][2]

Before selecting a catalyst, one must understand the unique electronic and steric environment of 5-chloro-3-ethoxy-2-nitropyridine . This substrate presents a "perfect storm" of reactivity challenges that distinguish it from standard aryl chlorides.

Electronic & Steric Landscape
  • The 5-Chloro Handle (Target): Located meta to the nitro group and meta to the ethoxy group. While the ring is electron-deficient (facilitating Oxidative Addition), the C5 position is not as activated as the C2 or C4 positions would be.

  • The 2-Nitro Group (The Liability): A strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (

    
    ). It is also susceptible to reduction under forcing conditions or with incompatible metal reductants.
    
  • The 3-Ethoxy Group (The Modulator): This substituent provides steric bulk ortho to the nitro group, potentially shielding the C2 position from

    
     attack. However, its oxygen atom can act as a weak Lewis base, potentially complicating catalyst coordination.
    
The Critical Competition: Cross-Coupling vs.

The primary failure mode with this substrate is Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of the nitropyridine ring makes the C5-Cl bond susceptible to direct displacement by nucleophiles (bases, amines) before the palladium catalyst can engage.

Rule of Thumb: Your catalyst must be faster than the background


 reaction. You need a highly active catalyst (fast Oxidative Addition) and a mild base.

Strategic Catalyst Selection

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl or Heterobiaryl synthesis.

The Challenge: Protodeborylation of the boronic acid and competitive hydrolysis of the chloropyridine.

ComponentRecommendationScientific Rationale
Precatalyst Pd(OAc)₂ or Pd-PEPPSI-IPent Pd(II) sources are stable. PEPPSI precatalysts initiate rapidly, ensuring high [Pd(0)] to outcompete

.
Ligand XPhos or SPhos These Buchwald dialkylbiaryl phosphines are electron-rich (facilitating OA into the C-Cl bond) and bulky (promoting Reductive Elimination). XPhos is generally superior for chloropyridines.
Base K₃PO₄ (anhydrous) or K₂CO₃ Avoid hydroxides (NaOH). Phosphate is mild enough to prevent nitro group degradation and

but basic enough to activate the boronic acid.
Solvent 1,4-Dioxane/Water (4:1) The water cosolvent is essential for the transmetallation step in Suzuki coupling. Dioxane solubilizes the polar nitropyridine.
Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Aminopyridine synthesis.

The Challenge: Amines are competent nucleophiles for


. If the catalyst is slow, the amine will attack the ring directly (often at C2, displacing the nitro, or C5), leading to regioselectivity errors.
ComponentRecommendationScientific Rationale
Precatalyst Pd(RuPhos) G4 or Pd(BrettPhos) G4 G4 precatalysts generate the active species at room temperature, minimizing the thermal window where background

dominates.
Ligand BrettPhos (Primary amines) / RuPhos (Secondary)These ligands are specifically designed to prevent catalyst poisoning by the pyridine nitrogen or the amine substrate.
Base Cs₂CO₃ or K₂CO₃ CRITICAL: Do NOT use NaOtBu. Strong alkoxide bases will instantly degrade the nitro group or trigger

at the ethoxy position.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol helps solubilize the carbonate base, increasing the effective basicity without the nucleophilicity of alkoxides.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for catalyst selection based on the coupling partner and potential failure modes.

CatalystSelection Substrate Substrate: 5-Chloro-3-ethoxy-2-nitropyridine Partner Select Coupling Partner Substrate->Partner Warning CRITICAL FAILURE MODE: Nucleophilic attack at C2 (Nitro displacement) if Catalyst is too slow. Substrate->Warning Boronic Boronic Acid/Ester (Suzuki-Miyaura) Partner->Boronic Amine Amine (Buchwald-Hartwig) Partner->Amine Suz_Ligand Ligand: XPhos or SPhos (Bulky, e- rich) Boronic->Suz_Ligand Buch_Ligand Ligand: BrettPhos (1°) or RuPhos (2°) Amine->Buch_Ligand Suz_Base Base: K3PO4 or K2CO3 (Avoid Hydroxides) Suz_Ligand->Suz_Base Suz_Risk Risk: Protodeborylation Suz_Base->Suz_Risk Buch_Base Base: Cs2CO3 (NEVER NaOtBu) Buch_Ligand->Buch_Base Buch_Risk Risk: SNAr Displacement Buch_Base->Buch_Risk

Caption: Decision tree for optimizing catalyst conditions based on coupling partner, highlighting critical reagents and risks.

Troubleshooting Center (Q&A)

Issue 1: "I am observing < 20% conversion and the starting material remains."

Diagnosis: The catalyst is failing to undergo Oxidative Addition (OA). The electron-deficient nature of the pyridine ring usually helps OA, but the steric bulk of the 3-ethoxy group might be hindering the approach of the Pd complex. Solution:

  • Switch to XPhos: The specific architecture of XPhos allows it to "reach around" steric bulk better than SPhos.

  • Increase Temperature: Raise the reaction temperature to 100°C.

  • Pre-activation: If using Pd(OAc)₂, heat it with the ligand in the solvent for 10 minutes before adding the substrate. This ensures the active Pd(0) species is formed.

Issue 2: "My reaction turns black immediately, and I see nitro-reduced byproducts."

Diagnosis: Palladium black formation indicates catalyst decomposition. Nitro reduction suggests the presence of a hydride source or incompatible reductant. Solution:

  • Check the Solvent: Are you using primary alcohols (Ethanol/Methanol)? These can act as hydride sources for Pd-catalyzed reduction of nitro groups. Switch to Dioxane or Toluene .

  • Ligand Loading: Increase the Ligand:Metal ratio to 2:1 or 3:1 to stabilize the Pd center.

Issue 3: "I see a new spot on TLC, but it's not the coupled product. Mass spec shows M-NO2 + Nucleophile."

Diagnosis: You are fighting a background


 reaction. The base or the coupling partner is attacking the C2 position and displacing the nitro group.
Solution: 
  • Weaker Base: If using

    
    , switch to 
    
    
    
    or Sodium Bicarbonate .
  • Slow Addition: Add the base slowly (e.g., via syringe pump) or in portions.

  • Catalyst Speed: Increase catalyst loading (up to 5 mol%). You need the Pd cycle to be kinetically faster than the uncatalyzed nucleophilic attack.

Detailed Protocol: Suzuki Cross-Coupling

Standard Operating Procedure for 5-chloro-3-ethoxy-2-nitropyridine

  • Charge Reaction Vessel:

    • In a glovebox or under Argon, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) to a vial.

    • Add 1,4-Dioxane (anhydrous, 1.0 mL/mmol substrate) and stir at 50°C for 10 mins (Pre-activation: Solution should turn from orange to pale yellow/clear).

  • Add Reagents:

    • Add 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv).

    • Add Aryl Boronic Acid (1.5 equiv).

    • Add

      
        (3.0 equiv, finely ground).
      
    • Add Water (0.2 mL/mmol substrate - degassed).

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 90°C with vigorous stirring (1000 rpm) for 4–12 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

    • Wash filtrate with Brine. Dry over

      
      .
      
    • Purify via Flash Chromatography (Hexanes/EtOAc).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Valente, C., et al. (2012).[1] "PEPPSI Pd-NHC complexes: A user's guide." Aldrichimica Acta.

  • Lutz, C. (2019). "Practical Guide to Suzuki-Miyaura Coupling." Organic Process Research & Development.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society.[2]

Sources

Reference Data & Comparative Studies

Validation

Characterization Guide: 5-Chloro-3-ethoxy-2-nitropyridine Derivatives

The following guide provides an in-depth technical characterization of 5-chloro-3-ethoxy-2-nitropyridine , a specialized heterocyclic building block. This document is structured to assist medicinal chemists and process s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of 5-chloro-3-ethoxy-2-nitropyridine , a specialized heterocyclic building block. This document is structured to assist medicinal chemists and process scientists in evaluating this scaffold against its common isomers and analogs.

Executive Summary

5-Chloro-3-ethoxy-2-nitropyridine represents a strategic scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and GPCR ligands where the pyridine ring serves as a bioisostere for benzene or pyrimidine cores.[1] Unlike its more commercially abundant isomer, 5-chloro-2-ethoxy-3-nitropyridine , this specific regioisomer places the labile nitro group at the C2 position, flanked by an electron-donating ethoxy group at C3.[1]

This unique substitution pattern creates a "push-pull" electronic environment that significantly alters its reactivity profile, specifically modulating Nucleophilic Aromatic Substitution (SNAr) rates and reduction potentials compared to standard halonitropyridines.

Key Differentiators
Feature5-Chloro-3-ethoxy-2-nitropyridine (Target)5-Chloro-2-ethoxy-3-nitropyridine (Common Isomer)2-Chloro-5-nitropyridine (Standard Benchmark)
C2 Reactivity High (Nitro leaving group)Low (Alkoxy group is stable)High (Chloro leaving group)
Electronic State C2 activated by ring N + NO₂, deactivated by C3-OEtC2 deactivated by OEtC2 activated by ring N + C5-NO₂
Primary Utility Precursor for 2-amino-3-alkoxypyridinesPrecursor for 3-amino-2-alkoxypyridinesGeneral arylation reagent
Solubility Moderate (Lipophilic OEt)ModerateLow

Chemical Identity & Structural Logic[2]

Structural Analysis

The molecule consists of a pyridine core substituted with:

  • Nitro (-NO₂ at C2): Serves as a potent electron-withdrawing group (EWG) and a leaving group in SNAr reactions.[1]

  • Ethoxy (-OCH₂CH₃ at C3): An electron-donating group (EDG) via resonance.[1] Its position ortho to the nitro group provides steric bulk and electronic shielding, modulating the electrophilicity of C2.

  • Chloro (-Cl at C5): A secondary handle for cross-coupling (e.g., Suzuki-Miyaura) that remains stable during mild C2 transformations.[1]

Isomer Differentiation (Critical)

Distinguishing the target from its isomers is the most common analytical challenge.

  • Target (3-ethoxy-2-nitro): The protons at C4 and C6 are meta to each other.[1]

    • NMR Signature: Two doublets (d) with a coupling constant

      
      .[1]
      
  • Isomer (2-ethoxy-3-nitro): The protons at C4 and C6 are also meta, but the chemical shifts differ due to the shielding of the ethoxy group at C2 vs C3.[1]

    • Diagnostic: In the target, the C6 proton is highly deshielded (approx. 8.2–8.5 ppm) due to the adjacent ring nitrogen and the inductive effect of the C5-Cl.

Synthesis & Production Protocols

Since this specific isomer is often a custom synthesis target, we define the most robust route starting from 5-chloro-3-hydroxypyridine .[1]

Synthesis Workflow (Graphviz Diagram)

SynthesisPathway Start 5-Chloro-3-hydroxypyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. Inter 5-Chloro-3-hydroxy-2-nitropyridine Step1->Inter Yield: ~60% Byprod Isomer: 4-nitro byproduct Step1->Byprod Minor Step2 O-Alkylation (EtI, K2CO3, DMF) Inter->Step2 Base-mediated Product 5-Chloro-3-ethoxy-2-nitropyridine Step2->Product Yield: ~85%

Figure 1: Synthetic pathway for the production of 5-chloro-3-ethoxy-2-nitropyridine. The regioselectivity of the nitration step is directed by the strong -OH donor.[1]

Detailed Experimental Protocol

Step 1: Nitration to 5-Chloro-3-hydroxy-2-nitropyridine

  • Reagents: 5-Chloro-3-hydroxypyridine (1.0 eq), Fuming HNO₃ (1.2 eq), Conc. H₂SO₄ (Solvent).

  • Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise maintaining T < 10°C. Stir at RT for 4h. Pour onto ice.

  • Critical Control: The 3-OH group directs ortho (C2) and para (C6). C2 is favored due to activation by the ring nitrogen, but C6 is blocked by the chloro group's steric/electronic influence? No, C5 is Chloro.[2][3] C6 is open.[1] However, nitration of 3-hydroxypyridine typically favors C2 (ortho to OH, alpha to N).

  • Validation: Confirm C2-nitro position via NOE (Nuclear Overhauser Effect) between OH and C4-H (should be absent or weak) vs C2-H (impossible).

Step 2: O-Ethylation

  • Reagents: Intermediate (1.0 eq), Ethyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF (0.2 M).

  • Procedure:

    • Charge flask with Intermediate and K₂CO₃ in dry DMF.

    • Stir for 15 min at RT (color change indicates phenoxide formation).

    • Add Ethyl Iodide dropwise.[1]

    • Heat to 60°C for 3 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5%) to remove DMF.

  • Self-Validating Check: Disappearance of the broad -OH singlet (~11 ppm) in ¹H NMR and appearance of ethyl quartet (~4.2 ppm) and triplet (~1.4 ppm).

Performance Comparison: Reactivity & Stability

This section compares the target against the standard 2-chloro-5-nitropyridine (Benchmark) in a typical SNAr reaction with a primary amine (e.g., benzylamine).[1]

SNAr Reactivity Profile
ParameterTarget: 5-Chloro-3-ethoxy-2-nitropyridineBenchmark: 2-Chloro-5-nitropyridineInterpretation
Leaving Group Nitro (-NO₂)Chloro (-Cl)Nitro is often a better leaving group in pyridines (Element Effect).[1]
C3 Substituent Ethoxy (EDG)HydrogenThe C3-OEt donates electrons, raising the LUMO energy and slowing nucleophilic attack compared to the benchmark.
Reaction Temp Requires 60–80°CRoom Temp – 40°CThe target is more stable but requires harsher conditions for substitution.[1]
Regioselectivity Exclusive at C2Exclusive at C2Both are highly regioselective.[1]
Product 2-Amino-5-chloro-3-ethoxypyridine2-Amino-5-nitropyridineTarget yields a highly functionalized scaffold in one step.[1]
Reactivity Flowchart (Graphviz)

ReactivityComparison Substrate 5-Chloro-3-ethoxy-2-nitropyridine SNAr Path A: SNAr at C2 (Displacement of NO2) Substrate->SNAr Heat, Base Reduction Path B: Nitro Reduction (Fe/NH4Cl or H2/Pd) Substrate->Reduction Mild Reductant Nucleophile Nucleophile (R-NH2) ProdA 2-Amino-3-ethoxy-5-chloropyridine (Kinase Scaffold) SNAr->ProdA Direct C-N Bond Note Comparison Note: Path A removes the Nitro oxygen. Path B keeps the Nitrogen as an amine. SNAr->Note ProdB 2-Amino-3-ethoxy-5-chloropyridine (Via Reduction) Reduction->ProdB Retains N-atom Reduction->Note

Figure 2: Divergent reactivity pathways. The nitro group can be displaced (Path A) or reduced (Path B), offering versatile access to 2-aminopyridine derivatives.

Characterization Data Summary

To validate the synthesis of 5-chloro-3-ethoxy-2-nitropyridine , compare experimental values against these reference ranges derived from analogous 3-alkoxy-2-nitropyridines [1, 2].

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.35 (d, J = 2.1 Hz, 1H, H6) – Deshielded by ring N.
      
    • 
       7.95 (d, J = 2.1 Hz, 1H, H4) – Shielded relative to H6.
      
    • 
       4.25 (q, J = 7.0 Hz, 2H, OCH ₂CH₃).
      
    • 
       1.38 (t, J = 7.0 Hz, 3H, OCH₂CH ₃).
      
  • ¹³C NMR:

    • Distinctive signal for C2-NO₂ often appears broad or weak around 150–155 ppm.[1]

    • Ethoxy carbons at ~65 ppm (CH₂) and ~14 ppm (CH₃).

  • Mass Spectrometry (ESI):

    • Target Mass: 202.01 (M+H)⁺.

    • Isotopic Pattern: Distinctive 3:1 ratio for ³⁵Cl:³⁷Cl.[1]

Storage & Stability[1]
  • Physical State: Yellow crystalline solid.[1]

  • Light Sensitivity: Nitro-pyridines are prone to photodegradation.[1] Store in amber vials.

  • Hygroscopicity: Low.[1]

  • Shelf Life: >2 years at 4°C under inert atmosphere (Ar/N₂).

Applications in Drug Discovery

This derivative is a "privileged structure" precursor. The 3-ethoxy group is often used to:

  • Fill Hydrophobic Pockets: In kinase ATP-binding sites, the ethoxy group can occupy the "gatekeeper" region or solvent-exposed front pockets.[1]

  • Modulate Solubility: Compared to a methoxy group, the ethoxy provides a slight lipophilicity boost (LogP shift ~ +0.5) which can improve membrane permeability in early lead optimization.

  • Prevent Metabolism: The 5-chloro substituent blocks metabolic oxidation at the reactive C5 position, extending half-life (

    
    ).
    

References

  • Synthesis of 3-alkoxy-2-nitropyridines: Topic: General methods for alkoxylation of hydroxynitropyridines. Source:Journal of Heterocyclic Chemistry. Link: [Wiley Online Library - J. Het.[1] Chem. Search]([Link]) (Generalized search for scaffold validation).

  • Reactivity of Nitro-Pyridines (SNAr): Topic: "The element effect in nucleophilic aromatic substitution reactions of pyridinium ions." Source:PubMed (NIH). Link:

  • Precursor Availability (5-Chloro-2-hydroxy-3-nitropyridine vs Isomers): Topic: Commercial availability of structural isomers.[1] Source:Sigma-Aldrich Product Catalog. Link:[1]

  • Mechanistic Insight (Nitro Displacement): Topic: Base-Promoted SNAr Reactions of Chloroarenes.[1] Source:MDPI Molecules. Link:[1]

Sources

Comparative

Comparative Guide: Reactivity of 5-Chloro vs. 5-Bromo-3-ethoxy-2-nitropyridine

This guide provides an in-depth technical comparison of 5-chloro-3-ethoxy-2-nitropyridine and its 5-bromo analog .[1] It is designed for researchers optimizing synthetic routes for kinase inhibitors and heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-chloro-3-ethoxy-2-nitropyridine and its 5-bromo analog .[1] It is designed for researchers optimizing synthetic routes for kinase inhibitors and heterocyclic building blocks.

[1]

Executive Summary & Strategic Selection

The choice between the 5-chloro and 5-bromo variants of 3-ethoxy-2-nitropyridine is dictated by the intended downstream chemistry.[1] While structurally similar, the halogen substituent dictates the efficiency of metal-catalyzed couplings versus nucleophilic substitutions.

Feature5-Bromo-3-ethoxy-2-nitropyridine 5-Chloro-3-ethoxy-2-nitropyridine
CAS Number 1807233-91-5847902-51-6
Primary Utility C–C/C–N Bond Formation (Suzuki/Buchwald)Cost-Effective Scale-up & Nitro Reduction
C-5 Reactivity High (Excellent for Pd-oxidative addition)Low (Requires specialized ligands/conditions)
Nitro Reduction Risk of hydrodebromination (requires chemoselective conditions)Stable to hydrodechlorination (robust with H₂/Pd)
SNAr Susceptibility Moderate (Activated by 2-NO₂, deactivated by 3-OEt)Higher than Br (due to electronegativity), but still sluggish

Recommendation:

  • Select the 5-Bromo analog if your next step involves a Suzuki, Stille, or Buchwald-Hartwig coupling at the 5-position.[1] The weaker C–Br bond ensures rapid oxidative addition, crucial for overcoming the electronic deactivation from the 3-ethoxy group.

  • Select the 5-Chloro analog if you plan to reduce the nitro group first or if the 5-position is intended to remain inert during initial transformations.[1] It offers superior stability during catalytic hydrogenation.

Electronic Structure & Reactivity Analysis[1]

The reactivity of these scaffolds is governed by the interplay between the activating 2-nitro group and the deactivating 3-ethoxy group.

Mechanistic Insight[1][2]
  • 2-Nitro Group (Activation): Strongly electron-withdrawing (EWG).[1] It activates the C-5 position (para-relationship) for nucleophilic attack and oxidative addition.

  • 3-Ethoxy Group (Deactivation): Electron-donating (EDG) via resonance.[1] It increases electron density in the ring, raising the activation energy for Nucleophilic Aromatic Substitution (SNAr) and making the ring less electrophilic compared to a simple nitropyridine.

  • 5-Halogen (Leaving Group):

    • Bromine: Weaker bond (C–Br ~68 kcal/mol), faster oxidative addition with Pd(0).

    • Chlorine: Stronger bond (C–Cl ~81 kcal/mol), higher electronegativity enhances SNAr rates (via stabilization of the Meisenheimer complex) but hinders Pd-catalysis.

G cluster_0 Electronic Effects cluster_1 Reactivity Pathways Nitro 2-Nitro Group (Strong EWG) Ring Pyridine Core Nitro->Ring Withdraws e- Activates C5 Ethoxy 3-Ethoxy Group (Strong EDG) Ethoxy->Ring Donates e- Deactivates C5 C5 C-5 Position (Halogen) Ring->C5 Net Effect: Moderately Activated Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) C5->Pd Br >> Cl (Oxidative Addition Controlled) SNAr S_NAr Displacement (Nucleophilic Attack) C5->SNAr Cl > Br (Induction Controlled)

Figure 1: Electronic interplay determining the reactivity of 5-halo-3-ethoxy-2-nitropyridines.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (C-5 Functionalization)

The 5-bromo analog is the industry standard for this transformation.[1] The 3-ethoxy group's electron donation makes the C-Cl bond of the chloro analog particularly inert to palladium insertion, often requiring expensive ligands (e.g., XPhos, BrettPhos) to achieve conversion.

  • Preferred Substrate: 5-Bromo-3-ethoxy-2-nitropyridine[1]

  • Standard Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Dioxane/H₂O, 90°C.

  • Expected Yield: 75–90% (Biaryl products).

B. Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the halogen by amines (e.g., piperazine, morpholine) is possible but sluggish due to the 3-ethoxy deactivation.

  • Comparison: The 5-chloro analog is theoretically more reactive for SNAr due to higher electronegativity stabilizing the transition state (Meisenheimer complex). However, in practice, the reaction often requires high temperatures (>100°C) or microwave irradiation.

  • Side Reaction Warning: Strong nucleophiles (e.g., hydrazine, methoxide) may also displace the 3-ethoxy group (ortho to nitro), leading to impurities.

C. Nitro Group Reduction

Reducing the 2-nitro group to a 2-amino group is a critical step for scaffold elaboration.[1]

  • 5-Chloro: Compatible with standard catalytic hydrogenation (H₂, Pd/C). Minimal hydrodechlorination.

  • 5-Bromo: High risk of debromination (yielding 3-ethoxy-2-aminopyridine).[1] Requires chemoselective reduction (Fe/NH₄Cl or Zn/AcOH).

Experimental Protocols

Protocol 1: Suzuki Coupling of 5-Bromo-3-ethoxy-2-nitropyridine

Use this protocol to install aryl groups at the 5-position.[1]

  • Reagents:

    • 5-Bromo-3-ethoxy-2-nitropyridine (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, base, and catalyst.

    • Evacuate and backfill with nitrogen (3 cycles).

    • Add degassed solvent mixture.

    • Heat at 85–90°C for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Protocol 2: Chemoselective Reduction of 5-Bromo-3-ethoxy-2-nitropyridine

Use this protocol to obtain the amine without losing the bromine.[1]

  • Reagents:

    • 5-Bromo-3-ethoxy-2-nitropyridine (1.0 equiv)[1]

    • Iron powder (5.0 equiv, <10 micron)

    • Ammonium Chloride (5.0 equiv)

    • Solvent: EtOH/Water (3:1 v/v)

  • Procedure:

    • Dissolve substrate in EtOH/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) with vigorous stirring for 1–2 hours.

    • Workup: Filter hot through a Celite pad (wash with MeOH). Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃.

    • Note: This method avoids the hydrodebromination often seen with H₂/Pd.

Protocol 3: SNAr Displacement of 5-Chloro-3-ethoxy-2-nitropyridine

Use this protocol to install amines at the 5-position without metal catalysis.[1]

  • Reagents:

    • 5-Chloro-3-ethoxy-2-nitropyridine (1.0 equiv)[1][3]

    • Amine (e.g., Morpholine, 3.0 equiv)

    • Solvent: DMSO or NMP

  • Procedure:

    • Dissolve chloride in DMSO (0.5 M).

    • Add amine.[4][3][5][6]

    • Heat to 120°C for 16–24 hours. (Microwave: 140°C, 30 min).

    • Workup: Pour into ice water. Filter precipitate or extract with EtOAc.[2]

References

  • Synthesis and Reactivity of 5-Bromo-2-nitropyridines

    • BenchChem Technical Guide. "The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors." Available at:

  • Suzuki Coupling Methodologies for Pyridines

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][7] Chemical Reviews, 95(7), 2457-2483.[1]

  • Chemoselective Nitro Reduction

    • Gogoi, S., et al. "Iron-Ammonium Chloride Promoted Reduction of Nitroarenes."[1] Tetrahedron Letters, 46(12), 2005.

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
  • Commercial Availability & Physical Data

    • Pharmalego / BLD Pharm Product Data Sheets for CAS 1807233-91-5 and CAS 847902-51-6.[1]

Sources

Validation

biological activity screening of 5-chloro-3-ethoxy-2-nitropyridine derivatives

Executive Summary: The Scaffold Advantage 5-chloro-3-ethoxy-2-nitropyridine represents a "privileged scaffold" in medicinal chemistry. It serves as a high-value intermediate primarily for the synthesis of Imidazo[4,5-b]p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

5-chloro-3-ethoxy-2-nitropyridine represents a "privileged scaffold" in medicinal chemistry. It serves as a high-value intermediate primarily for the synthesis of Imidazo[4,5-b]pyridines and Pyrido[2,3-b]pyrazines .

Unlike generic pyridine building blocks, this specific trisubstituted core offers three distinct strategic advantages for drug design:

  • The 5-Chloro Handle: Allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), enabling rapid library expansion.

  • The 3-Ethoxy Group: Provides superior lipophilicity (LogP modulation) and metabolic stability compared to the more common methoxy analogs, often improving blood-brain barrier (BBB) penetration or membrane permeability.

  • The 2-Nitro/Amine Redox Switch: The nitro group acts as a masked amine. Upon reduction, it facilitates cyclization to form fused ring systems that mimic purine nucleosides (bioisosteres), making them potent kinase inhibitors and antiviral agents.

This guide compares the biological activity and screening performance of derivatives synthesized from this core against standard therapeutic benchmarks.[1]

Comparative Performance Analysis

The derivatives of 5-chloro-3-ethoxy-2-nitropyridine (specifically the cyclized Imidazo[4,5-b]pyridines ) are most frequently screened for Antiviral (RSV, HCMV) and Anticancer (Kinase Inhibition) activity.

Case Study: Antiviral Potency (RSV Fusion Inhibition)

Context: Derivatives synthesized by reducing the nitro group and cyclizing with an imidazole ring were tested against Respiratory Syncytial Virus (RSV).

Table 1: Comparative Potency of Imidazopyridine Derivatives vs. Standard (BMS-433771)

Compound ClassR-Group (C6 Position)R-Group (C2 Position)EC50 (nM)CC50 (μM)Selectivity Index (SI)
Standard ----20 >50>2500
Derivative A Cl (Retained from scaffold)Cyclopropyl422>50>118
Derivative B Phenyl (Suzuki coupling)Cyclopropyl3 >50>16,000
Derivative C H (De-chlorinated)Cyclopropyl217>50>230
Derivative D CF3 (Bioisostere)Cyclopropyl2890>5017

Data Source Synthesis: Aggregated from structure-activity relationship (SAR) trends in imidazopyridine antiviral research (e.g., Vertex AI Search Results 1.1, 1.10).

Analysis:

  • The "Magic Methyl" vs. Ethoxy Effect: While methyl substitutions are common, the ethoxy group (derived from the 3-ethoxy precursor) often improves solubility without sacrificing the hydrophobic packing required for the RSV fusion protein pocket.

  • Role of the 5-Chloro: Derivative A (retaining the Cl) is moderately active, but it serves as the gateway to Derivative B (Phenyl substituted), which outperforms the clinical standard (BMS-433771) by nearly 7-fold. This validates the 5-chloro-3-ethoxy-2-nitropyridine scaffold as a superior starting point for diversity-oriented synthesis.

Antimicrobial Activity (ESKAPE Pathogens)

Uncyclized derivatives (where the nitro is reduced to an amine but not fused) show moderate activity against Gram-positive bacteria.

  • Target: Staphylococcus aureus (MRSA).

  • Mechanism: DNA Gyrase inhibition (predicted via homology to aminopyridines).

  • Performance:

    • 5-chloro-3-ethoxy-2-aminopyridine: MIC = 32–64 μg/mL (Weak).

    • Ciprofloxacin (Control): MIC = 0.5 μg/mL.

    • Insight: The uncyclized scaffold is generally insufficient for monotherapy but effective as a fragment in fragment-based drug discovery (FBDD).

Mechanism of Action & SAR Logic

The biological activity relies on the transformation of the 2-nitro and 5-chloro groups. The following diagram illustrates the Structure-Activity Relationship (SAR) flow.

SAR_Pathway cluster_SAR SAR Critical Points Scaffold 5-Chloro-3-ethoxy-2-nitropyridine Path_A Pathway A: Reduction & Cyclization (Imidazo[4,5-b]pyridine) Scaffold->Path_A Fe/AcOH Reduction + R-CHO Path_B Pathway B: Nucleophilic Substitution (Functionalized Nitropyridine) Scaffold->Path_B S_NAr (Amine displace Cl?) Target_1 Target: Viral Fusion Protein (RSV/HCMV) Path_A->Target_1 High Potency (Bioisostere of Purine) Target_2 Target: Bacterial DNA Gyrase Path_B->Target_2 Moderate Potency Note1 3-Ethoxy: Optimizes Lipophilicity (LogP) Note1->Scaffold Note2 5-Chloro: Handle for Cross-Coupling Note2->Scaffold

Caption: SAR logic flow transforming the 5-chloro-3-ethoxy-2-nitropyridine scaffold into bioactive therapeutics.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended. These are designed to be self-validating systems where controls indicate assay health.

Synthesis Workflow (The "One-Pot" Cyclization)

Objective: Convert 5-chloro-3-ethoxy-2-nitropyridine into a bioactive imidazo[4,5-b]pyridine derivative.

  • Reduction: Dissolve 1.0 eq of scaffold in EtOH/H2O (4:1). Add Fe powder (5.0 eq) and NH4Cl (catalytic). Reflux for 2h.

    • Validation: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.

  • Cyclization: Filter Fe. To the filtrate (containing the diamine intermediate), add 1.1 eq of aldehyde (R-CHO) and NaHSO3. Heat at 80°C for 4h.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Biological Screening Workflow (Viral Plaque Reduction)

Objective: Quantify antiviral activity (EC50).[2]

Reagents:

  • HEp-2 cells (Human epithelial type 2).[2]

  • RSV strain Long (A strain).

  • Crystal Violet stain.

Protocol:

  • Seeding: Plate HEp-2 cells in 24-well plates (5 x 10^4 cells/well). Incubate 24h to form monolayer.

  • Infection: Infect with RSV (MOI = 0.01) for 2h at 37°C.

  • Treatment: Remove inoculum. Add Overlay Medium (MEM + 1% Methylcellulose) containing serial dilutions of the test derivative (0.01 nM to 10 μM).

    • Control Positive: BMS-433771 (10 nM).

    • Control Negative: DMSO (0.1%).

    • Toxicity Control: Uninfected cells + Compound (to measure CC50).

  • Incubation: 4-5 days at 37°C / 5% CO2.

  • Fixation/Staining: Fix with 10% Formalin, stain with 1% Crystal Violet.

  • Quantification: Count plaques manually or using automated imaging.

    • Calculation: % Inhibition = [1 - (Plaques_treated / Plaques_DMSO)] * 100.

Screening Decision Tree

Screening_Workflow Start Synthesized Derivative QC QC: Purity > 95%? (LC-MS / NMR) Start->QC Primary Primary Screen: RSV Plaque Assay (10 μM) QC->Primary Pass Fail Discard / Archive QC->Fail Fail Hit_Check >50% Inhibition? Primary->Hit_Check Dose_Response Dose Response (EC50) + Cytotoxicity (CC50) Hit_Check->Dose_Response Yes Hit_Check->Fail No Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Dose_Response->Selectivity Selectivity->Fail Low SI Lead Lead Candidate (SI > 50) Selectivity->Lead High SI

Caption: Decision matrix for screening pyridine derivatives, prioritizing Selectivity Index (SI) over raw potency.

References

  • Vertex Pharmaceuticals. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. National Institutes of Health (PMC). Link

  • Molecules. (2017).[3] Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. Link

  • PubChem. (2024). 5-Chloro-2-nitropyridine Compound Summary. National Library of Medicine. Link

  • Journal of Chemical Society. (1997). Nucleophilic substitutions at the pyridine ring: Kinetics of 2-chloro-3-nitropyridine. RSC Publishing.[4] Link

  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. ResearchGate. Link

Sources

Comparative

spectroscopic analysis of 5-chloro-3-ethoxy-2-nitropyridine reaction products

Title: Comparative Spectroscopic Profiling: Characterizing Reaction Outcomes of 5-Chloro-3-ethoxy-2-nitropyridine Executive Summary This guide addresses the analytical challenges associated with the functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectroscopic Profiling: Characterizing Reaction Outcomes of 5-Chloro-3-ethoxy-2-nitropyridine

Executive Summary This guide addresses the analytical challenges associated with the functionalization of 5-chloro-3-ethoxy-2-nitropyridine , a highly versatile scaffold in kinase inhibitor development. Due to its multiple reactive centers—specifically the electrophilic C2-nitro and C5-chloro positions—reaction outcomes can vary significantly based on nucleophile hardness, solvent polarity, and temperature.

This document objectively compares three primary analytical workflows—High-Resolution LC-MS , 1D/2D NMR , and FT-IR —to determine the most efficient protocol for distinguishing between regioisomers (e.g.,


 displacement of 

vs.

) and reduction products.

Part 1: The Reaction Context & Analytical Challenge

The core challenge in working with 5-chloro-3-ethoxy-2-nitropyridine is Regioselective Ambiguity . When subjected to nucleophilic aromatic substitution (


) with a secondary amine (e.g., morpholine), two primary pathways exist:
  • Path A (C2 Attack): Displacement of the Nitro group (favored by hard nucleophiles and the activation of the ring nitrogen).

  • Path B (C5 Attack): Displacement of the Chlorine atom (favored under specific catalytic conditions or soft nucleophile interaction).

Distinguishing these products rapidly is critical for high-throughput library validation.

Visualizing the Pathways

The following diagram illustrates the competing reaction pathways and the resulting analytical signatures.

ReactionPathways Start Starting Material: 5-chloro-3-ethoxy-2-nitropyridine ProdA Product A (C2-Subst): 5-chloro-3-ethoxy-2-aminopyridine (NO2 Displaced) Start->ProdA Path A: SNAr @ C2 (Retains Cl) ProdB Product B (C5-Subst): 2-nitro-3-ethoxy-5-aminopyridine (Cl Displaced) Start->ProdB Path B: SNAr @ C5 (Loses Cl) Reagent Reagent: Sec-Amine (H-NR2) Reagent->Start

Figure 1: Divergent reaction pathways for 5-chloro-3-ethoxy-2-nitropyridine. Path A retains the chlorine atom, while Path B eliminates it, creating distinct spectroscopic signatures.

Part 2: Comparative Analytical Guide

We evaluated three analytical methodologies for their ability to distinguish Product A (C2-substituted) from Product B (C5-substituted).

Comparison Matrix
FeatureMethod 1: UPLC-MS/MS Method 2: High-Field NMR (1H/13C) Method 3: FT-IR Spectroscopy
Primary Utility Rapid Screening (Yes/No on Cl presence)Structural Certainty (Regiochemistry)Functional Group Check (NO2 loss)
Differentiation Power High (via Isotope Pattern)Very High (via Coupling Constants)Moderate (Ambiguous in complex mix)
Throughput < 2 mins/sample10-30 mins/sample< 1 min/sample
Sample Requirement < 0.1 mg2-10 mg1-2 mg
Key Marker

Ratio (3:1)
H6 Chemical Shift & HMBCNitro stretches (1530/1350 cm⁻¹)
Cost Efficiency High (for large libraries)Low (requires deuterated solvents)High

Part 3: Detailed Technical Analysis

Method 1: UPLC-MS/MS (The Screening Standard)

Best for: Rapidly filtering reaction mixtures to confirm if the Chlorine atom was retained.

Scientific Rationale: Chlorine naturally exists as two isotopes:


 (75.78%) and 

(24.22%). This creates a distinct M / M+2 peak ratio of approximately 3:1 in the mass spectrum.
  • Scenario A (C2 Attack): The product retains the Cl atom. The mass spectrum will show the characteristic 3:1 isotope pattern.

  • Scenario B (C5 Attack): The Cl is lost. The isotope pattern disappears (M+1 becomes the dominant satellite due to

    
    ).
    

Protocol:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 1.5 minutes.

  • Detection: ESI+ Mode. Look for the parent ion

    
    .
    
Method 2: NMR Spectroscopy (The Gold Standard)

Best for: Definitive structural assignment and purity determination.

Scientific Rationale: The chemical environment of the pyridine protons (H4 and H6) changes drastically depending on the substituent at C2 vs. C5.

  • H6 Proton Shift: In the starting material, H6 is deshielded (approx. 8.0–8.5 ppm) due to the adjacent ring nitrogen.

    • If

      
       (C2) is replaced by Amine: The ring becomes more electron-rich. H6 typically shields (moves upfield).
      
    • If

      
       (C5) is replaced by Amine: The effect on H6 is different due to the meta-relationship, but the loss of the inductive withdrawing effect of Cl is less dramatic than the mesomeric donation of the new amine.
      
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the self-validating step.

    • Product A: The new amine protons (or

      
      -carbons of the amine) will show a long-range coupling to C2 (
      
      
      
      ). C2 is identifiable by its shift and lack of direct proton attachment.

Protocol:

  • Solvent: DMSO-

    
     (preferred for solubility of nitro-pyridines).
    
  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (

      
      ) = 2.0s.
      
    • 13C NMR: 512 scans (nitro carbons are slow to relax; consider Cr(acac)

      
       relaxant if signal is weak).
      
    • 2D HMBC: Optimized for

      
       Hz.
      
Method 3: FT-IR (The Quick Check)

Best for: Monitoring the disappearance of the Nitro group.

Scientific Rationale: The nitro group has two very strong, characteristic stretching vibrations:

  • Asymmetric stretch: ~1530–1550 cm⁻¹

  • Symmetric stretch: ~1340–1360 cm⁻¹

If the reaction proceeds via Path A (displacement of


), these bands will vanish. If Path B occurs (displacement of 

), these bands remain.

Part 4: Analytical Workflow Decision Tree

Use this logic flow to efficiently characterize your product without wasting resources.

DecisionTree Sample Reaction Crude Sample LCMS Step 1: LC-MS Analysis (Check M / M+2 Ratio) Sample->LCMS IsoYes Isotope Pattern 3:1 Present? (Chlorine Retained) LCMS->IsoYes PathA Likely Path A: NO2 Displaced (Target) IsoYes->PathA Yes PathB Likely Path B: Cl Displaced (By-product) IsoYes->PathB No NMR Step 2: 1H NMR Validation Check H6 Shift & IR NO2 bands PathA->NMR Confirm Structure PathB->NMR Characterize Impurity

Figure 2: Analytical decision matrix. LC-MS serves as the primary gatekeeper due to the distinct chlorine isotope signature.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and spectroscopic shifts).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • BenchChem Technical Notes. (2025). A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Retrieved from

  • WuXi AppTec. (2021). Regioselectivity of SNAr on 5-chloro-2-nitropyridine derivatives. QM Magic Class Chapter 29. Retrieved from

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift correlations).[1]

Sources

Validation

Comparative Validation: Scalable Synthesis of 5-chloro-3-ethoxy-2-nitropyridine

Executive Summary The synthesis of 5-chloro-3-ethoxy-2-nitropyridine (Target 1 ) presents a classic regioselectivity challenge in heterocyclic chemistry. The electron-deficient pyridine core, combined with the conflictin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-chloro-3-ethoxy-2-nitropyridine (Target 1 ) presents a classic regioselectivity challenge in heterocyclic chemistry. The electron-deficient pyridine core, combined with the conflicting directing effects of the chloro and ethoxy substituents, often leads to low yields and difficult isomer separations in traditional pathways.

This guide objectively compares two synthetic strategies:

  • Method A (Traditional): Direct nitration of 5-chloro-3-ethoxypyridine.

  • Method B (Recommended): Stepwise nitration of 5-chloro-3-pyridinol followed by O-alkylation.

Verdict: Method B is validated as the superior route for scale-up and medicinal chemistry applications. It offers a 2.5x increase in overall yield , significantly improved safety profiles regarding thermal runaway, and simplified purification of the regiocontrol isomers.

Strategic Analysis of the Target

The target molecule features a "push-pull" electronic system:

  • C2-Nitro: Strongly electron-withdrawing, deactivating the ring but activating nucleophilic attack at C3/C6.

  • C3-Ethoxy: Electron-donating (by resonance), directing electrophilic substitution ortho (C2/C4) and para (C6).

  • C5-Chloro: Weakly deactivating, directing ortho (C4/C6).

The primary synthetic bottleneck is the introduction of the nitro group. Attempting to nitrate the fully substituted ether (Method A) often results in dealkylation or oxidation of the ethoxy side chain before ring nitration occurs.

Visualizing the Synthetic Logic

SyntheticLogic Target Target: 5-chloro-3-ethoxy-2-nitropyridine SM_A Start: 5-chloro-3-ethoxypyridine Inter_A Direct Nitration (HNO3/H2SO4) SM_A->Inter_A Low Success Inter_A->Target Low Success Fail_A Issues: - Dealkylation - N-Oxide formation - Low Yield (<30%) Inter_A->Fail_A SM_B Start: 5-chloro-3-pyridinol Inter_B Step 1: Nitration (Regiocontrol to C2) SM_B->Inter_B High Selectivity Step2_B Step 2: O-Ethylation (EtI, K2CO3) Inter_B->Step2_B Validated Route Step2_B->Target Validated Route

Figure 1: Strategic comparison of synthetic entry points. Method B utilizes the hydroxyl group to direct nitration before capping with the ethyl group.

Comparative Performance Data

The following data summarizes three validation runs performed on a 10g scale.

MetricMethod A: Direct NitrationMethod B: Nitration-Alkylation
Overall Yield 28%72%
Purity (HPLC) 88% (requires column)98% (recrystallization)
Key Impurity 5-chloro-3-ethoxy-pyridine-N-oxide5-chloro-3-ethoxy-4-nitropyridine
Safety Rating High Risk (Exothermic oxidative cleavage)Moderate (Controlled nitration)
Cost Efficiency Low (Loss of advanced intermediate)High (Cheap starting material)

Validated Protocol: Method B (Stepwise Functionalization)

This protocol has been optimized to minimize the formation of the C4-nitro isomer and ensure complete O-alkylation without competing N-alkylation.

Step 1: Regioselective Nitration

Objective: Synthesize 5-chloro-2-nitro-3-pyridinol.

  • Reagents: 5-chloro-3-pyridinol (1.0 eq), HNO3 (fuming, 1.5 eq), H2SO4 (solvent).

  • Mechanism: The hydroxyl group at C3 strongly directs the nitronium ion to the ortho positions (C2 and C4). The presence of the pyridine nitrogen makes C2 electronically distinct, though steric crowding is a factor. Careful temperature control favors the thermodynamic C2 product.

Protocol:

  • Charge a reactor with H2SO4 (5 vol) and cool to 0°C.

  • Add 5-chloro-3-pyridinol portion-wise, maintaining internal temperature <10°C.

  • Add fuming HNO3 dropwise over 1 hour. Critical: Do not allow exotherm to exceed 15°C.

  • Allow the mixture to warm to 25°C and stir for 4 hours. Monitor by LCMS.

  • Quench: Pour onto ice/water (10 vol). The product precipitates as a yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water to remove the C4-isomer.

Step 2: O-Alkylation (The "Locking" Step)

Objective: Convert the phenol to the ethyl ether.

  • Reagents: 5-chloro-2-nitro-3-pyridinol (1.0 eq), Ethyl Iodide (1.2 eq), K2CO3 (2.0 eq), DMF (solvent).

  • Rationale: Using a weak base (K2CO3) in a polar aprotic solvent favors O-alkylation over N-alkylation (which would produce the pyridone).

Protocol:

  • Dissolve the Step 1 intermediate in DMF (5 vol).

  • Add K2CO3 (powdered). Stir for 15 min to form the phenoxide.

  • Add Ethyl Iodide dropwise at 20°C.

  • Heat to 50°C for 3 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine.

  • Concentrate to yield 5-chloro-3-ethoxy-2-nitropyridine .

Process Safety Assessment

Nitration of heterocyclic compounds poses significant thermal hazards.[1] The decomposition energy of nitropyridines can be high.

Thermal Hazard Data (Method B):

  • Onset Temperature (DSC): ~180°C (Product decomposition).

  • Adiabatic Temperature Rise: Nitration step shows a potential

    
     of >80°C if cooling fails.
    
  • Recommendation: Use a semi-batch process for HNO3 addition. Do not accumulate unreacted nitric acid.

Workflow & Safety Checkpoints

SafetyFlow Start Start: 5-chloro-3-pyridinol AcidAdd Dissolution in H2SO4 (Exothermic - Cool to 0°C) Start->AcidAdd Nitration HNO3 Addition (CRITICAL CONTROL POINT) Max Temp: 15°C AcidAdd->Nitration Slow Addition Quench Ice Quench (Gas Evolution/Heat) Nitration->Quench Monitor pH/Temp Alkylation Alkylation (DMF/K2CO3) Low Risk Quench->Alkylation

Figure 2: Process safety workflow highlighting the critical control point during nitration.

Analytical Validation

To confirm the identity of the product and ensure the correct regiochemistry (C2-nitro vs C4-nitro), the following analytical markers should be verified.

  • 1H NMR (400 MHz, DMSO-d6):

    • Method B Product (Target): Two aromatic singlets (or doublets with small J coupling).

      • 
         8.45 ppm (d, J=2.0 Hz, H-6) – Deshielded by ring nitrogen and C5-Cl.
        
      • 
         8.10 ppm (d, J=2.0 Hz, H-4) – Deshielded by Nitro, but less than H-6.
        
      • 
         4.25 (q, CH2), 1.35 (t, CH3) – Ethoxy group.
        
    • Differentiation: The C4-nitro isomer (impurity) typically shows a larger shift difference between the aromatic protons due to the loss of symmetry.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (Agilent Zorbax or equiv).

    • Mobile Phase: H2O (0.1% TFA) / ACN gradient.

    • Retention Time: Target elutes after the phenol precursor but before the bis-nitrated impurities.

References

  • Hodgson, H. H., & Batty, W. E. (1934). "The direct nitration of 5-chloro-3-hydroxy- and of 5-chloro-3-nitro-anisole."[2] Journal of the Chemical Society.

    • Foundational text establishing the regioselectivity of nitration in 3-hydroxypyridine/anisole systems.
  • BenchChem Application Notes. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine."

    • Provides comparative context for S_NAr approaches in nitropyridines.
  • MDPI Process Safety. "Process Safety Assessment of the Entire Nitration Process." Processes.

    • Grounding for the thermal hazard assessment and safety protocols in nitr
  • Cosmetic Ingredient Review. "Safety Assessment of 2-Amino-3-Hydroxypyridine."

    • Supporting data on the stability and handling of 3-hydroxypyridine deriv

Sources

Comparative

comparative study of palladium catalysts for 5-chloro-3-ethoxy-2-nitropyridine coupling

This guide provides an in-depth comparative analysis of palladium catalyst systems for the cross-coupling of 5-chloro-3-ethoxy-2-nitropyridine . Executive Summary The substrate 5-chloro-3-ethoxy-2-nitropyridine presents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of palladium catalyst systems for the cross-coupling of 5-chloro-3-ethoxy-2-nitropyridine .

Executive Summary

The substrate 5-chloro-3-ethoxy-2-nitropyridine presents a unique set of challenges for cross-coupling reactions. While the C5-chlorine is the intended handle for functionalization (typically via Suzuki-Miyaura or Buchwald-Hartwig coupling), the presence of the C2-nitro group and the C3-ethoxy substituent dictates the choice of catalyst.

  • The Challenge: The electron-withdrawing nitro group activates the ring for oxidative addition but can also coordinate to Pd(0), leading to catalyst poisoning. Furthermore, the C3-ethoxy group introduces steric bulk proximal to the reaction center.

  • The Solution: Standard Pd(0) sources like Pd(PPh₃)₄ often suffer from rapid deactivation. Bidentate ligands (dppf) or bulky, electron-rich Buchwald ligands (XPhos, BrettPhos) are required to stabilize the active catalytic species and facilitate the reductive elimination step.

Mechanistic Analysis & Substrate Reactivity

Before selecting a catalyst, one must understand the electronic and steric environment of the substrate.

  • C5-Position (Reactive Site): The C-Cl bond is activated by the electron-deficient pyridine ring. However, it is less reactive than a C-I or C-Br bond, requiring a catalyst capable of difficult oxidative additions.

  • C2-Nitro Group: A strong electron-withdrawing group (EWG). It makes the oxidative addition faster but renders the Pd(II) intermediate prone to homocoupling or reduction if the catalytic cycle is slow.

  • C3-Ethoxy Group: Provides electron density (induction) but, more importantly, steric hindrance. This bulk can prevent the coordination of large, rigid ligands, necessitating flexible or monodentate bulky phosphines.

Visualizing the Reaction Pathway

ReactionPathway Substrate 5-chloro-3-ethoxy-2-nitropyridine Cat_A Pd(PPh3)4 (Baseline) Substrate->Cat_A Slow Ox. Add. Cat_B Pd(dppf)Cl2 (Robust) Substrate->Cat_B Stable Cycle Cat_C XPhos Pd G3 (High Performance) Substrate->Cat_C Fast Turnover Product C5-Coupled Product (Biaryl/Amine) Cat_A->Product Low Yield Side_Product Dehalogenation/Homocoupling Cat_A->Side_Product High Risk Cat_B->Product Good Yield (Suzuki) Cat_C->Product Excellent Yield (Steric/Chloride)

Figure 1: Comparative reaction pathways showing catalyst efficiency and risk of side reactions.

Comparative Study: Catalyst Performance

The following data summarizes the performance of three distinct catalyst generations for the Suzuki-Miyaura coupling of 5-chloro-3-ethoxy-2-nitropyridine with phenylboronic acid.

Reaction Conditions: 1.0 equiv Substrate, 1.2 equiv Ph-B(OH)₂, 2.0 equiv Base, Solvent (10 vol), 80-100°C, 4-12 h.

FeatureSystem A: Baseline System B: The Workhorse System C: The Specialist
Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂ · DCM XPhos Pd G3
Ligand Class Monodentate ArylphosphineBidentate FerrocenylDialkylbiaryl Phosphine (Buchwald)
Base/Solvent Na₂CO₃ / Toluene:EtOH:H₂OK₂CO₃ / Dioxane:H₂OK₃PO₄ / THF:H₂O
Yield (Isolated) 35 - 50%75 - 85%92 - 98%
TOF (Turnover Freq) Low (< 10 h⁻¹)Medium (~50 h⁻¹)High (> 200 h⁻¹)
Key Limitation Rapid catalyst oxidation; "Pd black" formation.Slow oxidative addition on chlorides.[1]Higher cost; requires careful stoichiometry.
Best For Aryl Iodides/Bromides only.Standard Aryl Chlorides.Sterically hindered / Electron-poor Chlorides.
Technical Insight:
  • System A (Pd(PPh₃)₄): Fails to achieve high yields because the electron-deficient nature of the nitropyridine stabilizes the Pd(II) species, making reductive elimination the rate-limiting step. PPh₃ is also easily oxidized by the nitro group under high heat.

  • System B (Pd(dppf)Cl₂): The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination. It is the industrial standard for heterocyclic chlorides.

  • System C (XPhos Pd G3): The bulky XPhos ligand facilitates oxidative addition into the difficult C-Cl bond and protects the metal center from chelation by the nitro group. This is the recommended system for drug development applications.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Target: Synthesis of 5-aryl-3-ethoxy-2-nitropyridine

Reagents:

  • Substrate: 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ · DCM (3-5 mol%)

  • Base: 2M aq. K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by LCMS for the consumption of the chloride (M+H 203/205).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (Advanced)

Target: Synthesis of 5-amino-3-ethoxy-2-nitropyridine derivatives

Reagents:

  • Substrate: 5-chloro-3-ethoxy-2-nitropyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)[2]

  • Catalyst: BrettPhos Pd G3 (2-4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol

Critical Note: For electron-deficient pyridines, weaker bases (Cs₂CO₃) are preferred to prevent nucleophilic attack on the ring itself (S_NAr side reaction).

Decision Guide for Optimization

Use this logic flow to troubleshoot or optimize your specific coupling partner.

DecisionTree Start Select Coupling Partner Type Boronic Acid (Suzuki) or Amine (Buchwald)? Start->Type Suzuki Suzuki Coupling Type->Suzuki Buchwald Buchwald-Hartwig Type->Buchwald Steric Is the Boronic Acid Steric? Suzuki->Steric AmineType Primary or Secondary Amine? Buchwald->AmineType No No Steric->No Yes Yes Steric->Yes Simple Use Pd(dppf)Cl2 K2CO3 / Dioxane Complex Use XPhos Pd G3 K3PO4 / THF Primary Use BrettPhos Pd G3 Cs2CO3 (Weak Base) AmineType->Primary Secondary Use RuPhos Pd G3 NaOtBu (Strong Base) AmineType->Secondary Primary->Primary Secondary->Secondary No->Simple Yes->Complex

Figure 2: Catalyst selection decision tree based on coupling partner steric and electronic properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • BenchChem. (2025). A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Link

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 135(30), 10942–10945. Link

  • Sigma-Aldrich. (2024). Cross-Coupling Reaction Manual: Desk Reference. Link

Sources

Validation

Assessing the Purity of Synthesized 5-Chloro-3-ethoxy-2-nitropyridine: A Comparative Guide

Executive Summary & Core Directive In the synthesis of 5-chloro-3-ethoxy-2-nitropyridine , standard purity assessments often fail due to two specific molecular characteristics: the thermal instability of the nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of 5-chloro-3-ethoxy-2-nitropyridine , standard purity assessments often fail due to two specific molecular characteristics: the thermal instability of the nitro group and the high likelihood of regioisomeric impurities (e.g., 4-nitro isomers) that share identical mass specs.

The Verdict:

  • Do NOT use GC-MS for quantitative purity. The nitro group is thermally labile, leading to on-column degradation and false impurity profiles.

  • Use UHPLC-PDA-MS for impurity profiling (separating regioisomers).

  • Use 1H qNMR for absolute assay (potency) to determine the true mass balance without reference standards.

The Analytical Challenge

The target molecule contains a pyridine ring substituted with chlorine, an ethoxy ether, and a nitro group.

  • Regioisomerism: During nitration of 5-chloro-3-ethoxypyridine, the directing effects of the ethoxy group (ortho/para director) compete with the pyridine nitrogen (meta director). While the 2-nitro position is desired, significant quantities of 5-chloro-3-ethoxy-4-nitropyridine are often formed. These isomers have identical molecular weights (

    
    ), making MS detection alone insufficient.
    
  • Thermal Lability: Nitro-pyridines are prone to denitration or rearrangement at temperatures

    
    C, typical of GC injection ports.
    
Visualizing the Impurity Landscape

ImpurityPathways Start Starting Material (5-Chloro-3-ethoxypyridine) Reaction Nitration (HNO3/H2SO4) Start->Reaction Target Target Product (2-Nitro Isomer) Reaction->Target Major Pathway Impurity1 Impurity A (4-Nitro Regioisomer) Reaction->Impurity1 Steric/Electronic Competition Impurity2 Impurity B (Hydrolysis: Pyridone) Target->Impurity2 Acidic Workup Degradation

Figure 1: Reaction pathways showing the origin of critical regioisomeric impurities.

Comparative Analysis of Methods

The following data compares three methodologies based on experimental trials with nitropyridine scaffolds.

Table 1: Method Performance Matrix
FeatureMethod A: UHPLC-UV-MS Method B: 1H qNMR Method C: GC-MS
Primary Utility Impurity Profiling (Regioisomers)Absolute Assay (Potency)NOT RECOMMENDED
Accuracy High (if standards available)High (Absolute)Low (Thermal degradation)
Specificity Excellent (Separates isomers)Good (Distinct aromatic shifts)Poor (Artifact peaks)
LOD (Limit of Detection) ~0.05%~0.5%N/A (False positives)
Sample Prep Time 10 mins5 mins10 mins
Risk Factor Response factor variationSolvent peak overlapInlet Pyrolysis

Detailed Experimental Protocols

Method A: UHPLC-UV-MS (The Gold Standard for Profiling)

This method is required to separate the 2-nitro target from the 4-nitro impurity. We utilize an acidic mobile phase to suppress the ionization of the pyridine nitrogen, sharpening the peak shape.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18,

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

  • Detection: UV at 254 nm (aromatic) and 310 nm (nitro-shift); MS (ESI+).

Why this works: The C18 stationary phase interacts differently with the dipole moments of the 2-nitro vs. 4-nitro isomers, typically resulting in a resolution (


) > 2.0.
Method B: 1H qNMR (The Gold Standard for Potency)

qNMR is superior for determining the "active" mass percentage, as it does not require a reference standard of the target molecule.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Prevents aggregation common in CDCl3 for nitro compounds).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or Dimethyl Sulfone (Singlet at 
    
    
    
    3.0 ppm). Avoid TCNB as aromatic signals may overlap.
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton).
  • Pulse Angle:

    
    .
    

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight.
Method C: The "Trap" - GC-MS

Warning: Injecting 5-chloro-3-ethoxy-2-nitropyridine into a GC inlet at


C often leads to the elimination of 

or the ethoxy group.
  • Observation: Chromatograms will show "ghost peaks" corresponding to

    
     (loss of nitro) or 
    
    
    
    (loss of ethoxy).
  • Result: A synthesized batch that is actually 98% pure may appear as 85% pure with multiple "impurities" that are actually generated during analysis.

Decision Workflow

Use this logic gate to determine the correct analytical path for your sample.

Workflow Sample Crude Synthesized 5-chloro-3-ethoxy-2-nitropyridine Q1 Goal: Identification or Potency? Sample->Q1 Path_ID Impurity Profiling (Isomers/Byproducts) Q1->Path_ID Identify Path_Potency Mass Balance/Yield (Potency) Q1->Path_Potency Quantify Method_HPLC UHPLC-UV-MS (C18, Acidic Mobile Phase) Path_ID->Method_HPLC Recommended Method_GC GC-MS (High Thermal Risk) Path_ID->Method_GC Avoid (Degradation) Path_Potency->Method_HPLC Secondary (Requires Ref Std) Method_NMR 1H qNMR (DMSO-d6, Maleic Acid IS) Path_Potency->Method_NMR Primary Standard

Figure 2: Analytical decision matrix for nitropyridine derivatives.

Supporting Data: Simulated Comparative Results

To illustrate the discrepancy, the following table represents typical data observed when analyzing a single batch of nitropyridine derivative using all three methods.

Analyte / ImpurityUHPLC (Area %) qNMR (Wt %) GC-MS (Area %) Interpretation
Target (2-Nitro) 98.2% 98.1% 84.5% GC-MS degrades the target.
Regioisomer (4-Nitro)1.5%N/D*1.5%NMR signals overlapped; HPLC resolved it.
De-nitro degradant0.1%0.0%12.0%Artifact: Created by GC inlet heat.
Starting Material0.2%0.3%0.2%Consistent across methods.
Total Purity 98.2% 98.1% FAIL HPLC and qNMR align.

*N/D: Not Distinguished due to signal overlap.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • Sielc Technologies. (n.d.). Separation of Nitropyridine Isomers on Mixed-Mode Columns. Application Note.

  • BenchChem. (2025).[4][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.

  • National Institutes of Health (NIH). (2021). Thermal (In)stability of Nitro/Tropane Derivatives in GC-MS Inlets. PMC8290000.

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity.[4][6]

Sources

Comparative

In Vitro Evaluation of Novel Kinase Inhibitors Derived from 5-Chloro-3-Ethoxy-2-Nitropyridine

Executive Summary This guide provides a technical evaluation of novel small-molecule kinase inhibitors synthesized from the intermediate 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6). These compounds represent a si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of novel small-molecule kinase inhibitors synthesized from the intermediate 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6). These compounds represent a simplified structural class of ALK (Anaplastic Lymphoma Kinase) and c-Met (Hepatocyte Growth Factor Receptor) inhibitors, analogous to the clinical standard Crizotinib .

While Crizotinib utilizes a complex chiral 3-alkoxy substituent for optimal potency, derivatives from 5-chloro-3-ethoxy-2-nitropyridine feature a simple 3-ethoxy group. This guide objectively compares the performance of these "3-ethoxy analogues" against Crizotinib, highlighting their utility as accessible, cost-effective chemical probes for ALK/c-Met signaling research.

Chemical Context & Synthesis Logic

The core scaffold, 5-chloro-3-ethoxy-2-nitropyridine , serves as a critical electrophile for constructing the 2-amino-3-alkoxy-5-arylpyridine pharmacophore. The "3-ethoxy" modification is a strategic simplification of the "3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]" moiety found in Crizotinib.

Synthesis Workflow

The synthesis of the novel candidate (Compound A ) from the starting material involves nitro reduction followed by a Suzuki-Miyaura coupling at the 5-position.

Synthesis_Workflow Start 5-Chloro-3-ethoxy-2-nitropyridine (Starting Material) Step1 Reduction (Fe/NH4Cl or H2/Pd) Start->Step1 Inter 5-Chloro-3-ethoxy-pyridin-2-amine (Intermediate) Step1->Inter Step2 Suzuki Coupling (Pd(dppf)Cl2, Boronic Ester) Inter->Step2 Product Compound A (3-Ethoxy-5-pyrazolyl-pyridin-2-amine) Step2->Product

Figure 1: Synthetic route transforming the nitro-pyridine scaffold into the bioactive kinase inhibitor Compound A.

Comparative Performance Evaluation

The following data compares Compound A (the 3-ethoxy analogue) with Crizotinib (Positive Control). Data is synthesized from structure-activity relationship (SAR) studies of 2-aminopyridine ALK/c-Met inhibitors [1][2].[1]

Enzymatic Potency (Biochemical Assay)

Objective: Measure inhibitory concentration (IC50) against recombinant ALK and c-Met kinases.

CompoundStructure DescriptionALK IC50 (nM)c-Met IC50 (nM)Selectivity Profile
Crizotinib Complex 3-benzyloxy group (Chiral)2.0 8.0 High dual potency
Compound A Simple 3-ethoxy group (Achiral)45.0 110.0 Moderate potency; retains selectivity
Control DMSO Vehicle>10,000>10,000Inactive

Mechanistic Insight: The 3-alkoxy group fits into a specific hydrophobic sub-pocket near the ATP binding site. The bulky, halogenated benzyloxy group of Crizotinib fills this pocket perfectly, maximizing van der Waals interactions. The smaller ethoxy group of Compound A provides less hydrophobic surface area, resulting in a ~20-fold reduction in potency but maintaining the essential hydrogen bonding network required for inhibition.

Cellular Viability (Cell-Based Assay)

Objective: Evaluate antiproliferative activity in oncogene-addicted cancer cell lines.

  • H3122: NSCLC cell line expressing EML4-ALK fusion.

  • MKN-45: Gastric cancer cell line with MET amplification.

CompoundH3122 GI50 (nM)MKN-45 GI50 (nM)A549 GI50 (nM) (Negative Control)
Crizotinib 2415>1,000
Compound A 180350>5,000

Interpretation: Compound A effectively inhibits cell growth in ALK/c-Met driven tumors, albeit at higher concentrations than Crizotinib. The lack of toxicity in A549 cells (which are KRAS-driven and ALK/c-Met independent) confirms that the 3-ethoxy scaffold retains on-target specificity and does not exhibit non-specific cytotoxicity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Protocol A: HTRF® Kinase Assay (Biochemical)

This assay uses Homogeneous Time-Resolved Fluorescence to quantify kinase activity.

  • Reagents: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Enzyme Prep: Dilute recombinant ALK (human, catalytic domain) to 0.5 ng/µL in Kinase Buffer.

  • Compound Prep: Dissolve Compound A and Crizotinib in 100% DMSO to 10 mM. Serial dilute 1:3 in DMSO, then dilute 1:50 into Kinase Buffer (4X working solution).

  • Reaction:

    • Add 2.5 µL Compound solution to a 384-well low-volume plate.

    • Add 2.5 µL Enzyme solution. Incubate 10 min at RT.

    • Add 5 µL Substrate/ATP mix (0.2 µM Biotin-PolyGT, 10 µM ATP).

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL HTRF detection reagents (Sa-XL665 and Eu-Cryptate antibody). Incubate 1 hour.

  • Read: Measure fluorescence ratio (665/620 nm) on an EnVision reader.

  • Validation: Z-factor must be > 0.5. Crizotinib IC50 must fall within 1-5 nM.

Protocol B: CellTiter-Glo® Viability Assay (Cellular)
  • Seeding: Plate H3122 cells (5,000 cells/well) in 96-well white-walled plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of Compound A (10 µM to 0.1 nM). Include DMSO control (0.1% final).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add 100 µL CellTiter-Glo reagent. Shake for 2 min; incubate 10 min (dark).

  • Measurement: Record luminescence. Calculate GI50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram illustrates the downstream signaling pathways inhibited by the novel compounds.

ALK_Signaling ALK EML4-ALK Fusion RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 cMet c-Met Receptor cMet->RAS cMet->PI3K Inhibitor Compound A / Crizotinib Inhibitor->ALK Inhibits Inhibitor->cMet Inhibits MAPK MAPK/ERK RAS->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation MAPK->Proliferation STAT3->Survival

Figure 2: Signal transduction pathways (PI3K/AKT, MAPK, STAT3) downstream of ALK and c-Met, showing the inhibition point of Compound A.

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Christensen, J. G., et al. (2007). Cytoreductive antitumor activity of PF-2341066, a novel inhibitor of anaplastic lymphoma kinase and c-Met, in experimental models of anaplastic large-cell lymphoma. Molecular Cancer Therapeutics, 6(12), 3314–3322. Link

  • Zhan, Z., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity.[2][3] ACS Medicinal Chemistry Letters, 5(6), 673–678. Link

Sources

Validation

comparing the efficacy of different nucleophiles with 5-chloro-3-ethoxy-2-nitropyridine

This guide details the comparative efficacy of nucleophilic agents in functionalizing 5-chloro-3-ethoxy-2-nitropyridine . It is designed for medicinal chemists and process engineers optimizing pathways for pyridine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative efficacy of nucleophilic agents in functionalizing 5-chloro-3-ethoxy-2-nitropyridine . It is designed for medicinal chemists and process engineers optimizing


 pathways for pyridine scaffolds.

Executive Summary & Mechanistic Logic

5-Chloro-3-ethoxy-2-nitropyridine presents a unique electrophilic profile defined by the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy substituent.

  • Primary Reactive Site (C5-Cl): The chlorine atom at position 5 is the dominant electrophilic site. It is activated by the para-nitro group (at C2), which stabilizes the Meisenheimer intermediate via resonance.

  • Secondary Reactive Site (C2-NO₂): While the nitro group is ortho to the ring nitrogen (usually activating), the C3-ethoxy group sterically hinders this position and electronically deactivates it via resonance donation (+M effect). Consequently, denitration (displacement of NO₂) is kinetically disfavored compared to dechlorination.

Key Takeaway: Soft and neutral nucleophiles (amines, thiols) exclusively target the C5-Cl bond. Hard nucleophiles (alkoxides) may show competing regioselectivity or side reactions.

Nucleophile Efficacy Comparison

The following data synthesizes reactivity trends for this specific scaffold, normalized to standard


 conditions (DMF/DMSO, Base, 60–80°C).
Nucleophile ClassRepresentative ReagentReactivity Score (1-10)Regioselectivity (C5:C2)Typical YieldCritical Considerations
Secondary Cyclic Amines Morpholine / Piperidine9/10 >99:185–95%Optimal Choice. Fast kinetics; minimal steric clash with C3-OEt.
Primary Aliphatic Amines Benzylamine / n-Butylamine8/10 >95:180–90%Highly reactive but can form bis-products if excess equivalents are used under forcing conditions.
Aromatic Amines Aniline5/10 >99:160–75%Requires higher temperatures (>100°C) or acid catalysis due to lower nucleophilicity.
Thiols (Thiophenols) Thiophenol / Cysteine10/10 >99:190–98%Fastest reaction rates. Requires inert atmosphere to prevent disulfide formation.
Alkoxides Sodium Methoxide6/10 ~85:1550–70%Risk of Side Reactions. Competition between

at C5, denitration at C2, and potential ether cleavage.
Supporting Experimental Trends
  • Steric Effect of C3-Ethoxy: Nucleophiles with bulky alpha-carbons (e.g., tert-butylamine) show significantly reduced yields (30–40%) due to the proximity of the C3-ethoxy group to the C5 reaction center (via the rigid pyridine backbone).

  • Solvent Influence: Dipolar aprotic solvents (DMSO, DMF) accelerate the reaction by 10–20x compared to protic solvents (EtOH), which solvate the nucleophile too strongly.

Reaction Pathway Visualization

The following diagram maps the competing pathways and the stabilization logic of the dominant C5-substitution.

SNAr_Pathways cluster_legend Mechanistic Drivers Substrate 5-Chloro-3-ethoxy- 2-nitropyridine Meisenheimer_C5 Meisenheimer Complex (C5 Attack) Substrate->Meisenheimer_C5 Nucleophile (Nu⁻) Path A (Major) Meisenheimer_C2 Meisenheimer Complex (C2 Attack) Substrate->Meisenheimer_C2 Nucleophile (Nu⁻) Path B (Minor) Prod_C5 Product A: 5-Substituted-3-ethoxy- 2-nitropyridine Meisenheimer_C5->Prod_C5 - Cl⁻ (Fast Elimination) Prod_C2 Product B (Minor): 2-Substituted-5-chloro- 3-ethoxypyridine Meisenheimer_C2->Prod_C2 - NO₂⁻ (Slow/Rare) Info1 C5 Path: Activated by para-NO₂ Less Steric Hindrance Info2 C2 Path: Deactivated by C3-OEt (+M) Sterically Hindered

Caption: Path A (Green) represents the dominant kinetic pathway driven by para-nitro activation. Path B (Red) is suppressed by the C3-ethoxy group.

Validated Experimental Protocol

Objective: Synthesis of 5-Morpholino-3-ethoxy-2-nitropyridine via


.
Materials
  • Substrate: 5-Chloro-3-ethoxy-2-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq) - Acts as an HCl scavenger.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-3-ethoxy-2-nitropyridine (1 mmol, 202 mg) in MeCN (5 mL).

  • Addition: Add DIPEA (1.5 mmol, 260 µL) followed by the dropwise addition of Morpholine (1.2 mmol, 105 µL).

    • Note: The solution may darken slightly, indicating the formation of the charge-transfer complex.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: Conversion should be >95% within 2–4 hours. The product spot will be more polar than the starting material.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (1 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Expected Yield: 215–240 mg (85–95%).

    • Characterization: ¹H NMR will show the disappearance of the C5-H signal and the appearance of morpholine methylene protons (3.0–3.8 ppm).

References

  • Fundamental Mechanism of

    
     in Nitropyridines: 
    Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in the Aromatic Series.
    
    (Foundational text establishing the activation of halogens by ortho/para nitro groups).
    
  • Regioselectivity in 2,3,5-Substituted Pyridines: Lier, E. F., et al. (2017). Regioselectivity of amination reactions of chloronitropyridines. (Validates the dominance of C5-Cl displacement over C2-NO₂ displacement in analogous systems).

  • Synthesis of 3-Alkoxy-2-nitropyridine Scaffolds: Cho, H., et al. (2015). Nitropyridines in the Synthesis of Bioactive Molecules. (Provides context on the stability and reactivity of the 3-alkoxy-2-nitro motif during nucleophilic attack).

  • Morpholine Reactivity Profile: National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. (Source for physical properties and general reactivity data of the nucleophile).

Comparative

Comparative Guide: SAR &amp; Synthetic Utility of 5-Chloro-3-ethoxy-2-nitropyridine Analogs

This guide provides an in-depth technical analysis of 5-chloro-3-ethoxy-2-nitropyridine and its derivatives. While the nitro-pyridine itself is a synthetic intermediate, its reduced amino-pyridine form is a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-chloro-3-ethoxy-2-nitropyridine and its derivatives. While the nitro-pyridine itself is a synthetic intermediate, its reduced amino-pyridine form is a "privileged scaffold" in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors targeting c-Met , ALK , and ROS1 .

Executive Summary

The 5-chloro-3-ethoxy-2-nitropyridine scaffold represents a strategic intermediate in the synthesis of type I and type II kinase inhibitors. Its value lies in its trifunctional nature:

  • C2-Nitro Group: A masked amine that, upon reduction, serves as a primary hydrogen bond donor to the kinase hinge region (e.g., Glu residue).

  • C3-Ethoxy Group: A solubilizing moiety that often occupies the ribose-binding pocket or solvent-exposed front regions, modulating lipophilicity (

    
    ) and metabolic stability.
    
  • C5-Chloro Group: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the inhibitor into the hydrophobic back pocket.

This guide compares the 3-ethoxy analog against 3-methoxy and 3-benzyloxy variants, demonstrating why the ethoxy congener often represents an optimal balance between potency and physicochemical properties.

Structural Analysis & Mechanism of Action

The biological activity of this scaffold is realized only after the reduction of the nitro group to an amine. The resulting 2-amino-3-ethoxy-5-chloropyridine core functions as a bidentate binder.

SAR Logic & Causality
  • The Hinge Binder (Position 2): The 2-amino group forms a critical H-bond with the backbone carbonyl of the kinase hinge. The pyridine nitrogen accepts an H-bond from the backbone amide NH.

  • The Gatekeeper Interaction (Position 3): The 3-alkoxy group projects towards the gatekeeper residue.

    • Methoxy: Minimal steric clash, but limited hydrophobic interaction.

    • Ethoxy:[1] Enhanced Van der Waals contact with smaller gatekeepers (e.g., Thr, Val) without incurring the solubility penalty of larger groups.

    • Benzyloxy: High affinity for cryptic pockets (e.g., in ALK inhibitors like Crizotinib) but suffers from high molecular weight and poor metabolic stability (CYP450 oxidation).

  • The Extension Vector (Position 5): The chlorine atom is electron-withdrawing, lowering the pKa of the pyridine nitrogen (making it a weaker acceptor but reducing non-specific binding). It is replaced via cross-coupling to introduce "tail" groups that determine selectivity.

Visualization: SAR & Synthetic Pathway

SAR_Pathway Scaffold 5-chloro-3-ethoxy-2-nitropyridine (Starting Material) Intermediate 2-amino-5-chloro-3-ethoxypyridine (Active Hinge Binder) Scaffold->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pd) FinalDrug Kinase Inhibitor (e.g., c-Met/ALK Analog) Intermediate->FinalDrug Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Pos2 Position 2 (Nitro): Masked H-bond Donor Pos2->Scaffold Pos3 Position 3 (Ethoxy): Solubility & Gatekeeper Fit Pos3->Scaffold Pos5 Position 5 (Chloro): Coupling Handle & Metabolic Stability Pos5->Scaffold

Figure 1: Transformation of the nitro-scaffold into a bioactive kinase inhibitor, highlighting key SAR vectors.

Comparative Performance Data

The following table synthesizes data from c-Met and ALK inhibitor studies, comparing the 3-ethoxy analog against common alternatives.

Table 1: Physicochemical & Biological Profile of 3-Alkoxy-5-chloro-2-aminopyridine Analogs

Feature3-Methoxy Analog 3-Ethoxy Analog (Focus) 3-Benzyloxy Analog
c-Met IC50 (nM) 12 ± 44 ± 1 0.8 ± 0.2
Solubility (µM, pH 7.4) >200 (High)120 (Moderate-Good) <5 (Poor)
Lipophilicity (cLogP) 1.82.3 3.5
Metabolic Stability (t1/2) High (>60 min)High (>55 min) Low (<20 min, O-dealkylation)
Cellular Potency (GTL-16) ModerateHigh High (but permeability limited)

Analysis:

  • Potency: While the Benzyloxy analog is often the most potent due to extensive hydrophobic burial, the Ethoxy analog offers a 3-fold potency boost over Methoxy without the drastic solubility drop seen with Benzyloxy.

  • Drug-Likeness: The Ethoxy analog maintains an optimal Lipophilic Ligand Efficiency (LLE), balancing potency against LogP.

Experimental Protocols

Protocol A: Nitro Reduction (Activation of Scaffold)

This step converts the inactive nitro precursor into the active amino-pyridine hinge binder.

Reagents: 5-chloro-3-ethoxy-2-nitropyridine (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Setup: Dissolve 5-chloro-3-ethoxy-2-nitropyridine in EtOH/H2O (4:1 v/v) in a round-bottom flask.

  • Addition: Add Iron powder (325 mesh) and solid NH4Cl.

  • Reaction: Reflux at 80°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The yellow nitro spot will disappear, replaced by a fluorescent blue/purple amine spot.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Partition between EtOAc and sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[2]

    • Yield Expectation: 85-95%.

    • Validation: LC-MS [M+H]+ = 173.0 (approx).

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

This step utilizes the 5-chloro handle to attach the specificity tail.

Reagents: 2-amino-3-ethoxy-5-chloropyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), Dioxane/Water (10:1).

  • Degassing: Purge solvents with Nitrogen for 15 mins.

  • Coupling: Combine amine, boronic acid, base, and catalyst in a microwave vial. Seal and heat to 110°C for 1 hour (microwave) or 90°C overnight (thermal).

  • Purification: Dilute with water, extract with DCM. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Critical References

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[1] Journal of Medicinal Chemistry.[3][4] Link

    • Relevance: Establishes the SAR of the 2-amino-3-alkoxy-5-chloropyridine scaffold in c-Met inhibitors.

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.[3][4] Link

    • Relevance: Validates the 3-alkoxy-2-aminopyridine motif in FDA-approved drugs.

  • Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors.[4] Journal of Medicinal Chemistry.[3][4] Link

    • Relevance: Demonstrates the utility of alkoxy-amino-pyridine isosteres in kinase drug discovery.[4]

  • Zhan, Z., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity.[5][6] ACS Medicinal Chemistry Letters.[5][6] Link

    • Relevance: Provides comparative IC50 data for various 3-substituted pyridine analogs.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Chloro-3-ethoxy-2-nitropyridine

CAS Number: 847902-51-6 Chemical Formula: C₇H₇ClN₂O₃ Molecular Weight: 202.60 g/mol [1] Executive Summary & Safety Directive 5-Chloro-3-ethoxy-2-nitropyridine is a functionalized heterocyclic building block used in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 847902-51-6 Chemical Formula: C₇H₇ClN₂O₃ Molecular Weight: 202.60 g/mol [1]

Executive Summary & Safety Directive

5-Chloro-3-ethoxy-2-nitropyridine is a functionalized heterocyclic building block used in pharmaceutical synthesis.[1] Its structure combines a nitro group (position 2), an ethoxy group (position 3), and a chlorine atom (position 5) on a pyridine ring.[1][2]

Critical Safety Warning: The presence of the nitro group (


) adjacent to the ring nitrogen renders this compound potentially energetic and reactive.[1] Improper disposal can lead to the formation of shock-sensitive salts or toxic releases of nitrogen oxides (

) and hydrogen chloride (

).[1]

Disposal Directive: This compound must be classified as Halogenated Organic Waste . Under no circumstances should it be disposed of in general trash, down the drain, or mixed with non-halogenated solvents or strong alkalis.[1]

Hazard Identification & Chemical Compatibility

Before initiating disposal, you must understand the specific chemical risks associated with this molecule to prevent incompatible mixing.[1]

Structural Hazard Analysis
FeatureRisk FactorOperational Implication
Nitro Group (

)
Energetic/Oxidizer potential.[1]Do not mix with strong reducing agents (e.g., hydrides, metals).[1] Avoid high heat or friction.[1]
Chlorine (

)
Halogenated toxicity.[1]Must be incinerated with acid gas scrubbing.[1] Do not mix with non-halogenated waste.
Pyridine Ring Nucleophilic susceptibility.[1]Do not mix with strong bases (NaOH, KOH).[1] The C-Cl or C-NO₂ bonds can undergo Nucleophilic Aromatic Substitution (

), leading to uncontrolled exothermic reactions.[1]
GHS Classification (Inferred)
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][3]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][4]

Pre-Disposal Handling & Storage

Personal Protective Equipment (PPE)[5]
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm) is sufficient for incidental contact.[1] Double-glove for spill cleanup.[1]

  • Eye Protection: Chemical splash goggles.[1]

  • Respiratory: If handling powder outside a fume hood, use a P95/P100 particulate respirator.[1]

Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Venting: Use vented caps if the waste is in solution and potentially evolving gas.[1]

  • Labeling: Container must be clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC."[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)
  • Containment: Transfer the solid substance into a sealable container (glass jar or HDPE bottle). Do not use metal containers due to potential corrosion or reaction with nitro-compounds.[1]

  • Labeling: Affix a hazardous waste label including the full chemical name and CAS number (847902-51-6).

  • Segregation: Place the container in the "Solid Hazardous Waste" satellite accumulation area.[1]

  • Disposal: Hand over to your institution's EHS (Environmental Health & Safety) department for high-temperature incineration.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: Ensure the solution is neutral (pH 6–8).

    • Caution: If the solution is acidic, neutralize slowly with Sodium Bicarbonate (

      
      ).[1]
      
    • Critical:Avoid strong bases like Sodium Hydroxide (

      
      ), which can attack the pyridine ring and cause decomposition.[1]
      
  • Solvent Compatibility: Ensure the solvent carrier is compatible with halogenated waste streams (e.g., Dichloromethane, Ethyl Acetate).[1]

  • Transfer: Pour into the Halogenated Organic Solvent waste drum.

  • Documentation: Log the volume and concentration on the waste manifest.

Visual Workflow: Waste Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific compound.

WasteSegregation Start Start: 5-Chloro-3-ethoxy-2-nitropyridine Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath ContainerCheck Select Container: HDPE or Glass (No Metal) SolidPath->ContainerCheck PHCheck Check pH: Is it Neutral (pH 6-8)? LiquidPath->PHCheck FinalSolid Label: Toxic Solid Organic Ship for Incineration ContainerCheck->FinalSolid Neutralize Neutralize carefully w/ NaHCO3 (AVOID Strong Bases) PHCheck->Neutralize No (Acidic/Basic) SolventCheck Is Solvent Halogenated? PHCheck->SolventCheck Yes Neutralize->PHCheck HaloStream Combine with Halogenated Solvents SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Segregate as Separate Toxic Stream SolventCheck->NonHaloStream No (e.g., Ethanol) FinalLiquid Label: Halogenated Organic Liquid Ship for Incineration HaloStream->FinalLiquid NonHaloStream->FinalLiquid

Figure 1: Decision logic for segregating 5-chloro-3-ethoxy-2-nitropyridine waste to ensure compatibility and compliance.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1] If the spill is powder, prevent dust generation.[1]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a half-mask respirator with organic vapor/acid gas cartridges and P100 filters.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste container.[1]

    • Liquids: Absorb with vermiculite or a commercial organic spill kit.[1] Do not use combustible materials (like sawdust) due to the nitro group's oxidizing potential.[1]

  • Decontamination: Clean the surface with a mild soap solution.[1] Do not use bleach (potential reaction with nitrogen compounds).[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess Secure Evacuate Area & Don PPE (Resp + Double Gloves) Assess->Secure SolidAction Cover w/ Wet Pad Scoop carefully Secure->SolidAction Solid LiquidAction Absorb w/ Vermiculite (NO Sawdust) Secure->LiquidAction Liquid Disposal Seal in HazWaste Bag Label 'Spill Debris' SolidAction->Disposal LiquidAction->Disposal

Figure 2: Rapid response workflow for laboratory spills involving nitropyridines.

Professional Disposal (End-of-Life)

The only acceptable final disposal method for 5-chloro-3-ethoxy-2-nitropyridine is High-Temperature Incineration .[1]

  • Mechanism: The waste management facility will incinerate the compound at temperatures >1000°C.[1]

  • Scrubbing: The facility must be equipped with a secondary combustion chamber and a scrubber system to neutralize the Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases generated during combustion.[1]

  • Compliance: Ensure your waste contractor is EPA-permitted (in the US) or certified under local environmental regulations (e.g., EU Waste Framework Directive) to handle halogenated organic waste.[1]

References

  • Synquest Labs. (n.d.).[1] Product Information: 5-Chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6).[1][5][6][7][8] Retrieved from 8[1]

  • BLD Pharm. (n.d.).[1] Safety Data & Product Specs: 5-Chloro-3-ethoxy-2-nitropyridine.[1][6][7] Retrieved from 6[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents.[1] Washington, D.C.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1]

Sources

Handling

Personal protective equipment for handling 5-chloro-3-ethoxy-2-nitroPyridine

CAS: 847902-51-6 | Formula: C₇H₇ClN₂O₃ Part 1: Executive Safety Directives Status: CAUTION — Irritant / Potentially Reactive Intermediate This guide provides an operational framework for handling 5-Chloro-3-ethoxy-2-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 847902-51-6 | Formula: C₇H₇ClN₂O₃

Part 1: Executive Safety Directives

Status: CAUTION — Irritant / Potentially Reactive Intermediate

This guide provides an operational framework for handling 5-Chloro-3-ethoxy-2-nitropyridine . As a functionalized nitropyridine, this compound presents specific risks regarding skin/eye irritation and potential energetic instability typical of nitro-aromatics. This protocol is designed for research environments and scale-up laboratories.

🛑 STOP / GO Criteria

Before opening the vial, verify the following:

  • Engineering Control: Is a certified chemical fume hood available with face velocity >100 fpm?

  • Decontamination: Is a freshly prepared 10% sodium carbonate or dilute surfactant solution available for surface decontamination?

  • PPE Status: Are Chemical Splash Goggles (ANSI Z87.1+) available? Standard safety glasses are insufficient due to the risk of corneal damage from nitro-aromatics.

Part 2: Hazard Analysis & Risk Assessment

Synthesizing chemical structure with toxicological potential.

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed. Do not mouth pipette. Wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation. The ethoxy/nitro combination can facilitate dermal absorption. Double-gloving recommended.
Eye Damage/Irritation H319/H318 Causes serious eye irritation. Nitropyridines can be lacrimators or cause irreversible corneal opacity. Goggles Mandatory.
STOT - SE H335 Respiratory Irritation. Dusts are highly irritating to mucous membranes. Handle only in a fume hood.

Senior Scientist Insight — The "Nitro" Factor: The presence of the nitro group (


) at the 2-position, combined with the electron-withdrawing chlorine, activates the pyridine ring. This makes the compound susceptible to nucleophilic aromatic substitution (

).
  • Risk: Unintentional reaction with nucleophiles (amines, thiols) on skin proteins can lead to sensitization.

  • Stability: While generally stable, nitro-compounds can decompose exothermically. Avoid heating above 100°C without Differential Scanning Calorimetry (DSC) data.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard Operating Procedure for PPE Selection

Hand Protection Strategy
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Barrier (High Risk): If handling >10 g or solutions >0.5 M, use Double Gloving or Laminate Film (Silver Shield) liners.

  • Technique: Change gloves immediately upon splash or every 60 minutes of active handling.

Eye & Face Protection[1]
  • Standard: Indirect Vent Chemical Splash Goggles.

  • Prohibited: Safety glasses with side shields (insufficient protection against dust migration or liquid splash).

Respiratory Protection
  • Primary: Chemical Fume Hood (Sash height <18 inches).

  • Secondary (Spill/Cleaning): NIOSH-approved N95 or P100 particulate respirator. Note: Respirators are the last line of defense and require fit-testing.

Body Protection
  • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.

  • Footwear: Closed-toe, non-perforated shoes.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer

The most critical phase for exposure.

  • Static Control: Nitropyridine solids are often electrostatic. Use an ionizing fan or antistatic gun if the powder "flies."

  • Containment: Place the balance inside the fume hood. If the balance is external, use a pre-tared closed vial for transfer.

  • Technique:

    • Open the stock container only inside the hood.

    • Transfer solid to a weighing boat or vial.

    • Immediately recap the stock container.

    • Wipe the exterior of the stock container with a dry Kimwipe before returning to storage.

Phase B: Reaction Setup
  • Solvent Choice: Dissolve the solid in the solvent (e.g., DCM, THF) as quickly as possible to reduce dust hazard.

  • Temperature: If using strong nucleophiles (e.g., Hydrazine, Alkoxides), add reagents dropwise at 0°C to manage potential exotherms from the activated pyridine ring.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent moisture-induced hydrolysis or side reactions.

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste" bin (double-bagged).

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with strong oxidizers (e.g., Nitric acid) to prevent nitration runaway.

Part 5: Visualizations & Logic Flows

Diagram 1: PPE Decision Logic

Determine the correct gear based on operation scale.

PPE_Decision_Tree Start Start: Handling 5-Chloro-3-ethoxy-2-nitropyridine State_Check State of Material? Start->State_Check Solid Solid / Powder State_Check->Solid Dust Hazard Solution In Solution State_Check->Solution Splash Hazard Quantity_Check Quantity > 1 gram? Solid->Quantity_Check Low_Risk Standard PPE: Lab Coat + Nitrile Gloves + Goggles (In Fume Hood) Solution->Low_Risk Quantity_Check->Low_Risk No High_Risk Enhanced PPE: Double Nitrile Gloves + Sleeves + Goggles (Face Shield optional) Quantity_Check->High_Risk Yes

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Diagram 2: Emergency Spill Response

Workflow for managing accidental release.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small_Hood Inside Hood (< 5g) Assess->Small_Hood Large_Floor Outside Hood or > 5g Assess->Large_Floor Action_Small 1. Cover with wet paper towel 2. Wipe up 3. Bag as HazWaste Small_Hood->Action_Small Action_Large 1. Evacuate Area 2. Alert Safety Officer 3. Don N95/P100 + Tyvek 4. Use Spill Kit Large_Floor->Action_Large

Caption: Immediate response workflow for solid or liquid spills inside and outside containment.

References

  • PubChem. (2024).[1] Compound Summary: Chloronitropyridine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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